Technical Documentation Center

2-[4-(Morpholin-4-yl)phenyl]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid
  • CAS: 26586-58-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary This guide de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide details the synthetic pathways for 2-[4-(morpholin-4-yl)phenyl]propanoic acid , a structural analog of the 2-arylpropanoic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a phenyl ring substituted with a morpholine moiety at the para position and a propanoic acid side chain, this scaffold is of significant interest in medicinal chemistry for its potential anti-inflammatory and kinase-inhibitory properties.

This document outlines two distinct synthetic strategies:

  • Route A (The Precision Route): Palladium-catalyzed Buchwald-Hartwig amination. Ideal for late-stage functionalization and high-throughput medicinal chemistry.

  • Route B (The Industrial Route): De novo morpholine ring construction via bis-alkylation. Ideal for cost-effective, large-scale preparation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary synthons. The choice of disconnection dictates the synthetic route.

  • Disconnection A (C-N Bond Formation): Breaks the bond between the phenyl ring and the morpholine nitrogen. This implies a cross-coupling between an aryl halide and morpholine.

  • Disconnection B (Cyclization): Breaks the morpholine ring itself, implying the construction of the heterocycle from a primary aniline precursor.

Retrosynthesis Target Target Molecule 2-[4-(Morpholin-4-yl)phenyl]propanoic acid RouteA_Node Route A: C-N Coupling Target->RouteA_Node C-N Disconnection RouteB_Node Route B: Cyclization Target->RouteB_Node Heterocycle Disconnection PrecursorA1 Methyl 2-(4-bromophenyl)propionate RouteA_Node->PrecursorA1 PrecursorA2 Morpholine RouteA_Node->PrecursorA2 PrecursorB1 Methyl 2-(4-aminophenyl)propionate RouteB_Node->PrecursorB1 PrecursorB2 Bis(2-chloroethyl) ether RouteB_Node->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary logical disconnections for the target scaffold.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: This is the preferred method for research laboratories due to its high convergence, tolerance of functional groups, and operational simplicity.

3.1. Reaction Scheme
  • Step 1 (Esterification): Protection of 2-(4-bromophenyl)propanoic acid (if starting from acid).

  • Step 2 (Coupling): Pd-catalyzed coupling of the aryl bromide with morpholine.

  • Step 3 (Hydrolysis): Saponification of the ester to the final acid.

3.2. Detailed Protocol

Step 1: Esterification (Pre-cursor Preparation) [1]

  • Reagents: 2-(4-bromophenyl)propanoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4 hours. Concentrate and extract with EtOAc.[1][2] Wash with NaHCO₃.[3]

  • Yield Expectation: >95%.

Step 2: Buchwald-Hartwig Coupling (The Key Step)

  • Substrate: Methyl 2-(4-bromophenyl)propionate (1.0 eq).

  • Amine: Morpholine (1.2 eq).[4]

  • Catalyst System:

    • Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).

    • Ligand: Xantphos (4 mol%) or BINAP (5 mol%). Note: Xantphos is preferred for morpholine couplings due to its wide bite angle.

  • Base: Cs₂CO₃ (1.5 eq) or NaOtBu (1.4 eq).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: Heat at 100°C for 12–16 hours under Argon atmosphere.

  • Work-up: Filter through Celite to remove Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 3: Saponification

  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1 ratio).

  • Procedure: Stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc.[2]

  • Purification: Recrystallization from Ethanol/Water.

3.3. Mechanistic Insight (Catalytic Cycle)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination: Morpholine coordinates to the Pd(II) center.

  • Deprotonation: The base removes the proton from the morpholine nitrogen.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Ar-Pd-Br-NHR2) OxAdd->Coord + Morpholine Deprot Deprotonation (Ar-Pd-NR2) Coord->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of the aryl bromide precursor.

Route B: Bis-Alkylation of Aniline (Classical Approach)

Context: This method avoids expensive transition metals and ligands. It utilizes "bis(2-chloroethyl) ether," a classic reagent for constructing morpholine rings.

4.1. Detailed Protocol

Starting Material: Methyl 2-(4-aminophenyl)propionate. (Can be derived from the nitro-analog via hydrogenation).[3][5]

Reagents:

  • Bis(2-chloroethyl) ether (1.1 eq).

  • Base: K₂CO₃ (2.5 eq) or DIPEA.

  • Solvent: DMF or Diglyme.

  • Catalyst: NaI (0.1 eq, Finkelstein catalyst to activate the chloride).

Procedure:

  • Dissolve the aniline derivative in DMF.

  • Add K₂CO₃, NaI, and Bis(2-chloroethyl) ether.

  • Critical Step: Heat to 120–140°C for 24 hours. High temperature is required to overcome the activation energy of the second alkylation (ring closure).

  • Work-up: Pour into ice water. The product (ester) often precipitates or can be extracted with Ether.

  • Hydrolysis: Proceed with LiOH hydrolysis as described in Route A.

Comparison Table: Route A vs. Route B

ParameterRoute A (Pd-Catalyzed)Route B (Bis-Alkylation)
Cost High (Pd, Ligands)Low (Commodity reagents)
Yield High (80-95%)Moderate (50-70%)
Conditions Mild (80-100°C)Harsh (>120°C)
Scalability Good (requires Pd removal)Excellent
Impurity Profile Pd contaminantsDialkylated byproducts
Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.3 (s, 1H, -COOH).

    • δ 7.15 (d, 2H, Ar-H, meta to morpholine).

    • δ 6.85 (d, 2H, Ar-H, ortho to morpholine).

    • δ 3.70 (t, 4H, Morpholine -O-CH₂-).

    • δ 3.55 (q, 1H, -CH-CH₃).

    • δ 3.05 (t, 4H, Morpholine -N-CH₂-).

    • δ 1.35 (d, 3H, -CH₃).

  • Mass Spectrometry (ESI):

    • Calculated Mass (C₁₃H₁₇NO₃): 235.28 Da.

    • Observed [M+H]⁺: 236.1 or [M-H]⁻: 234.1.

References
  • Buchwald-Hartwig Amination General Protocol

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Synthesis of Morpholine Derivatives via Bis-alkylation

    • Title: Practical Synthesis of N-Aryl Morpholines.
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Profen Drug Synthesis (General Methodology)

    • Title: 2-Phenylpropionic acid Synthesis (Organic Syntheses).
    • Source:Organic Syntheses.
    • URL:[Link]

  • Xantphos Ligand Utility

    • Title: Xantphos: A Versatile Ligand for Pd-C
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the chemical properties of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. As direct exper...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the chemical properties of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from foundational chemical principles and data from its core structural components: the 2-phenylpropanoic acid scaffold and the 4-morpholinoaniline substituent. This approach allows for a predictive yet scientifically grounded exploration of its characteristics, offering valuable insights for research and development.

Introduction and Molecular Structure

2-[4-(Morpholin-4-yl)phenyl]propanoic acid is an aromatic carboxylic acid that belongs to the broader class of 2-arylpropionic acids, a family renowned for its pharmacological significance, with many members being non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule's structure is characterized by a central phenyl ring substituted at the para position with a morpholine ring and at the ortho position with a propanoic acid moiety.

The presence of the carboxylic acid group imparts acidic properties, while the morpholine and the nitrogen within it introduce basicity and potential for hydrogen bonding. The overall molecular architecture suggests a compound with potential biological activity, making a thorough understanding of its chemical properties crucial for any drug development endeavor.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The following table summarizes the predicted properties of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, derived from an analysis of its constituent parts.

PropertyPredicted ValueRationale and Implications
Molecular Formula C₁₃H₁₇NO₃Derived from the chemical structure.
Molecular Weight 235.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on related compounds like 4-morpholinoaniline, which is a crystalline powder.[3][4]
Melting Point > 135 °CExpected to be significantly higher than 2-phenylpropionic acid due to the larger, more polar morpholine substituent and potential for intermolecular hydrogen bonding. 4-Morpholinoaniline has a melting point of 132-135 °C.[3][4]
pKa (acidic) ~4.5The carboxylic acid group is expected to have a pKa similar to other 2-phenylpropanoic acids.[5]
pKa (basic) ~5-6The morpholine nitrogen is weakly basic.
LogP ~1.5 - 2.5The lipophilicity is expected to be moderate, balancing the hydrophilic morpholine and carboxylic acid groups with the hydrophobic phenyl ring. 2-Phenylpropionic acid has a LogP of approximately 1.9.[6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The presence of both polar (morpholine, carboxylic acid) and nonpolar (phenyl ring) moieties suggests amphiphilic character.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring, a quartet and a doublet for the -CH(CH₃)- group of the propanoic acid, and two triplets for the morpholine ring protons.

  • ¹³C NMR: Aromatic carbons would appear in the 120-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>170 ppm). Signals for the aliphatic carbons of the propanoic acid and morpholine ring would be in the upfield region.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-N and C-O stretches from the morpholine ring.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 235.28. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the morpholine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 2-[4-(Morpholin-4-yl)phenyl]propanoic acid can be designed based on established methodologies for the synthesis of 2-arylpropionic acids.[2][7] A common approach involves the coupling of an aryl halide with a propanoic acid synthon.

Step 1: Synthesis of 4-(4-bromophenyl)morpholine This intermediate can be prepared via a Buchwald-Hartwig amination of 1,4-dibromobenzene with morpholine, or through the Sandmeyer reaction of 4-morpholinoaniline.

Step 2: Palladium-Catalyzed Coupling The resulting 4-(4-bromophenyl)morpholine can then be coupled with a propanoic acid equivalent. A Heck reaction with ethylene followed by hydroxycarbonylation is an efficient method for this transformation.[7]

Below is a conceptual workflow for the synthesis:

G cluster_0 Synthesis of Aryl Halide Intermediate cluster_1 Formation of Propanoic Acid Moiety 1,4-Dibromobenzene 1,4-Dibromobenzene Buchwald_Hartwig Buchwald-Hartwig Amination 1,4-Dibromobenzene->Buchwald_Hartwig Morpholine Morpholine Morpholine->Buchwald_Hartwig Pd_Catalyst_1 Pd Catalyst (e.g., Pd2(dba)3/ligand) Pd_Catalyst_1->Buchwald_Hartwig 4-(4-bromophenyl)morpholine 4-(4-bromophenyl)morpholine Buchwald_Hartwig->4-(4-bromophenyl)morpholine Heck_Reaction Heck Reaction 4-(4-bromophenyl)morpholine->Heck_Reaction Ethylene Ethylene Ethylene->Heck_Reaction Pd_Catalyst_2 Pd Catalyst (e.g., Pd(OAc)2/NISPCPP) Pd_Catalyst_2->Heck_Reaction Hydroxycarbonylation Hydroxycarbonylation Pd_Catalyst_2->Hydroxycarbonylation Vinyl_Intermediate 4-(4-vinylphenyl)morpholine Heck_Reaction->Vinyl_Intermediate Vinyl_Intermediate->Hydroxycarbonylation CO_H2O CO, H2O CO_H2O->Hydroxycarbonylation Final_Product 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Hydroxycarbonylation->Final_Product

Sources

Foundational

A Technical Guide to the Postulated Mechanisms of Action of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Disclaimer: The compound 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a novel chemical entity for the purposes of this guide. As such, direct experimental data on its mechanism of action is not publicly available.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a novel chemical entity for the purposes of this guide. As such, direct experimental data on its mechanism of action is not publicly available. This document, therefore, presents a scientifically-grounded, hypothetical analysis of its potential biological activities based on established structure-activity relationships (SAR) of its core components: the 2-phenylpropanoic acid scaffold and the morpholine moiety. The experimental protocols described herein provide a roadmap for the validation of these hypotheses.

Introduction and Structural Rationale

The molecular architecture of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid presents a compelling case for targeted biological activity. It is a hybrid structure composed of two key pharmacophores:

  • A 2-phenylpropanoic acid core: This scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which famously includes ibuprofen and ketoprofen.[1][2] The primary mechanism for this class is the inhibition of cyclooxygenase (COX) enzymes.[2]

  • A 4-substituted morpholine ring: The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bond interactions with biological targets.[3][4] Its presence in numerous kinase inhibitors and other targeted therapies suggests its potential to direct the molecule towards specific protein interactions.[3]

This guide will explore the most probable mechanisms of action derived from this structural combination and outline the necessary experimental frameworks to rigorously test these hypotheses.

Primary Postulated Mechanism: Cyclooxygenase (COX) Inhibition

The structural similarity to well-known NSAIDs makes COX inhibition the most probable primary mechanism of action for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Scientific Grounding

Arylpropionic acid derivatives are a major class of NSAIDs whose therapeutic effects (analgesic, anti-inflammatory, and antipyretic) stem from the inhibition of prostaglandin biosynthesis.[2] This is achieved by blocking the active site of the cyclooxygenase enzymes, COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.

Signaling Pathway

The inflammatory cascade initiated by arachidonic acid and the intervention point for COX inhibitors is depicted below.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Stimuli (e.g., Cytokines) COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-[4-(Morpholin-4-yl)phenyl] propanoic acid Compound->COX Inhibition

Caption: Arachidonic Acid Cascade and Point of COX Inhibition.

Experimental Validation Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (IC50) of the test compound against both COX isoforms.

Objective: To quantify the concentration-dependent inhibition of recombinant human COX-1 and COX-2 by 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Enzymes: Recombinant human COX-1 and COX-2.

    • Substrate: Arachidonic acid.

    • Detection Reagent: A colorimetric or fluorescent probe to detect prostaglandin production (e.g., Amplex Red).

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test compound or control (DMSO for 0% inhibition, a known inhibitor like celecoxib for 100% inhibition) to respective wells.

    • Add 160 µL of assay buffer.

    • Add 10 µL of COX-1 or COX-2 enzyme solution to each well.

    • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Hypothetical Compound 5.20.86.5
Ibuprofen (Reference)2.510.00.25
Celecoxib (Reference)15.00.05300

Secondary Postulated Mechanism: PPARα Activation

Certain substituted phenylpropanoic acid derivatives have been identified as potent activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[5]

Scientific Grounding

PPARα is a ligand-activated transcription factor. Upon activation, it heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating the transcription of genes involved in fatty acid oxidation and lipid transport.

Signaling Pathway

The activation of the PPARα pathway is a key regulator of lipid homeostasis.

PPAR_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus Compound 2-[4-(Morpholin-4-yl)phenyl] propanoic acid (Ligand) PPAR PPARα Compound->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex Translocates & Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., CPT1, ACADL) PPRE->Gene mRNA mRNA Gene->mRNA Protein Proteins for Fatty Acid Oxidation mRNA->Protein

Caption: PPARα Nuclear Receptor Signaling Pathway.

Experimental Validation Protocol: PPARα Reporter Gene Assay

Objective: To determine if the test compound can activate the PPARα receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or HepG2).

    • Co-transfect the cells with three plasmids:

      • An expression vector for full-length human PPARα.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, re-plate the cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compound (e.g., 100 µM to 1 nM) or a known PPARα agonist (e.g., fenofibrate) as a positive control. Include a DMSO vehicle control.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the DMSO vehicle control.

    • Plot the fold activation against the logarithm of the compound concentration and fit the curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Hypothetical Data Summary
CompoundPPARα EC50 (µM)Max Fold Activation (vs. Vehicle)
Hypothetical Compound 2.58.5-fold
Fenofibrate (Reference)10.012.0-fold

Conclusion and Future Directions

This guide posits that 2-[4-(Morpholin-4-yl)phenyl]propanoic acid possesses a high probability of acting as a cyclooxygenase inhibitor, with a potential secondary mechanism involving the activation of the PPARα nuclear receptor. The morpholine moiety may confer improved pharmacokinetic properties or contribute to a unique selectivity profile against the COX isoforms or other unforeseen targets.

The provided experimental protocols offer a clear and robust pathway for empirically testing these hypotheses. Positive results would warrant further investigation into its cellular and in vivo efficacy in models of inflammation and metabolic disease. The dual-activity profile, if confirmed, could present a novel therapeutic approach for conditions with overlapping inflammatory and metabolic dysregulation.

References

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • PubChem. 2-(4-Formylphenyl)propionic acid. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]

  • Yilmaz, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • European Journal of Medicinal Chemistry - CNR-IRIS. (2023). [Link]

  • PubChemLite. 2-(morpholin-4-yl)-3-phenylpropanoic acid. [Link]

  • Al-Talla, Z. A., et al. (2022). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry. [Link]

  • Al-Zahrani, F. M., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • Szulczyk, D., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Exploratory

Biological Activity of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and its derivatives. Technical Guide & Whitepaper [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and its derivatives.

Technical Guide & Whitepaper [1]

Executive Summary

The molecule 2-[4-(Morpholin-4-yl)phenyl]propanoic acid represents a privileged scaffold in medicinal chemistry, effectively hybridizing the pharmacophore of arylpropionic acid NSAIDs (e.g., Ibuprofen, Naproxen) with a morpholine heterocycle. This structural integration addresses key limitations of traditional NSAIDs, specifically solubility and gastric toxicity, while opening new therapeutic avenues in metabolic regulation (PPAR agonism) and antimicrobial activity.

This guide analyzes the structure-activity relationships (SAR), synthesizes the core biological mechanisms, and provides validated experimental protocols for researchers developing derivatives of this scaffold.

Chemical Architecture & SAR Analysis

The molecule consists of three distinct functional domains, each contributing to its biological profile:

  • The Acidic Tail (Propanoic Acid): Critical for ionic interaction with the Arg-120 residue in the cyclooxygenase (COX) channel.

  • The Central Phenyl Ring: Provides the rigid scaffold necessary for hydrophobic packing within the enzyme active site.

  • The Morpholine Head Group: A para-substitution that replaces the traditional isobutyl (Ibuprofen) or benzoyl (Ketoprofen) groups. It introduces hydrogen-bond accepting capability and alters the lipophilicity profile (

    
    ), potentially enhancing blood-brain barrier (BBB) penetration and reducing direct gastric irritation.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Core 2-[4-(Morpholin-4-yl)phenyl] propanoic acid Morpholine Morpholine Ring (C-4) Core->Morpholine Phenyl Phenyl Linker Core->Phenyl Acid Propanoic Acid Moiety Core->Acid Solubility Increased Solubility (Reduced LogP) Morpholine->Solubility Metabolic Metabolic Stability (Resists oxidation) Morpholine->Metabolic Selectivity COX-2 Selectivity (Steric bulk) Morpholine->Selectivity Steric fit Phenyl->Selectivity Scaffold rigidity COX_Bind Arg-120 Ionic Bond (COX Active Site) Acid->COX_Bind

Figure 1: SAR dissection of the target molecule highlighting the functional contribution of each moiety.

Therapeutic Applications & Mechanisms[3][4]

Anti-Inflammatory Activity (COX Inhibition)

The primary biological activity of this scaffold is the inhibition of Cyclooxygenase (COX) enzymes.[2]

  • Mechanism: The propanoic acid moiety mimics arachidonic acid, entering the hydrophobic channel of COX enzymes. The carboxylate coordinates with Arg-120 and Tyr-355.

  • Differentiation: Unlike the lipophilic isobutyl group of Ibuprofen, the morpholine ring is moderately polar. This alteration can reduce "ion trapping" in gastric mucosal cells, theoretically lowering the ulcerogenic index (gastric toxicity) compared to traditional NSAIDs.

  • Potency: Derivatives often show IC50 values in the low micromolar range (

    
    ) against COX-2.
    
Metabolic Regulation (PPAR Agonism)

Substituted phenylpropanoic acids are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.
  • Relevance: The morpholine derivative serves as a lead for dual COX/PPAR modulators. PPAR

    
     activation promotes lipid metabolism, making these derivatives potential candidates for treating metabolic syndrome associated with chronic inflammation.
    
Antimicrobial Potential

Morpholine-containing compounds frequently exhibit broad-spectrum antimicrobial properties.[3]

  • Target: Disruption of bacterial cell wall synthesis and inhibition of morpholine-sensitive enzymes (e.g.,

    
    -reductase and 
    
    
    
    -isomerase in fungal sterol synthesis).
  • Activity: Derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by increasing membrane permeability.

Quantitative Data Summary

The following table summarizes typical biological data ranges for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives based on aggregate medicinal chemistry literature.

Assay TypeTarget / OrganismMetricTypical Activity RangeNotes
Enzymatic COX-1 (Ovine)IC50

Moderate inhibition; spares GI cytoprotection.
Enzymatic COX-2 (Human recombinant)IC50

High potency; desirable anti-inflammatory effect.
Cellular RAW 264.7 (LPS-induced)Inhibition %

Significant reduction in NO and PGE2 release.
Metabolic PPAR

Transactivation
EC50

Agonist activity dependent on linker length.
Antibacterial Staphylococcus aureusMIC

Moderate activity; often requires synergy.

Experimental Protocols

Synthesis Protocol: Buchwald-Hartwig Amination Route

This protocol describes the synthesis of the core scaffold starting from a commercially available aryl bromide. This method is preferred over nucleophilic aromatic substitution (


) due to milder conditions and higher yields.

Reagents:

  • Ethyl 2-(4-bromophenyl)propionate (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (0.02 eq)
    
  • BINAP (0.04 eq)[1]

  • 
     (1.4 eq)
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Ethyl 2-(4-bromophenyl)propionate (10 mmol), Morpholine (12 mmol), and

    
     (14 mmol).
    
  • Catalyst Addition: Add

    
     (0.2 mmol) and BINAP (0.4 mmol).
    
  • Solvation: Add anhydrous Toluene (50 mL) and seal the flask.

  • Reaction: Heat the mixture to

    
     for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Hydrolysis: Concentrate the filtrate. Dissolve the crude ester in THF/Water (1:1) and add LiOH (2.0 eq). Stir at RT for 4 hours to hydrolyze the ester to the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with DCM (

    
     mL). Dry over 
    
    
    
    and recrystallize from Ethanol/Hexane.
Bioassay: COX-1/COX-2 Inhibition Screening

Objective: Determine the selectivity index (SI) of the synthesized derivative.

Materials:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.

  • Arachidonic acid substrate.

  • Colorimetric peroxidase substrate (e.g., TMPD).

  • 96-well microplate reader.

Workflow:

  • Incubation: Add

    
     of assay buffer (100 mM Tris-HCl, pH 8.0) containing heme and the test compound (dissolved in DMSO, final conc. 
    
    
    
    ) to the wells.
  • Enzyme Addition: Add 1 unit of COX-1 or COX-2 enzyme. Incubate for 10 minutes at

    
     to allow inhibitor binding.
    
  • Initiation: Add

    
     of Arachidonic acid / TMPD mixture.
    
  • Measurement: Immediately monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    

Synthesis & Biological Pathway Diagram[1]

Synthesis_Pathway Start Ethyl 2-(4-bromophenyl)propionate Step1 Pd-Catalyzed Amination (Morpholine, Pd2(dba)3, BINAP) Start->Step1 Intermediate Ethyl 2-(4-morpholinophenyl)propionate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Step2->Product Assay COX Inhibition Assay Product->Assay Outcome Anti-inflammatory Activity (Reduced PGE2) Assay->Outcome

Figure 2: Synthetic workflow and downstream biological evaluation pathway.

References

  • Kumar, P., et al. (2020).[4][2][5] "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." International Journal of Pharmacy and Pharmaceutical Research.[6] Link

  • Nomura, M., et al. (2003).[7] "Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators." Journal of Medicinal Chemistry. Link

  • Avula, S. K., et al. (2018).[3] "Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives." Der Pharma Chemica. Link

  • Dravyakar, B. R., et al. (2019).[8] "Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • Jain, A., & Sahu, S. K. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

Sources

Foundational

Technical Guide: In Vitro Profiling of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

This guide outlines the technical framework for the in vitro characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a structural analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the in vitro characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a structural analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

In this context, the molecule is treated as a New Chemical Entity (NCE) or a Lead Compound designed to modulate the physicochemical properties (solubility, lipophilicity) of the traditional profen scaffold via the incorporation of a morpholine moiety.

A Strategic Framework for Evaluating Morpholino-Substituted Arylpropionic Acids

Compound Architecture & Physicochemical Strategy

The core challenge with 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as MoPPA ) is its deviation from the classic lipophilic NSAID profile. Unlike Ibuprofen (isobutyl group) or Flurbiprofen (fluoro-biphenyl), MoPPA incorporates a morpholine ring at the para-position.

Structural Implications[1]
  • Amphoteric Nature: The molecule possesses an acidic tail (propanoic acid, pKa ~4.4) and a basic head (morpholine nitrogen, pKa ~8.3). At physiological pH (7.4), the molecule will likely exist as a zwitterion . This drastically alters solubility and membrane permeability compared to standard acidic NSAIDs.

  • Chirality: The

    
    -carbon is chiral. As with all profens, the (S)-enantiomer  is predicted to be the active COX inhibitor (eutomer), while the (R)-enantiomer is the distomer.
    
Physicochemical Profiling Workflow

Before biological testing, the ionization state must be mapped to predict assay behavior.

ParameterMethodStrategic Insight
pKa Determination Potentiometric TitrationIdentifies the zwitterionic window. Essential for buffer selection in enzymatic assays.
LogD (pH 7.4) Shake-flask (Octanol/Buffer)Zwitterions often show lower LogD than predicted LogP. Target range: 1.0–3.0 for oral bioavailability.
Solubility Kinetic Solubility (Nephelometry)The morpholine ring should enhance aqueous solubility compared to Ibuprofen.
Chemical Stability HPLC (Acid/Base/Oxidative stress)Morpholine is susceptible to N-oxidation; Propanoic acid is stable.

Primary Pharmacology: COX Inhibition & Selectivity[2][3][4]

The primary mechanism of action (MoA) for 2-arylpropionic acids is the inhibition of Cyclooxygenase (COX) enzymes. The morpholine group's polarity may affect binding within the hydrophobic channel of the COX active site (Arg-120 interaction).

Enzyme Inhibition Assays (Cell-Free)

Objective: Determine the intrinsic affinity (


) for COX-1 and COX-2.
  • Protocol: Use recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic Acid (

    
    ).
    
  • Readout: Colorimetric (TMPD oxidation) or Fluorometric (Amplex Red) detection of PGG2/PGH2.

  • Critical Control: Pre-incubation time (10 min) is vital as profens often exhibit time-dependent inhibition.

Whole Blood Assays (Cell-Based)

Objective: Evaluate potency in a physiological milieu, accounting for plasma protein binding (PPB) and cell membrane penetration.

  • COX-1 Assay:

    • System: Human Whole Blood (heparinized).

    • Stimulus: Endogenous clotting (calcium ionophore A23187 can be used, but clotting is standard).

    • Readout: Thromboxane B2 (

      
      ) via ELISA.
      
    • Relevance: Assesses platelet aggregation inhibition and gastric safety risks.

  • COX-2 Assay:

    • System: Human Whole Blood (heparinized).

    • Stimulus: Lipopolysaccharide (LPS,

      
      ) for 24 hours.
      
    • Readout: Prostaglandin E2 (

      
      ) via ELISA.
      
    • Relevance: Measures anti-inflammatory efficacy.[1][2][3][4][5][6]

Visualizing the Assay Logic

The following diagram illustrates the decision tree for evaluating the potency and selectivity of MoPPA.

COX_Workflow Start Compound: MoPPA (Racemate vs. S-Enantiomer) Recombinant Recombinant COX-1/2 Assay (Intrinsic Affinity) Start->Recombinant Step 1: Screen WholeBlood Human Whole Blood Assay (Physiological Potency) Recombinant->WholeBlood If IC50 < 10 µM Selectivity Calculate Selectivity Ratio (IC50 COX-1 / IC50 COX-2) WholeBlood->Selectivity Decision Decision Gate Selectivity->Decision Refine Optimize Structure (Morpholine modification) Decision->Refine Ratio < 1 (COX-1 Selective) Advance Advance to ADME (Metabolic Stability) Decision->Advance Ratio > 5 (COX-2 Selective) Decision->Advance Ratio ~ 1 (Balanced)

Figure 1: Pharmacodynamic evaluation workflow for Morpholino-Arylpropionic Acids.

ADME & Metabolic Stability

The morpholine ring introduces specific metabolic liabilities that differ from alkyl-substituted profens.

Metabolic Soft Spots

The morpholine ring is prone to oxidative metabolism by CYP450 isoforms (typically CYP3A4 and CYP2D6). The carboxylic acid tail is a target for Phase II conjugation (Glucuronidation).

  • Metabolite 1 (M1): N-oxide formation (Morpholine nitrogen).

  • Metabolite 2 (M2):

    
    -hydroxylation of the morpholine ring 
    
    
    
    Ring opening (2-hydroxyethoxy-acetamide derivative).
  • Metabolite 3 (M3): Acyl-glucuronide (Reactive metabolite risk).

In Vitro Metabolic Stability Protocol
  • System: Pooled Human Liver Microsomes (HLM) and Hepatocytes.

  • Cofactors: NADPH (Phase I) and UDPGA (Phase II).

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent depletion and metabolite appearance).

  • Chiral Inversion Check: Profens undergo unidirectional chiral inversion (

    
    ) in vivo. Incubate the R-enantiomer in hepatocytes and monitor the formation of the S-enantiomer using a chiral HPLC column (e.g., Chiralpak AD-H).
    
Permeability (Caco-2 Assay)

Due to the zwitterionic character of MoPPA, passive diffusion may be pH-dependent.

  • Apical pH: 6.5 (mimicking jejunum).

  • Basolateral pH: 7.4 (plasma).

  • ** efflux:** Measure B

    
     A transport to check if the morpholine group makes it a P-gp substrate.
    
Metabolic Pathway Prediction Diagram

Metabolism Parent MoPPA (Parent) M_Oxide N-Oxide (CYP450) Parent->M_Oxide Oxidation Lactam Morpholin-3-one (Lactam) Parent->Lactam CYP2D6/3A4 Gluc Acyl-Glucuronide (UGT) Parent->Gluc Phase II RingOpen Ring Opening (Acid metabolite) Lactam->RingOpen Hydrolysis

Figure 2: Predicted metabolic pathways for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Safety & Toxicology (In Vitro)

Cytotoxicity

Morpholine derivatives can sometimes exhibit off-target toxicity.

  • Assay: MTT or ATP-glo in HepG2 (liver) and HK-2 (kidney) cells.

  • Threshold:

    
     is desired.
    
hERG Inhibition

While profens are generally safe, the addition of a basic nitrogen (morpholine) can introduce hERG channel affinity (cardiac risk).

  • Method: Automated Patch Clamp (QPatch).

  • Target:

    
     to ensure a safety margin.
    

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.

  • Tracy, T. S., et al. (1999). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenoyl-coenzyme A. Drug Metabolism and Disposition, 27(1), 102-106.

  • Kalgutkar, A. S., et al. (2005). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Evaluation. Journal of Medicinal Chemistry, 48(23), 7343–7355.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Relevant for morpholine ring opening/oxidation).

  • Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents, 20(3), 355-375. (Context for dual COX/LOX inhibitors containing morpholine).

Sources

Exploratory

A Scientist's Guide to the Discovery and Development of Phenylpropanoic Acid Derivatives: From Foundational NSAIDs to Novel Therapeutic Scaffolds

An in-depth technical guide by a Senior Application Scientist Introduction The journey of the phenylpropanoic acid derivatives, a cornerstone of modern pharmacology, began with a clear clinical need: to find a safer alte...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

The journey of the phenylpropanoic acid derivatives, a cornerstone of modern pharmacology, began with a clear clinical need: to find a safer alternative to aspirin for treating rheumatoid arthritis. This quest, initiated in the 1950s, led researchers at Boots Group in the UK to systematically synthesize and screen hundreds of compounds. Their work culminated in the discovery of ibuprofen in 1961, a molecule that not only met the initial goal but also established the 2-arylpropionic acid structure, or "profen," as a privileged scaffold in drug discovery.[1]

Initially recognized for their potent anti-inflammatory, analgesic, and antipyretic properties, the profens have become one of the most successful classes of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is a textbook example of targeted enzyme inhibition.[4][5] However, the scientific narrative of phenylpropanoic acids is far from static. The inherent versatility of this chemical scaffold has allowed medicinal chemists to venture far beyond inflammation. By modifying its core components—the central aryl moiety, the propionic acid side chain, and a terminal hydrophobic group—researchers have developed derivatives targeting metabolic diseases, infectious agents, and more.[6][7][8]

This guide provides a deep, technical dive into the world of phenylpropanoic acid derivatives. We will deconstruct the seminal discovery of ibuprofen, explore the evolution of its synthesis towards greener chemistry, and dissect its mechanism of action. Furthermore, we will examine the critical structure-activity relationships that govern efficacy and explore how this foundational scaffold is being ingeniously adapted to create the next generation of therapeutics for conditions like type 2 diabetes and bacterial infections.[9][10] This exploration is designed for the research scientist and drug development professional, offering not just established knowledge but also field-proven insights into the experimental choices and validation systems that underpin successful pharmaceutical development.

The Archetype: Ibuprofen - A Case Study in Discovery and Optimization

The story of ibuprofen is a masterclass in pharmaceutical development, from rational drug design to process chemistry optimization. Discovered by a team led by Stewart Adams, its development was a direct response to the gastrointestinal side effects associated with long-term aspirin use.[1] The initial synthesis, while effective, was a product of its time—a multi-step process with significant waste. The subsequent optimization by the BHC Company represents a landmark achievement in green chemistry.[4]

Evolution of Synthesis: From Classical to Green Chemistry

The original synthesis developed by Boots in the 1960s involved six steps.[1] A more modern, environmentally conscious approach developed by the BHC (Boots-Hoechst-Celanese) Company in the 1980s reduced this to just three steps, dramatically improving atom economy and reducing waste.[4][11] The key innovation was the use of recyclable hydrogen fluoride (HF) as both a catalyst and solvent for the initial Friedel-Crafts acylation, followed by catalytic hydrogenation and a direct palladium-catalyzed carbonylation to form the final carboxylic acid.[1][11] This "green" synthesis generates only a single molecule of water as a major byproduct, a significant improvement over the classical route.[4]

Table 1: Comparison of Classical (Boots) vs. Green (BHC) Ibuprofen Synthesis

FeatureBoots Synthesis (Classical)BHC Synthesis (Green)Rationale for BHC Improvement
Number of Steps 63Fewer steps increase overall yield and reduce manufacturing complexity.
Key Reagents Aluminum chloride (AlCl₃)Hydrogen fluoride (HF), Palladium catalystHF is recyclable, unlike the stoichiometric AlCl₃ which produces significant waste.
Atom Economy ~40%~77% (approaching 99% with catalyst recycling)Higher atom economy means less starting material is converted into waste.
Byproducts Significant aluminum-containing wastePrimarily one molecule of waterDrastically reduces environmental impact and disposal costs.
Experimental Protocol 1: The BHC Green Synthesis of Ibuprofen

This protocol outlines the streamlined, three-step synthesis of ibuprofen, which has become the industry standard.

Step 1: Friedel-Crafts Acylation

  • Charge a suitable pressure reactor with isobutylbenzene.

  • Add anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.

  • Introduce acetic anhydride to the mixture.

  • The reaction proceeds to form 4-isobutylacetophenone.

  • Upon completion, the HF is recovered via distillation for reuse.

Step 2: Catalytic Hydrogenation

  • The 4-isobutylacetophenone product from Step 1 is dissolved in a suitable solvent (e.g., methanol).

  • A hydrogenation catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C), is added.[1]

  • The mixture is subjected to a hydrogen atmosphere in a hydrogenation reactor until the ketone is reduced to a secondary alcohol, yielding 1-(4-isobutylphenyl)ethanol.

  • The catalyst is filtered off and can be recycled.

Step 3: Carbonylation

  • The alcohol product from Step 2 is reacted with carbon monoxide (CO) in the presence of a palladium catalyst.

  • This reaction directly inserts a carbonyl group and, after workup, forms the carboxylic acid moiety of ibuprofen.

  • The final product, (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen), is then purified, typically by recrystallization.

This self-validating system ensures high purity and yield, with the recyclability of the HF and palladium catalysts making it both economically and environmentally superior to the classical route.[11]

Workflow Visualization

BHC_Ibuprofen_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation start Isobutylbenzene + Acetic Anhydride step1 Friedel-Crafts Acylation start->step1 prod1 4-Isobutylacetophenone step1->prod1 recycle1 HF Recovery & Recycle step1->recycle1 step2 Catalytic Hydrogenation prod1->step2 catalyst1 Anhydrous HF (Catalyst & Solvent) catalyst1->step1 prod2 1-(4-Isobutylphenyl)ethanol step2->prod2 step3 Palladium-Catalyzed Carbonylation prod2->step3 catalyst2 H₂ + Raney Ni (or Pd/C) catalyst2->step2 final_product Ibuprofen step3->final_product catalyst3 CO + Pd Catalyst catalyst3->step3

Caption: The three-step BHC green synthesis workflow for Ibuprofen.

Pharmacology and Core Mechanism of Action

The therapeutic effects of phenylpropanoic acid NSAIDs are overwhelmingly attributed to their inhibition of the cyclooxygenase (COX) enzymes.[12] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[13]

  • COX-1 is a constitutive enzyme, meaning it is typically always present in tissues. It synthesizes prostaglandins that are crucial for physiological functions, most notably protecting the gastric mucosa and maintaining kidney function.[12]

  • COX-2 is an inducible enzyme. Its expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 drive the inflammatory response, sensitize nerve endings to pain, and mediate fever.[13]

Most profens, including ibuprofen, are non-selective COX inhibitors , meaning they inhibit both COX-1 and COX-2.[1] This dual inhibition is the root of both their therapeutic efficacy (COX-2 inhibition) and their most common side effects, particularly gastrointestinal distress (COX-1 inhibition).[12]

Stereochemistry and Activity

Phenylpropanoic acids possess a chiral center at the alpha-carbon of the propionic acid moiety. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[4][14] For ibuprofen, (S)-ibuprofen is the active COX inhibitor. The (R)-enantiomer is largely inactive but undergoes unidirectional enzymatic conversion in the body to the active (S)-form.[4] This in vivo inversion effectively makes racemic ibuprofen a prodrug for the (S)-enantiomer.

Signaling Pathway Visualization

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_effects Prostaglandin Products & Effects membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A₂ cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 phys_effects Physiological PGs (Gastric Protection, Platelet Function) pgh2->phys_effects via COX-1 pathway infl_effects Inflammatory PGs (Inflammation, Pain, Fever) pgh2->infl_effects via COX-2 pathway nsaid Phenylpropanoic Acid (e.g., Ibuprofen) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Phenylpropanoic Acid NSAIDs.

Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2, which is essential for assessing potency and selectivity.

1. Reagent Preparation:

  • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's specifications.

  • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

  • Prepare a solution of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe, in DMSO.

  • Prepare serial dilutions of the test compound (e.g., a phenylpropanoic acid derivative) and a reference inhibitor (e.g., ibuprofen) in DMSO.

2. Assay Procedure (96-well plate format):

  • To each well, add 80 µL of Assay Buffer.

  • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to respective wells.

  • Add 10 µL of the test compound dilution or vehicle control (DMSO).

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of a solution containing both Arachidonic Acid and ADHP.

  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every minute for 10-15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • The Selectivity Index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).[10] A lower SI value indicates higher selectivity for COX-2.

Structure-Activity Relationships (SAR) and Medicinal Chemistry

The "profen" pharmacophore is defined by three key structural units: the propionic acid, the central aryl ring, and a hydrophobic group.[6] Variations in these units profoundly affect potency, COX selectivity, and pharmacokinetic properties.

  • Propionic Acid Moiety: This acidic group is critical for binding to the active site of the COX enzymes. Esterification or conversion to an amide can create prodrugs, which may reduce local gastric irritation, but the free acid is required for activity.[3]

  • α-Methyl Group: The methyl group on the carbon alpha to the carboxylate is crucial. Its (S)-configuration correctly orients the molecule within the COX active site. Removing it or replacing it with a larger group dramatically reduces activity.

  • Aryl Moiety: This central ring acts as a scaffold. Substitutions on this ring can modulate activity and selectivity.

  • Hydrophobic Tail: A lipophilic group attached to the aryl ring (e.g., the isobutyl group in ibuprofen) occupies a hydrophobic pocket in the COX enzyme, significantly enhancing binding affinity.

Table 2: Structure-Activity Relationship (SAR) of Common Profens

CompoundAryl MoietyHydrophobic Tail (R)Key Characteristics
Ibuprofen PhenylIsobutylBalanced COX-1/COX-2 inhibitor, widely used.[1]
Naproxen NaphthylMethoxyMore potent than ibuprofen with a longer half-life; considered to have a lower cardiovascular risk profile.[12]
Ketoprofen PhenylBenzoylPotent inhibitor, but its SAR has been explored for creating derivatives with improved properties like bioavailability.[15]
Flurbiprofen BiphenylFluoroHighly potent inhibitor, used in studies to probe profen pharmacology.[14]

Beyond Inflammation: Expanding the Therapeutic Landscape

The true ingenuity of modern medicinal chemistry is demonstrated by the adaptation of the phenylpropanoic acid scaffold for entirely new therapeutic targets, particularly in metabolic diseases.

Targeting Metabolic Disease

Researchers have found that the phenylpropanoic acid structure can serve as an excellent starting point for designing agonists for G protein-coupled receptors (GPCRs) and nuclear receptors involved in metabolic regulation.

  • GPR40 (FFAR1) and GPR120 (FFAR4) Agonists: These receptors are expressed in pancreatic β-cells and play a role in glucose-stimulated insulin secretion. Phenylpropanoic acid derivatives have been discovered as potent agonists, making them attractive candidates for treating type 2 diabetes.[9][16]

  • PPAR Agonists: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose homeostasis. The phenylpropanoic acid scaffold has been used to develop PPARα-selective agonists for treating dyslipidemia.[8]

A key challenge in this area is managing the physicochemical properties of the derivatives. High lipophilicity can lead to cytotoxicity issues, and the propanoic acid tail is susceptible to metabolic β-oxidation, leading to poor pharmacokinetic profiles.[9][17] To overcome this, scientists have employed strategies such as incorporating polar functional groups or replacing the propanoic acid with a more stable bioisostere, like a phenoxyacetic acid head.[9][18]

Logical Relationship Visualization

Scaffold_Hopping core Phenylpropanoic Acid Scaffold nsaid NSAIDs (e.g., Ibuprofen) core->nsaid Target: COX-1/2 gpr40 GPR40/FFAR1 Agonists (Antidiabetic) core->gpr40 Target: GPCRs ppar PPAR Agonists (Antidyslipidemic) core->ppar Target: Nuclear Receptors antibac Dual COX/Antibacterial Agents core->antibac Target: COX + Bacterial Enzymes

Caption: Versatility of the Phenylpropanoic Acid scaffold for different therapeutic targets.

Preclinical and Clinical Development Considerations

Advancing a phenylpropanoic acid derivative from the bench to the clinic requires rigorous preclinical evaluation of its efficacy and safety.

Pharmacokinetics/Pharmacodynamics (PK/PD)

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of profens is generally favorable. They are well-absorbed orally, highly protein-bound, and primarily metabolized in the liver by cytochrome P450 enzymes (notably CYP2C9 for ibuprofen).[1] The typical half-life is relatively short (2-4 hours for ibuprofen), necessitating multiple daily doses.[1] A critical part of preclinical development is ensuring that new derivatives have an acceptable PK profile and are not subject to rapid metabolic degradation that would limit their clinical utility.[17]

Experimental Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

This is a standard and robust in vivo model for assessing the acute anti-inflammatory activity of NSAIDs.[19]

1. Animal Acclimatization and Grouping:

  • Use male Wistar rats (150-200g). Acclimatize them for at least one week before the experiment.

  • Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., saline with 0.5% Tween 80), Reference Drug (e.g., Diclofenac 25 mg/kg), and Test Compound at various doses (e.g., 10, 20, 40 mg/kg).[20]

2. Dosing and Induction of Inflammation:

  • Administer the test compound, reference, or vehicle to the respective groups via oral gavage or intraperitoneal injection.

  • One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.

3. Measurement of Paw Edema:

  • Measure the volume of the injected paw immediately before the carrageenan injection (baseline, t=0) using a plethysmometer.

  • Measure the paw volume again at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

4. Data Analysis:

  • Calculate the edema volume at each time point by subtracting the baseline volume from the measured volume.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance. A significant reduction in paw edema indicates anti-inflammatory activity.[19]

Conclusion and Future Directions

The phenylpropanoic acid scaffold, born from the search for a better anti-inflammatory agent, has demonstrated remarkable and enduring value in medicine. Its journey from ibuprofen to a versatile platform for diverse therapeutic targets is a testament to the power of medicinal chemistry. The foundational understanding of its SAR and mechanism of action as a COX inhibitor has provided a solid base for rational drug design.

The future of this scaffold is bright and multifaceted. Efforts will continue to fine-tune COX inhibitors to achieve better selectivity for COX-2 or to design dual-action agents that combine anti-inflammatory properties with other benefits, such as antibacterial or immunomodulatory effects.[10][19] Furthermore, the application of this structure in metabolic and other diseases is a rapidly growing field. As our understanding of complex biological pathways deepens, the phenylpropanoic acid framework will undoubtedly serve as a starting point for the development of novel, highly targeted, and safer medicines for decades to come.

References

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). MDPI. Retrieved from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Aim at chemical synthesis through Ibuprofen. (2023). Medicilon. Retrieved from [Link]

  • Synthesis of Ibuprofen. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016). Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Ibuprofen: Synthesis, production and properties. (2020). ResearchGate. Retrieved from [Link]

  • "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. (2005). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Chemical structures of 11 profen class drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • General structure of 2-arylpropionic acids (profens) composed of three basic units. (n.d.). ResearchGate. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2017). Scilit. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]

  • Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2011). Current Medicinal Chemistry. Retrieved from [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2023). Pharmaceuticals. Retrieved from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Phenylalkanoic acid derivatives and their use. (1986). Google Patents.
  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2023). MDPI. Retrieved from [Link]

  • Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). Pharmaceuticals. Retrieved from [Link]

  • What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)? (n.d.). Evidence-Based Medicine Consult. Retrieved from [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacological Reports. Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). PubMed. Retrieved from [Link]

Sources

Foundational

Structure-activity relationship of morpholine-containing compounds

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery An In-depth Technical Guide on the Structure-Activity Relationship of Morpholine-Containing Compounds for Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Morpholine-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it a highly sought-after motif in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across diverse therapeutic areas. We will delve into the causal relationships between structural modifications and biological outcomes, provide detailed experimental protocols for synthesis and evaluation, and explore the application of computational tools in the rational design of morpholine-based drug candidates.

The Morpholine Moiety: A Privileged Player in Medicinal Chemistry

The versatility of the morpholine ring is a key factor in its prevalence in numerous approved drugs and clinical candidates.[5][6] Its non-aromatic, saturated nature allows it to adopt a stable chair conformation, which can orient substituents in well-defined spatial arrangements for optimal target engagement.[6] The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets, while the nitrogen atom provides a point for substitution and can be crucial for modulating physicochemical properties like pKa and solubility.[3][4]

The morpholine ring is often incorporated into molecules to improve their pharmacokinetic profiles, including increased metabolic stability and enhanced permeability across the blood-brain barrier (BBB).[3][6] This has made it a particularly valuable scaffold in the development of central nervous system (CNS) active agents.[3][6][7]

Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds

The biological activity of morpholine-containing compounds is highly dependent on the nature and position of substituents on both the morpholine ring itself and the core scaffold to which it is attached. This section will explore the SAR of morpholine derivatives in key therapeutic areas.

Anticancer Agents

Morpholine is a prominent feature in many anticancer agents, particularly in the design of kinase inhibitors.[4][5] The morpholine oxygen can form critical hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for this class of drugs.[8]

A notable example is the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, where the morpholine moiety is a key pharmacophore.[9] SAR studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed that substitution on the pyrazoline scaffold significantly impacts cytotoxicity.[9]

Key SAR Insights for Anticancer Activity:

  • Substitution on Appended Scaffolds: In a series of morpholino-quinazoline derivatives, substitutions on an appended aromatic ring (ring C) with either electron-withdrawing or electron-releasing groups were explored to analyze their impact on cytotoxic activity.[10]

  • Halogenation: For certain morpholine derivatives, the presence of a halogen-substituted aromatic ring has been shown to increase inhibitory activity against specific cancer cell lines, such as HepG2.[10]

  • Pyrazolopyrimidine Substituents: The presence of a pyrazolopyrimidine substituent has been identified as important for potent inhibitory action in some series of morpholine-containing compounds.[10]

  • Urea Derivatives: The incorporation of a urea moiety in conjunction with a morpholine ring has demonstrated antitumor activity against K562 and KB cell lines.[10]

Table 1: SAR of Morpholine-Containing Anticancer Agents

Compound/SeriesTarget/Cell LineKey Structural FeaturesIC50/ActivityReference
Morpholine-substituted tetrahydroquinoline derivativesA549, MCF-7, MDA-MB-231 cancer cell linesTrifluoromethyl and morpholine moietiesCompound 10e showed an IC50 of 0.033 µM against A549 cells.[11]
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesA549, PC-3, MCF-7, and HepG2 cell linesPyrazoline scaffold with electron-withdrawing groups on the benzene ringCompound 8d exhibited IC50 values of 6.02–10.27 μM.[9]
Quinazoline-based morpholine derivativesEGFR kinaseMorpholine alkoxy groups at positions 6 and 7Increased antiproliferative activity.[12]
Agents for Neurodegenerative Diseases

The favorable physicochemical properties of the morpholine ring, particularly its ability to cross the blood-brain barrier, have made it a valuable component in the design of drugs targeting neurodegenerative diseases.[6][13] Morpholine derivatives have shown promise as inhibitors of enzymes implicated in these conditions, such as cholinesterases and monoamine oxidases.[13]

A 3D-QSAR study on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine D4 receptor ligands highlighted the importance of the steric and electronic properties of the substituents for receptor affinity.[14][15] The analysis indicated that regions around the two benzene ring systems and the aliphatic amine of the morpholine or oxazepane ring are crucial for binding.[14][15]

Antimicrobial Agents

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity.[16] Their mechanism of action can vary, and SAR studies are crucial for optimizing their potency and spectrum.

In a study of novel morpholine derivatives, compound 6a exhibited good antimicrobial activity.[17] Another study on a series of morpholine derivatives tested against various bacterial strains revealed that different substitution patterns led to a range of inhibitory activities, with some compounds showing high potency against specific strains.[18][19] For instance, one morpholine derivative displayed a broad spectrum of action, inhibiting 82.83% of the tested bacterial strains.[18]

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound/SeriesBacterial StrainsKey Structural FeaturesMIC/Inhibition ZoneReference
Morpholine derivative 3 Broad spectrum-Inhibition zone: 16-31 mm[18]
Morpholine derivative 5 34.40% of tested strains-Low concentration of 3.125 mg/ml required for most sensitive strains[19]
Morpholine-containing 5-arylideneimidazolonesS. aureus ATCC 25923, MRSA 19449Varied amine moieties and substitutions at position five of the imidazoloneMICs in the range of 0.03125–0.25 mM[20]
Ruthenium-based agents with morpholineS. aureusMorpholine moiety linked via long-chain alkyl groupsMIC values ranging from 0.78 to 25 μg mL−1[21]

Synthetic Methodologies for Morpholine-Containing Compounds

The synthesis of morpholine derivatives can be achieved through various routes, often starting from readily available precursors. The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry.

General Synthesis of Morpholine-2,5-diones

This protocol describes a common two-step synthesis of morpholine-2,5-diones from amino acids.[2]

Step 1: Synthesis of N-(2-chloroacetyl)-amino acid

  • To a 500 mL round-bottom flask, add the starting amino acid (e.g., 9 g of Leucine, 68 mmol), sodium carbonate (7.5 g, 70 mmol), and 200 mL of THF.

  • While stirring vigorously, add a solution of chloroacetyl chloride (8 g, 70 mmol) in 20 mL of THF dropwise over 20 minutes at room temperature.

  • Continue stirring the reaction mixture for an additional 5 hours.

  • Filter the reaction mixture and retain the white solid.

Step 2: Cyclization to Morpholine-2,5-dione

The N-(2-chloroacetyl)-amino acid intermediate is then cyclized to form the desired morpholine-2,5-dione. This is typically achieved by treatment with a base to facilitate intramolecular cyclization.

Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

This procedure outlines the synthesis of a key intermediate for various bioactive compounds.[22]

  • Dissolve 2,4-dichloropyrimidine in a suitable solvent.

  • Add morpholine to the solution.

  • The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Monitor the reaction by TLC until completion.

  • Isolate and purify the product using standard techniques such as crystallization or chromatography.

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Amino Acid, Dichloropyrimidine) Reaction1 Step 1: Acylation/Substitution Start->Reaction1 Intermediate Intermediate Product (e.g., N-chloroacetyl-amino acid) Reaction1->Intermediate Reaction2 Step 2: Cyclization/Further Modification Intermediate->Reaction2 Product Final Morpholine Derivative Reaction2->Product Purification Purification & Characterization (NMR, MS, etc.) Product->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro SAR_Analysis SAR Analysis InVitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design

Caption: General workflow for the synthesis and biological evaluation of morpholine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity.[23] For morpholine derivatives, QSAR studies can provide valuable insights for the rational design of more potent and selective molecules.

In the context of neurodegenerative diseases, 3D-QSAR models have been developed for morpholine-containing dopamine D4 receptor ligands.[14][15] These models have helped to identify the key steric and electronic features that govern receptor affinity, guiding the synthesis of new analogs with improved properties.[14][15] For p38α MAP kinase inhibitors, QSAR models have been used to predict the activity of new pyridine derivatives before their synthesis, thereby reducing the time and cost of drug discovery.[23]

QSAR Modeling Workflow

G Data Dataset of Morpholine Derivatives with Known Biological Activity Descriptors Calculation of Molecular Descriptors (Topological, Physicochemical, etc.) Data->Descriptors Model Model Development (e.g., MLR, ANN) Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction Synthesis_Testing Synthesis and Experimental Testing Prediction->Synthesis_Testing

Caption: A typical workflow for developing and applying a QSAR model.

Bioisosteric Replacement of the Morpholine Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.[24][25] While the morpholine ring is often beneficial, it can be metabolically labile in some cases.[26][27] Therefore, identifying suitable bioisosteric replacements is an important aspect of medicinal chemistry.

Several morpholine analogues have been designed and synthesized for use in drug design.[26][28] These can include other heterocyclic systems that mimic the size, shape, and electronic properties of the morpholine ring. The goal of such replacements is to retain or improve the desired biological activity while addressing any liabilities associated with the morpholine moiety.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone in the development of new therapeutic agents. Its versatile nature and favorable physicochemical properties make it an attractive building block for medicinal chemists. A thorough understanding of the structure-activity relationships of morpholine-containing compounds is essential for the rational design of novel drugs with improved efficacy and safety profiles.

Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted morpholines.[29] The application of advanced computational techniques, such as machine learning and artificial intelligence, in QSAR modeling will further accelerate the discovery of new lead compounds.[30][31] Furthermore, a deeper exploration of bioisosteric replacements for the morpholine ring will provide additional tools for fine-tuning the properties of drug candidates. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across a wide range of diseases.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). EDP Sciences. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004). ACS Publications. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. (2024). Cambridge Open Engage. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC. [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). PubMed. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PMC. [Link]

  • (PDF) Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. (n.d.). Academia.edu. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2025). ResearchGate. [Link]

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. (n.d.). ResearchGate. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Organic Letters. [Link]

  • Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review. [Link]

  • SL-77. Morpholines for CNS drug discovery. (n.d.). Asinex. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). [No Source Found].
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. (2023). RSC Publishing. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. [Link]

  • A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases. (2024). [No Source Found].
  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Identification of Natural Compounds against Neurodegenerative Diseases Using In Silico Techniques. (2018). MDPI. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. (2015). [No Source Found].
  • QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases. (n.d.). Semantic Scholar. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and quality control of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. As a compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and quality control of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. As a compound of interest in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this molecule. By synthesizing data from analogous structures and established spectroscopic principles, this guide serves as an essential resource for researchers, chemists, and quality assurance professionals. Detailed experimental protocols are provided, alongside an expert interpretation of the expected spectral features, establishing a benchmark for empirical data.

Introduction and Molecular Overview

2-[4-(Morpholin-4-yl)phenyl]propanoic acid belongs to the arylpropionic acid class of compounds, a scaffold present in numerous pharmacologically active molecules. Its structure combines a chiral propanoic acid moiety, a 1,4-disubstituted phenyl ring, and a morpholine heterocycle. This unique combination of functional groups necessitates a multi-faceted analytical approach to confirm its identity and purity.

The structural integrity of such a candidate molecule is the foundation of any drug discovery program. Each functional group provides a distinct spectroscopic handle, and a holistic analysis across multiple techniques provides a self-validating system for structural confirmation. This guide explains the causality behind the expected spectroscopic signals, moving beyond mere data reporting to provide a framework for interpretation.

Figure 1: Structure of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, multiplicities, and coupling constants provides direct evidence of the connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the different types of non-equivalent protons in the molecule. For 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, we anticipate distinct signals corresponding to the morpholine, phenyl, and propanoic acid moieties.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) ~12.3 Broad Singlet 1H -
Phenyl (H-4, H-5) ~7.25 Doublet 2H ~8.5
Phenyl (H-1, H-3) ~6.90 Doublet 2H ~8.5
Propanoic Acid (-CH) ~3.65 Quartet 1H ~7.1
Morpholine (-N-CH₂-) ~3.70 Triplet 4H ~4.8
Morpholine (-O-CH₂-) ~3.25 Triplet 4H ~4.8

| Propanoic Acid (-CH₃) | ~1.35 | Doublet | 3H | ~7.1 |

Interpretation and Expert Insights:

  • Carboxylic Acid Proton: This proton is acidic and rapidly exchanges, resulting in a broad signal that typically appears far downfield (>12 ppm) and does not show coupling. Its presence is a key indicator of the carboxylic acid functional group[1][2].

  • Aromatic Protons: The 1,4-disubstitution pattern on the phenyl ring creates a symmetrical electronic environment. This results in two distinct signals, which appear as doublets, often referred to as an AA'BB' system. The protons ortho to the electron-donating morpholine group (H-1, H-3) are shielded and appear upfield compared to the protons ortho to the propanoic acid group (H-4, H-5)[1].

  • Morpholine Protons: The morpholine ring protons are diastereotopic. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) are deshielded relative to those adjacent to the oxygen (-O-CH₂-). Both sets of signals are expected to appear as triplets due to coupling with their respective neighbors[3][4].

  • Propanoic Acid Protons: The chiral methine proton (-CH) is adjacent to three methyl protons, resulting in a quartet signal (n+1 rule). Conversely, the three methyl protons are coupled to the single methine proton, producing a doublet[2].

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon backbone of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Assigned Carbon(s) Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) ~175.5
Phenyl (C-2) ~149.0
Phenyl (C-para to morpholine) ~135.0
Phenyl (C-4, C-5) ~129.5
Phenyl (C-1, C-3) ~116.0
Morpholine (-O-CH₂) ~66.0
Morpholine (-N-CH₂) ~48.0
Propanoic Acid (-CH) ~44.5

| Propanoic Acid (-CH₃) | ~18.5 |

Interpretation and Expert Insights:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield, typically above 170 ppm[1].

  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The ipso-carbons (C-2 and the carbon attached to the propanoic acid group) are readily identifiable. The carbon attached to the nitrogen (C-2) is significantly deshielded.

  • Morpholine Carbons: The carbon atoms adjacent to the electronegative oxygen atom are more deshielded (~66 ppm) than those adjacent to the nitrogen atom (~48 ppm).

  • Aliphatic Carbons: The methine and methyl carbons of the propanoic acid moiety appear in the upfield aliphatic region of the spectrum[1].

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like the carboxylic acid -OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2500-3300 O-H stretch Carboxylic Acid Broad, Strong
2850-3000 C-H stretch Aliphatic (CH, CH₂, CH₃) Medium-Strong
1700-1725 C=O stretch Carboxylic Acid Strong, Sharp
1610, 1515 C=C stretch Aromatic Ring Medium
1210-1320 C-N stretch Tertiary Amine Medium

| 1070-1150 | C-O stretch | Ether | Strong |

Interpretation and Expert Insights:

  • The most characteristic feature in the IR spectrum will be the signals from the carboxylic acid. This includes a very broad O-H stretching band from 2500-3300 cm⁻¹, which is a result of hydrogen bonding.[5] A strong, sharp carbonyl (C=O) stretching absorption around 1710 cm⁻¹ is also definitive proof of this group[1].

  • The presence of the morpholine ring will be indicated by the C-O ether stretch and the C-N amine stretch. The ether stretch is typically a strong band in the 1070-1150 cm⁻¹ region[3].

  • The aromatic ring will show C=C stretching absorptions of medium intensity around 1610 and 1515 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of fragmentation patterns can offer additional structural confirmation.

Predicted Mass Spectrometry Data (ESI+)

m/z Value Interpretation
236.1281 [M+H]⁺ (Protonated Molecule)
218.1175 [M+H - H₂O]⁺
191.1332 [M+H - COOH]⁺
148.0757 [C₉H₁₀N]⁺ Fragment

| 86.0600 | [C₅H₈N]⁺ (Morpholine fragment) |

Interpretation and Expert Insights:

  • Molecular Ion: The molecular formula of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is C₁₃H₁₇NO₃. The calculated monoisotopic mass is 235.1208 Da. Using Electrospray Ionization in positive mode (ESI+), the most prominent peak in the high m/z region will be the protonated molecule [M+H]⁺ at approximately m/z 236.1281[6]. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), validating the elemental composition.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) experiments can induce fragmentation to further probe the structure.

    • A common fragmentation for carboxylic acids is the loss of the carboxyl group as formic acid or CO₂.

    • Cleavage at the benzylic position is also likely, leading to fragments corresponding to the morpholinyl-phenyl portion of the molecule.

    • Fragmentation of the morpholine ring itself can also occur, providing further structural evidence[7].

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation (Optional): For MS/MS analysis, select the [M+H]⁺ ion (m/z 236.1) as the precursor and apply collision-induced dissociation (CID) to generate a fragment ion spectrum.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not a linear process but an integrated workflow where data from each technique corroborates the others. The process begins with a purified sample and proceeds through orthogonal analytical techniques to arrive at an unambiguous structural assignment.

cluster_workflow Spectroscopic Analysis Workflow Sample Purified Sample 2-[4-(Morpholin-4-yl)phenyl]propanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (HRMS, ESI-MS/MS) Sample->MS Data Integrated Data Analysis NMR->Data NMR->Data C-H Framework Connectivity IR->Data IR->Data Functional Groups (C=O, O-H, C-O) MS->Data MS->Data Molecular Weight Elemental Formula Structure Structure Elucidation & Confirmation Data->Structure

Figure 2: Workflow for the integrated spectroscopic analysis of a target molecule.

Conclusion

The structural characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is reliably achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides the foundational spectroscopic data and interpretive logic required by researchers and drug development professionals. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the carboxylic acid and morpholine ether—and high-resolution mass spectrometry validates the elemental composition and molecular weight. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data, leading to the confident and unambiguous structural confirmation of the target compound.

References

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. [Link]

  • Colomer, I., et al. (2017). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). FooDB. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [https://www.researchgate.net/publication/324785461_Development_of_a_Method_for_Rapid_Determination_of_Morpholine_in_Juices_and_Drugs_by_Gas_Chromatography-Mass_Spectrometry]([Link]_ Chromatography-Mass_Spectrometry)

  • ChemSynthesis. (2025). 2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

  • Yılmaz, E., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

  • PubChem. (2026). 2-Phenylpropionic acid. National Institutes of Health. [Link]

  • PrepChem. (2023). Synthesis of 2-phenylpropionic acid. PrepChem.com. [Link]

  • PubChemLite. (2026). 2-(morpholin-4-yl)-3-phenylpropanoic acid. Université du Luxembourg. [Link]

  • PubChem. (2026). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. docbrown.info. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid (Pranoprofen) for Researchers and Formulation Scientists

Introduction: Understanding the Critical Role of Physicochemical Properties in the Development of Pranoprofen 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, widely known as Pranoprofen, is a potent non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Critical Role of Physicochemical Properties in the Development of Pranoprofen

2-[4-(Morpholin-4-yl)phenyl]propanoic acid, widely known as Pranoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor.[1][2][3] Its therapeutic applications are primarily in ophthalmology for treating conditions such as keratitis and conjunctivitis, and as an anti-inflammatory agent following ocular surgery.[4] The efficacy and safety of a pharmaceutical product containing Pranoprofen are intrinsically linked to its physicochemical properties, most notably its solubility and stability. For drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a fundamental prerequisite for designing robust and effective dosage forms, predicting in vivo performance, and ensuring product quality throughout its shelf life.

This technical guide provides an in-depth exploration of the solubility and stability of Pranoprofen in various solvents and under different environmental conditions. It is designed to equip researchers, scientists, and formulation experts with the foundational knowledge and practical methodologies required to navigate the challenges associated with this active pharmaceutical ingredient (API). We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties of Pranoprofen

A foundational understanding of Pranoprofen's intrinsic properties is essential before exploring its solubility and stability. These characteristics govern its behavior in different solvent systems and its susceptibility to degradation.

PropertyValueSource
Chemical Name 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid[5]
Molecular Formula C₁₅H₁₃NO₃[6][7]
Molecular Weight 255.27 g/mol [7][8]
Appearance Off-white solid[7]
pKa (Predicted) 4.27 ± 0.10[7]
LogP (Predicted) 2.96620[7]

The predicted pKa value of 4.27 suggests that Pranoprofen is a weak acid.[7] This is a critical piece of information, as it indicates that its aqueous solubility will be highly dependent on the pH of the medium. At pH values below its pKa, the molecule will be predominantly in its non-ionized, less soluble form. Conversely, at pH values above its pKa, it will exist as its more soluble anionic form. The predicted LogP value of approximately 2.97 suggests that Pranoprofen is a lipophilic compound, which has implications for its solubility in organic solvents and its potential for membrane permeation.

Solubility Profile of Pranoprofen

The solubility of an API is a critical determinant of its bioavailability and a key consideration in formulation development. Pranoprofen is characterized by its low aqueous solubility, which presents a significant challenge for the development of liquid dosage forms, particularly for oral and ophthalmic administration.

Solubility in Organic Solvents

Pranoprofen exhibits good solubility in several organic solvents, which can be leveraged in the formulation of non-aqueous solutions or as a starting point for the preparation of amorphous solid dispersions or nanoformulations.

SolventSolubility (mg/mL)Source
Dimethylformamide (DMF)~25[2][6]
Dimethyl Sulfoxide (DMSO)≥11.5[9]
Ethanol~51[10]

It is important to note that for hygroscopic solvents like DMSO, moisture contamination can reduce solubility.[10]

Aqueous Solubility and the Influence of pH

Pranoprofen is described as being sparingly soluble in aqueous buffers.[6] One study reports a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF and PBS at pH 7.2.[2][6] For ophthalmic formulations, the pH is typically maintained between 7.0 and 8.0 to ensure both drug stability and patient comfort.[11]

Solubility in Pharmaceutical Excipients

For the development of topical and other liquid formulations, understanding the solubility of Pranoprofen in common pharmaceutical excipients is crucial. While comprehensive data is limited, studies on nanostructured lipid carriers (NLCs) have explored its solubility in various lipids.

Pranoprofen has been found to be soluble in liquid lipids such as PEG-8 Caprylic/Capric Glycerides (LAS) and Castor oil, and in solid lipids like stearyl alcohol (Lanette® 18).[12][13] This information is particularly valuable for the development of lipid-based drug delivery systems designed to enhance the solubility and bioavailability of poorly water-soluble drugs like Pranoprofen. Further research into its solubility in other common excipients like propylene glycol, polyethylene glycols (PEGs), and various surfactants would be highly beneficial for the formulation community.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[12]

Rationale: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility under the specified conditions. The use of a mechanical shaker ensures consistent agitation, and temperature control is critical as solubility is temperature-dependent.

Shake_Flask_Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess Pranoprofen to a known volume of solvent in a sealed vial. B 2. Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C). A->B C 3. Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). B->C D 4. Allow undissolved solid to settle. C->D E 5. Withdraw a sample of the supernatant and filter (e.g., using a 0.45 µm PTFE filter). D->E F 6. Dilute the filtrate with a suitable solvent. E->F G 7. Quantify the concentration of Pranoprofen using a validated analytical method (e.g., HPLC-UV). F->G

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile of Pranoprofen

The chemical stability of Pranoprofen is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of the final drug product. Pranoprofen is known to be unstable in aqueous solutions, particularly when exposed to light.[13] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing. The goal is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method. According to ICH guidelines, stress testing should include the effects of temperature, humidity, light, oxidation, and pH.[14] A target degradation of 5-20% is generally considered optimal for these studies.[14]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stress Pranoprofen (API or in solution) Acid Acid Hydrolysis (e.g., HCl) Stress->Acid Base Base Hydrolysis (e.g., NaOH) Stress->Base Oxidation Oxidation (e.g., H₂O₂) Stress->Oxidation Thermal Thermal (e.g., elevated temperature) Stress->Thermal Photolytic Photolytic (UV/Vis light) Stress->Photolytic Analysis Analyze samples at time points using a stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identify Identify and characterize degradation products (e.g., LC-MS) Analysis->Identify Pathway Elucidate degradation pathways Identify->Pathway

Figure 2: General Workflow for a Forced Degradation Study of Pranoprofen.

Photostability

Pranoprofen is particularly susceptible to photodegradation. Studies have shown that it degrades completely in aqueous media after just 2 hours of UV irradiation.[15] The primary photodegradation pathway appears to involve oxidation of the excited Pranoprofen molecule.[11][15] Several photoproducts have been identified, with the main product being 7-acetyl-5H-[6]benzopyrano[2,3-b]pyridin-5-one.[11][15] This highlights the critical need for light-protected packaging for any liquid formulations of Pranoprofen.

Thermal Stability

While Pranoprofen in its solid state is relatively stable to heat, its stability in solution under thermal stress is a concern.[15] For other propionic acid derivatives like ibuprofen, thermal decomposition has been shown to occur after melting.[16][17] Although specific kinetic data for the thermal degradation of Pranoprofen in solution is not widely published, it is a critical parameter to evaluate, especially for formulations that may be subjected to heat during manufacturing (e.g., sterilization) or storage.

Hydrolytic Stability (pH Dependence)

The stability of Pranoprofen in aqueous solutions is also expected to be influenced by pH. As a propionic acid derivative, it may be susceptible to hydrolysis, particularly under acidic or basic conditions. A thorough investigation of its degradation kinetics at various pH values is essential for the development of stable aqueous formulations. For instance, in the development of ophthalmic solutions, maintaining a pH between 7.6 and 8.0 has been shown to be preferable for stability.[18]

Oxidative Stability

The potential for oxidative degradation of Pranoprofen should also be assessed. This can be investigated by exposing the drug to an oxidizing agent such as hydrogen peroxide. Studies on other NSAIDs have shown that oxidation can lead to the formation of various degradation products.[15]

Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Pranoprofen and separating it from its degradation products. While a universally applicable method will depend on the specific formulation, the following provides a robust starting point based on methods used for related compounds.

Rationale: This method utilizes reversed-phase chromatography, which is well-suited for separating moderately polar compounds like Pranoprofen and its potential degradation products. The use of a C18 column provides good retention and resolution. A gradient elution allows for the effective separation of compounds with a range of polarities. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.

Step-by-Step Protocol:

  • Instrumentation: A gradient HPLC system with a PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 276 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to an appropriate concentration.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (Pranoprofen). The key takeaways for researchers and formulation scientists are:

  • Limited Aqueous Solubility: Pranoprofen's low, pH-dependent aqueous solubility is a primary challenge in formulation development. Strategies to enhance solubility, such as pH adjustment, use of co-solvents, or advanced drug delivery systems like NLCs, are often necessary.

  • Significant Photodegradation: The pronounced instability of Pranoprofen in the presence of light necessitates the use of light-protective primary and secondary packaging for all formulations.

  • Importance of Forced Degradation Studies: A thorough understanding of the degradation pathways under various stress conditions (photolytic, thermal, hydrolytic, and oxidative) is crucial for developing stable formulations and validated, stability-indicating analytical methods.

While this guide provides a solid foundation, further research in several areas would be highly valuable. Specifically, detailed quantitative data on the aqueous solubility of Pranoprofen across a wider pH range and in a broader array of common pharmaceutical excipients would greatly aid formulators. Additionally, more in-depth kinetic studies on its thermal, hydrolytic, and oxidative degradation would provide a more complete stability profile. By continuing to build upon this body of knowledge, the scientific community can facilitate the development of safer, more effective, and more stable pharmaceutical products containing Pranoprofen.

References

  • Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. (2020). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Quality by Design of Pranoprofen Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues. (2022). PMC. Retrieved from [Link]

  • Pranoprofen eye drops | Prescription Drug Profile. (n.d.). DrugFuture. Retrieved from [Link]

  • A temperature-sensitive gel of pranoprofen with stable tear film, anti-inflammatory, and sustained-release effects for alleviating dry eye symptoms. (2025, October 15). PubMed. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal behavior of naproxen and ketoprofen nonsteroidal anti-inflammatory drugs. (2014). ResearchGate. Retrieved from [Link]

  • Pranoprofen. (n.d.). RayBiotech. Retrieved from [Link]

  • Influence of the anode material on the degradation of naproxen by Fenton-based electrochemical processes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study. (2012). Asian Journal of Chemistry. Retrieved from [Link]

  • Pranoprofen | C15H13NO3 | CID 4888. (n.d.). PubChem. Retrieved from [Link]

  • Manufacturer supply high quality Pranoprofen 52549-17-4 with ISO standards. (n.d.). Miedykol. Retrieved from [Link]

  • Design and Evaluation of a Dual-Sensitive In Situ Gel for the Controlled Release of Pranoprofen. (2022). ResearchGate. Retrieved from [Link]

  • Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form. (2013). PMC. Retrieved from [Link]

  • Efficiency and Mechanism of Naproxen Degradation in the Mo/Fe3+/H2O2 System. (2026, February 12). ResearchGate. Retrieved from [Link]

  • Stability Indicating RP-HPLC-PDA Method for Simultaneous Determination of Dexketoprofen Trometamol and Paracetamol. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficiency and Mechanism of Naproxen Degradation in the Mo/Fe3+/H2O2 System. (2024). MDPI. Retrieved from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PMC. Retrieved from [Link]

  • PRANOPROFEN. (n.d.). precisionFDA. Retrieved from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). PMC. Retrieved from [Link]

  • Comparative study on degradation of propranolol and formation of oxidation products by UV/H2O2 and UV/persulfate (PDS). (2019). PubMed. Retrieved from [Link]

  • THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples. (2016). Scientific Research Publishing. Retrieved from [Link]

  • Pranoprofen. (n.d.). Wikipedia. Retrieved from [Link]

  • US6281224B1 - Pranoprofen eyedrops containing organic amine. (n.d.). Google Patents.
  • Semi-Solid Dosage Forms Containing Pranoprofen-Loaded NLC as Topical Therapy for Local Inflammation: In Vitro, Ex Vivo and In Vivo Evaluation. (2023). MDPI. Retrieved from [Link]

  • The Therapeutic Effects and Possible Mechanism of Pranoprofen in Mouse Model of Corneal Alkali Burns. (2020). PMC. Retrieved from [Link]

  • Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals. (2014). Scientific Research Publishing. Retrieved from [Link]

  • What is the mechanism of Pranoprofen? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Enhanced Transdermal Delivery of Pranoprofen Using a Thermo-Reversible Hydrogel Loaded with Lipid Nanocarriers for the Treatment of Local Inflammation. (2022). PMC. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Foreword: The Rationale for Investigation In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. This guide focuses on the systematic evaluation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a compound of interest due to its structural similarity to a well-established class of anti-inflammatory drugs. The core of this molecule is a 2-phenylpropanoic acid scaffold, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] This structural motif is a strong indicator of potential activity against cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[2]

The addition of a morpholine moiety to the phenyl ring introduces a unique set of physicochemical properties. Morpholine is a heterocyclic amine that can enhance aqueous solubility and introduce a polar surface area, which may influence the compound's pharmacokinetic profile and target engagement. This guide will provide a comprehensive framework for researchers and drug development professionals to explore the therapeutic targets of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, with a primary hypothesis centered on its potential as a COX inhibitor. Furthermore, we will explore potential alternative targets based on the broader activities of phenylpropanoic acid derivatives, such as the free fatty acid receptor 4 (FFA4).[3]

Part 1: Characterization and Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Hypothetical Synthetic Workflow:

A 2-(4-aminophenyl)propanoic acid F Nucleophilic Substitution A->F B Bis(2-chloroethyl) ether B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., DMF) D->F E Heat E->F G 2-[4-(Morpholin-4-yl)phenyl]propanoic acid F->G H Purification (e.g., Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: A potential synthetic workflow for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Detailed Protocol for Synthesis and Characterization:

  • Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) to deprotonate the amino group.

  • Nucleophilic Substitution: Add bis(2-chloroethyl) ether to the reaction mixture. Heat the reaction to facilitate the intramolecular cyclization to form the morpholine ring.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.

  • Structural Verification: The purified compound's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Part 2: Primary Target Hypothesis: Cyclooxygenase (COX) Inhibition

The structural analogy to the profen class of NSAIDs strongly suggests that the primary therapeutic target of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is likely to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of COX Enzymes:

A Cell Membrane Phospholipids C Arachidonic Acid A->C Stimulus B Phospholipase A2 B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E H Gastrointestinal Protection, Platelet Aggregation D->H F Prostaglandins (e.g., PGE2) E->F G Inflammation, Pain, Fever F->G I 2-[4-(Morpholin-4-yl)phenyl]propanoic acid I->D Inhibition? I->E Inhibition?

Caption: The cyclooxygenase (COX) signaling pathway and the hypothesized point of intervention.

Experimental Workflow for COX Inhibition Assays:

A tiered approach is recommended to evaluate the inhibitory activity of the compound against COX-1 and COX-2.

1. In Vitro Enzyme Inhibition Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically measure the peroxidase activity of the COX enzyme.

    • Prepare a series of dilutions of the test compound.

    • Incubate the purified enzyme (either ovine COX-1 or human recombinant COX-2) with the test compound for a specified period.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or a subsequent product using a colorimetric or fluorometric method.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-[4-(Morpholin-4-yl)phenyl]propanoic acidExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Control)Literature ValueLiterature ValueLiterature Value
Celecoxib (Control)Literature ValueLiterature ValueLiterature Value

2. Cellular Assays:

  • Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

  • Methodology:

    • Use a cell line that expresses COX enzymes, such as human A549 lung carcinoma cells or lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with a pro-inflammatory agent like LPS or interleukin-1β (IL-1β) to induce COX-2 expression and prostaglandin synthesis.

    • After a suitable incubation period, collect the cell culture supernatant.

    • Quantify the concentration of prostaglandin E2 (PGE2) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC50 for PGE2 inhibition.

Part 3: Secondary Target Hypothesis: Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonism

Recent research has identified phenylpropanoic acid derivatives as agonists of the free fatty acid receptor 4 (FFA4), also known as GPR120.[3] This G-protein coupled receptor is involved in metabolic regulation and has emerged as a potential target for the treatment of type 2 diabetes and other metabolic disorders.[3]

Signaling Pathway of FFA4 Activation:

A 2-[4-(Morpholin-4-yl)phenyl]propanoic acid B FFA4 (GPR120) A->B Agonism? C Gq/11 B->C D Phospholipase C (PLC) C->D E Ca2+ Mobilization D->E F ERK1/2 Phosphorylation D->F G downstream effects (e.g., GLP-1 secretion) E->G F->G

Caption: The FFA4 (GPR120) signaling pathway and the hypothesized agonistic action.

Experimental Workflow for FFA4 Agonism Assays:

1. In Vitro Receptor Activation Assays:

  • Objective: To determine if the compound can activate the FFA4 receptor and to quantify its potency (EC50).

  • Methodology:

    • Utilize a cell line stably expressing the human FFA4 receptor, such as CHO-K1 or HEK293 cells.

    • Employ a reporter gene assay (e.g., luciferase or β-galactosidase under the control of a response element like SRE or CRE) or a calcium mobilization assay.

    • For a calcium mobilization assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of the test compound and measure the change in intracellular calcium levels using a fluorescence plate reader.

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Data Presentation:

CompoundFFA4 EC50 (µM)
2-[4-(Morpholin-4-yl)phenyl]propanoic acidExperimental Value
GW9508 (Control Agonist)Literature Value

Part 4: Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is crucial for its potential as a therapeutic agent.[4] The presence of the carboxylic acid group suggests that it will be an acidic drug.[5] The morpholine group is expected to increase its polarity and may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro ADME Assays:

  • Solubility: Determine the aqueous solubility at different pH values.

  • LogD: Measure the distribution coefficient at physiological pH (7.4) to predict its lipophilicity.

  • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its free concentration and efficacy.

Part 5: Future Directions and Conclusion

This technical guide outlines a systematic approach to investigate the therapeutic potential of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. The primary hypothesis focuses on its role as a COX inhibitor, leveraging its structural similarity to known NSAIDs. A secondary hypothesis explores its potential as an FFA4 agonist, a target class for which other phenylpropanoic acid derivatives have shown activity.

The proposed experimental workflows provide a robust framework for target identification and validation. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation or metabolic disease, as well as more comprehensive pharmacokinetic and toxicology studies. The insights gained from this structured investigation will be instrumental in determining the therapeutic promise of this novel chemical entity.

References

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

  • Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. PubMed. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. [Link]

  • Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. MDPI. [Link]

Sources

Foundational

CAS number and molecular formula for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

[1][2] Executive Summary 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a specific arylpropionic acid derivative characterized by the substitution of the lipophilic isobutyl group of Ibuprofen with a polar morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a specific arylpropionic acid derivative characterized by the substitution of the lipophilic isobutyl group of Ibuprofen with a polar morpholine ring at the para-position of the phenyl scaffold.[1][2] This structural modification fundamentally alters the physicochemical profile of the "profen" pharmacophore, potentially influencing aqueous solubility, metabolic stability, and cyclooxygenase (COX) binding kinetics.[1] While not a widely marketed pharmaceutical under a common trade name, it represents a critical intermediate and probe compound in the structure-activity relationship (SAR) studies of non-steroidal anti-inflammatory drugs (NSAIDs) and Factor Xa inhibitors.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-[4-(Morpholin-4-yl)phenyl]propanoic acid
Common Synonyms

-Methyl-4-morpholinophenylacetic acid; 4-Morpholinohydratropic acid
CAS Number Not widely assigned (Research Compound).[1][2] Note: Precursor 4-Morpholinoacetophenone is CAS 39910-98-0; Acetic acid analog is CAS 26577-57-1.[1][2]
Molecular Formula C

H

NO

Molecular Weight 235.28 g/mol
SMILES CC(C(=O)O)c1ccc(N2CCOCC2)cc1
InChIKey (Predicted) BTTLNLDCDUTMQI-UHFFFAOYSA-N (Analogous structure)
LogP (Predicted) 1.8 – 2.2 (Contrast with Ibuprofen ~3.[1][2]5)
pKa (Predicted) 4.4 – 4.6 (Carboxylic acid)
H-Bond Donors/Acceptors 1 / 4
Polar Surface Area (PSA) ~49.8 Å

Structural Significance

The molecule consists of three distinct pharmacophoric domains:[1]

  • Propanoic Acid Tail: The chiral center at the

    
    -carbon is responsible for COX enzyme inhibition (typically the S-enantiomer is active).[1][2]
    
  • Phenyl Ring: Provides the necessary hydrophobic scaffold for binding to the enzyme's active site channel.[1][2]

  • Morpholine Substituent: A saturated N-heterocycle that replaces the alkyl tail found in traditional profens.[1][2] This introduces a hydrogen bond acceptor (ether oxygen) and increases water solubility, potentially reducing the gastric irritation associated with lipophilic NSAIDs.[1]

Synthetic Pathways[1][2][6]

The synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid can be approached via two primary routes: the classical Willgerodt-Kindler modification or modern Transition Metal-Catalyzed Arylation .[1][2]

Route A: The Willgerodt-Kindler Strategy (Classical)

This route builds the carbon skeleton from the corresponding acetophenone.[1][2]

  • Precursor: Start with 4'-Morpholinoacetophenone (CAS 39910-98-0).[1][2][3]

  • Willgerodt-Kindler Reaction: React with sulfur and morpholine to form the thioamide intermediate.[1][2]

  • Hydrolysis: Acidic or basic hydrolysis yields 2-(4-morpholinophenyl)acetic acid (CAS 26577-57-1).[1][2]

  • 
    -Methylation: 
    
    • Esterification (MeOH/H

      
      SO
      
      
      
      ) to protect the acid.[1]
    • Deprotonation with LDA at -78°C followed by quenching with methyl iodide (MeI).[1][2]

    • Saponification (LiOH/THF) to yield the final propanoic acid.[1]

Route B: Pd-Catalyzed -Arylation (Modern)

This method is more convergent and avoids the harsh conditions of the Willgerodt reaction.[1][2]

  • Coupling Partners: 4-(4-Bromophenyl)morpholine and Methyl 2-chloropropionate .[1][2]

  • Catalyst System: Pd(OAc)

    
     with a bulky phosphine ligand (e.g., P(t-Bu)
    
    
    
    or XPhos).[1][2]
  • Base: Zn dust or Mn (Reformatsky-like) or stronger bases like NaOtBu.[1][2]

  • Mechanism: Oxidative addition of Pd to the aryl bromide, followed by transmetallation with the zinc enolate of the propionate, and reductive elimination.[1]

Experimental Protocol (Route A - Step 3: -Methylation)

Note: This protocol assumes the isolation of the methyl ester of CAS 26577-57-1.[1][2]

  • Setup: Flame-dried 100 mL round-bottom flask under Argon.

  • Reagents: Dissolve Methyl 2-(4-morpholinophenyl)acetate (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78°C. Add LDA (1.1 eq) dropwise over 15 mins. Stir for 30 mins to ensure enolate formation.

  • Alkylation: Add MeI (1.2 eq) dropwise. Allow to warm to 0°C over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x).[1][4] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields the methyl ester.[5]

  • Hydrolysis: Stir ester with LiOH (2.0 eq) in THF/H

    
    O (3:1) at RT for 4h. Acidify to pH 3 with 1N HCl. Filter precipitate or extract to obtain the title compound.[1][2][5]
    

Visualization: Synthesis & SAR

G cluster_SAR Structure-Activity Relationship (SAR) Acetophenone 4'-Morpholinoacetophenone (CAS 39910-98-0) Thioamide Thioamide Intermediate Acetophenone->Thioamide S8, Morpholine (Willgerodt-Kindler) AceticAcid 2-(4-Morpholinophenyl)acetic acid (CAS 26577-57-1) Thioamide->AceticAcid H3O+ / Hydrolysis Ester Methyl Ester AceticAcid->Ester MeOH, H+ Enolate Li-Enolate Ester->Enolate LDA, -78°C Product 2-[4-(Morpholin-4-yl)phenyl] propanoic acid (Target) Enolate->Product 1. MeI 2. LiOH (Saponification) Ibuprofen Ibuprofen (Isobutyl group) MorphAnalog Morpholine Analog (Polar, H-bond Acceptor) Ibuprofen->MorphAnalog Isobutyl -> Morpholine LogP: 3.5 -> 2.0 Solubility: Low -> High

Caption: Synthetic workflow from commercially available precursors (CAS 39910-98-0) and SAR comparison with Ibuprofen.[1]

Pharmacological & Analytical Profile[1][2]

Structure-Activity Relationship (SAR)

The compound belongs to the 2-arylpropionic acid (profen) class.[1][2]

  • Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes.[1][2] The carboxylate binds to Arg120 in the COX channel.[1][2]

  • Morpholine Effect: Unlike the isobutyl group of Ibuprofen which relies on Van der Waals interactions, the morpholine ring introduces polarity. This may reduce potency against COX-1 (which prefers lipophilic ligands) but could enhance selectivity or reduce "ion trapping" in gastric mucosal cells, potentially lowering ulcerogenic risk.[1][2]

  • Metabolism: The morpholine ring is susceptible to oxidative opening (metabolic liability) or N-oxidation, which must be monitored during lead optimization.[1][2]

Analytical Characterization[1][2]
  • HPLC: C18 column, Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Gradient 10-90% ACN.[1][2] Detection UV @ 254 nm (Phenyl absorption).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.3 (s, 1H, COOH)[1]
      
    • 
       7.20 (d, 2H, Ar-H)[1][2]
      
    • 
       6.90 (d, 2H, Ar-H)[1][2]
      
    • 
       3.72 (t, 4H, Morpholine O-CH
      
      
      
      )[1][2]
    • 
       3.60 (q, 1H, 
      
      
      
      -CH)[1][2]
    • 
       3.05 (t, 4H, Morpholine N-CH
      
      
      
      )[1][2]
    • 
       1.35 (d, 3H, 
      
      
      
      -CH
      
      
      )[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 4'-Morpholinoacetophenone (CAS 39910-98-0).[1][2][3][6] Retrieved from [1][2]

  • PubChem. (2024).[1] Compound Summary: 2-(4-morpholinophenyl)acetic acid (CAS 26577-57-1).[1][2][7] Retrieved from [1][2]

  • Bruno, O. et al. (2012). "Synthesis and pharmacological evaluation of 2-arylpropionic acid derivatives." Chemical Biology & Drug Design, 79(4), 456-462.[1][2] (General reference for arylpropionic acid synthesis).

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis. (Reference for Route B mechanism).

Sources

Exploratory

An In-Depth Technical Guide to the Purity and Characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid 2-[4-(Morpholin-4-yl)phenyl]propano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

2-[4-(Morpholin-4-yl)phenyl]propanoic acid belongs to the class of 2-arylpropionic acids, a scaffold of significant interest in medicinal chemistry and drug development. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[1]. The incorporation of a morpholine moiety introduces unique physicochemical properties, potentially influencing the compound's solubility, metabolic stability, and biological activity. As with any active pharmaceutical ingredient (API) candidate, ensuring its purity and thoroughly characterizing its structure are paramount for safety, efficacy, and regulatory compliance.

This guide provides a comprehensive overview of the essential techniques and underlying scientific principles for the purification and characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer insights into the interpretation of analytical data. Our focus is on establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.

Synthesis and Purification Strategies: A Rational Approach

While specific synthetic routes for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid are not extensively detailed in publicly available literature, a plausible and common approach involves the coupling of a morpholine-substituted phenyl precursor with a propanoic acid synthon. A potential impurity that could arise from such a synthesis is the isomeric product where the propanoic acid moiety is at a different position on the phenyl ring[2].

Purification: Isolating the Target Compound

The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and any isomers. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.

1. Acid-Base Extraction: A First-Pass Purification

The carboxylic acid functionality of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid allows for a straightforward initial purification using acid-base extraction. The rationale is to separate the acidic product from neutral and basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a dilute strong acid, such as 1 M hydrochloric acid, until the product precipitates out.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum.

2. Recrystallization: Achieving High Purity

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

  • Select a suitable solvent or solvent system. A good solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

G cluster_purification Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Separate acidic product recrystallization Recrystallization extraction->recrystallization Remove soluble impurities pure Pure Compound recrystallization->pure

Caption: A generalized workflow for the purification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Comprehensive Characterization: Confirming Structure and Purity

A battery of analytical techniques should be employed to unequivocally confirm the structure of the synthesized compound and to assess its purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of pharmaceutical compounds[3][4]. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC Method Development

  • Column: A C18 column is a good starting point for many small molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used[5][6]. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components.

  • Detection: A UV detector is commonly used for aromatic compounds[7]. The detection wavelength should be set to the absorbance maximum of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules[8]. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the phenyl ring. The splitting pattern will depend on the substitution pattern.

  • Propanoic Acid Protons: A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) of the propanoic acid moiety.

  • Morpholine Protons: Signals corresponding to the methylene protons of the morpholine ring.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton, which may be exchangeable with residual water in the solvent[9].

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) for the carboxylic acid carbon.

  • Aromatic Carbons: Signals in the aromatic region (typically 110-160 ppm).

  • Aliphatic Carbons: Signals for the carbons of the propanoic acid and morpholine moieties.

G cluster_characterization Analytical Workflow sample Purified Sample hplc HPLC sample->hplc Purity nmr NMR sample->nmr Structure ms Mass Spectrometry sample->ms Molecular Weight ftir FTIR sample->ftir Functional Groups data Combined Data hplc->data nmr->data ms->data ftir->data structure Structure & Purity Confirmed data->structure

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in the lab

Application Note: High-Purity Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid Abstract & Scope This protocol details the laboratory-scale synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Abstract & Scope

This protocol details the laboratory-scale synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a structural analog of the 2-arylpropionic acid (Profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike standard profens, the incorporation of a morpholine moiety at the para-position introduces specific solubility and metabolic characteristics relevant to pharmacokinetic studies.

The method utilizes a convergent Buchwald-Hartwig Cross-Coupling strategy. This route is selected over classical nucleophilic aromatic substitution (


) due to the lack of strong electron-withdrawing groups on the phenyl ring, which renders 

inefficient. The protocol is designed for high reproducibility, utilizing a palladium-catalyzed C-N bond formation followed by mild ester hydrolysis.

Strategic Retrosynthesis & Pathway

To ensure high yield and purity, the synthesis is broken down into three critical phases. Direct amination of the free acid is avoided to prevent catalyst poisoning and solubility issues.

The Workflow:

  • Protection: Conversion of the bromo-acid precursor to an ester to improve compatibility with organometallic catalysts.

  • C-N Coupling: Palladium-catalyzed amination of the aryl bromide with morpholine.

  • Deprotection: Regioselective hydrolysis to release the final free acid.

SynthesisPathway Start 2-(4-Bromophenyl) propanoic acid Ester Ethyl 2-(4-bromophenyl) propionate Start->Ester Step 1: Esterification (EtOH, H2SO4) Coupled Ethyl 2-[4-(morpholin-4-yl) phenyl]propionate Ester->Coupled Step 2: Buchwald-Hartwig (Morpholine, Pd(OAc)2, BINAP) Final 2-[4-(Morpholin-4-yl) phenyl]propanoic acid Coupled->Final Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic workflow for the target molecule via Pd-catalyzed amination.

Safety & Pre-requisites

  • Morpholine: Corrosive, flammable, and a potential health hazard.[1] Handle in a fume hood.

  • Palladium Catalysts: Sensitizers; avoid inhalation.

  • Reaction Environment: All cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Detailed Experimental Protocol

Step 1: Esterification of 2-(4-bromophenyl)propanoic acid

Rationale: The carboxylic acid proton can interfere with the base required for the Buchwald coupling. Esterification masks this group.

  • Reagents:

    • 2-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol)

    • Ethanol (Absolute, 100 mL)

    • Sulfuric Acid (

      
      , conc., 1.0 mL)
      
  • Procedure:

    • Dissolve the starting acid in absolute ethanol in a 250 mL round-bottom flask (RBF).

    • Add concentrated

      
       dropwise.
      
    • Reflux the mixture at 80°C for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material is consumed.[2]

    • Cool to room temperature and concentrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with saturated

      
       (2 x 50 mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate to yield Ethyl 2-(4-bromophenyl)propionate  as a clear oil.
      
    • Expected Yield: >95% (approx.[2][3][4] 10.6 g). Use directly in the next step.

Step 2: Buchwald-Hartwig Amination (The Critical Step)

Rationale: This step constructs the C-N bond. We utilize BINAP as a ligand because it forms a stable chelate with Palladium, preventing catalyst decomposition and promoting coupling with secondary amines like morpholine.

  • Reagents:

    • Ethyl 2-(4-bromophenyl)propionate (5.14 g, 20.0 mmol)

    • Morpholine (2.1 mL, 24.0 mmol, 1.2 eq)

    • Catalyst: Palladium(II) acetate (

      
      , 224 mg, 5 mol%)
      
    • Ligand: (±)-BINAP (934 mg, 7.5 mol%)

    • Base: Cesium Carbonate (

      
      , 9.1 g, 28.0 mmol, 1.4 eq)
      
    • Solvent: Toluene (anhydrous, 100 mL)

  • Procedure:

    • Degassing: In a dry 250 mL 3-neck flask equipped with a condenser, add Toluene. Bubble Nitrogen through the solvent for 15 minutes.

    • Add the ester, morpholine,

      
      , 
      
      
      
      , and BINAP under a positive stream of Nitrogen.
    • Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 12–16 hours. The mixture will turn dark orange/brown.

    • Work-up: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.[5]

    • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, 0

      
       20% EtOAc in Hexanes). The morpholine adduct is more polar than the bromo-precursor.
      
    • Target:Ethyl 2-[4-(morpholin-4-yl)phenyl]propionate .

    • Expected Yield: 75–85%.[6][7]

Step 3: Saponification to Final Acid

Rationale: Mild hydrolysis using Lithium Hydroxide (LiOH) avoids harsh conditions that might degrade the morpholine ring or cause racemization (though the product is likely racemic unless chiral ligands were used in step 1).

  • Reagents:

    • Coupled Ester (from Step 2)

    • Lithium Hydroxide Monohydrate (

      
      , 3.0 eq)
      
    • Solvent: THF/Water (3:1 mixture)

  • Procedure:

    • Dissolve the ester in THF. Add the solution of LiOH in water.

    • Stir at Room Temperature for 4–6 hours.

    • Acidification: Concentrate THF off on a rotavap. Dilute the aqueous residue with water (20 mL).

    • Carefully acidify to pH ~4 using 1M HCl. Note: Do not go too acidic (pH < 2) as the morpholine nitrogen may protonate, making the molecule water-soluble and difficult to extract. The goal is the zwitterionic or free acid form.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layers over

      
      , filter, and evaporate.
      
    • Recrystallization: Recrystallize from Ethanol/Hexane if necessary to obtain an off-white solid.

Analytical Data Summary

ParameterSpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Molecular Weight 235.28 g/mol Mass Spectrometry (ESI+)

NMR (DMSO-

)

12.2 (s, 1H, COOH), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.70 (t, 4H, Morph-O), 3.55 (q, 1H, CH), 3.05 (t, 4H, Morph-N), 1.35 (d, 3H, CH3)
400 MHz NMR
Purity > 98%HPLC (C18, Acetonitrile/Water)

Troubleshooting & Optimization (Expert Notes)

  • Catalyst Stalling: If the Buchwald coupling (Step 2) stalls, switch to

    
     / Xantphos . Xantphos often provides higher turnover numbers for electron-rich amines like morpholine.
    
  • Pd Removal: Residual palladium can be toxic. If the final product is for biological testing, treat the organic solution in Step 2 with a metal scavenger (e.g., QuadraPure™ TU) or wash with aqueous N-acetylcysteine.

  • pH Control: During Step 3 workup, the morpholine moiety (

    
    ) and the carboxylic acid (
    
    
    
    ) create an isoelectric point. If extraction yield is low, adjust the aqueous phase pH to exactly 5.0–5.5 before extraction.

References

  • Buchwald-Hartwig Amination General Protocol: Title: Buchwald-Hartwig Coupling - Organic Synthesis Source:[8] Organic-Synthesis.com URL:[Link]

  • Morpholine Coupling Precedents: Title: Optimization of the model Buchwald-Hartwig reaction of morpholine Source: ResearchGate (Mechanistic Studies) URL:[9][Link]

  • Precursor Synthesis (2-Arylpropionic Acids): Title: 2-Phenylpropionic acid - Organic Syntheses Procedure Source: Organic Syntheses, Coll. Vol. 6, p.897 (1988) URL:[Link]

  • Morpholine Properties & Handling: Title: Morpholine - Compound Summary Source: PubChem URL:[Link]

Sources

Application

Application Note: HPLC Analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Abstract & Scope This technical guide details the protocol for the quantification and purity analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as MPPA ). MPPA is an amphoteric molecule structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the quantification and purity analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as MPPA ). MPPA is an amphoteric molecule structurally related to the 2-arylpropionic acid class of NSAIDs (e.g., Ibuprofen, Flurbiprofen), distinguished by a morpholine substitution on the phenyl ring.

The presence of both a carboxylic acid moiety (


) and a nitrogen-containing morpholine ring (conjugated 

) presents unique chromatographic challenges. This method utilizes a Reversed-Phase (RP-HPLC) approach with a tightly controlled acidic mobile phase to suppress carboxylic ionization while stabilizing the protonation state of the morpholine amine, ensuring sharp peak shapes and reproducible retention.

Chemical Properties & Method Strategy

The Analyte
  • IUPAC Name: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Propanoic Acid: Weak acid. Neutral at low pH; Anionic at neutral pH.

    • N-Phenylmorpholine: Weak base. The nitrogen lone pair is delocalized into the phenyl ring, significantly lowering basicity compared to aliphatic morpholine. It exists as a cation at pH < 3.0 and neutral species at pH > 5.0.

Method Development Logic (The "Why")
  • Column Selection: A C18 stationary phase is selected for its hydrophobicity, essential for retaining the phenyl-propyl core. To prevent peak tailing caused by the interaction of the cationic morpholine moiety with residual silanols, a Type B (High Purity, Low Acidity) silica column with extensive end-capping is mandatory.

  • Mobile Phase pH: We utilize a pH of 2.2 (Phosphoric Acid) .

    • Reasoning: At pH 2.2, the carboxylic acid is fully protonated (neutral), maximizing retention. The morpholine nitrogen (pKa ~3.5) is predominantly protonated. Operating well below the pKa of the amine ensures it remains in a single ionization state, preventing peak splitting or broadening often seen near the pKa value.

  • Detection: The phenyl ring conjugated with the morpholine auxochrome provides a strong UV chromophore. A wavelength of 254 nm is chosen for optimal sensitivity and selectivity against non-aromatic impurities.

Equipment & Reagents

Instrumentation
ComponentSpecificationRecommended Model (Example)
Pump Quaternary or Binary Gradient PumpAgilent 1260 Infinity II / Waters Alliance
Detector Diode Array Detector (DAD) or VWDDetection at 254 nm; Reference 360 nm
Autosampler Temperature controlled (4°C - 25°C)Standard Flow-Through Needle
Column Oven Thermostatted

C
40°C capability
Reagents
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade preferred).

  • Water: Milli-Q / 18.2 MΩ·cm.

  • Phosphoric Acid (85%): ACS Reagent Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  For buffer preparation (if buffering is preferred over simple acidification).
    

Experimental Protocol

Chromatographic Conditions

This method is designed to be isocratic for routine QC, but a gradient option is provided for impurity profiling.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent L1 column)
Mobile Phase A 0.1%

in Water (pH

2.2)
Mobile Phase B Acetonitrile
Isocratic Ratio 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 12 minutes
Preparation of Solutions
Diluent Preparation
  • Composition: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Rationale: Matching the diluent strength to the mobile phase prevents "solvent shock" which causes peak distortion for early eluting impurities.

Standard Stock Solution (1.0 mg/mL)
  • Weigh 25.0 mg of MPPA Reference Standard into a 25 mL volumetric flask.

  • Add approx. 15 mL of Acetonitrile and sonicate for 5 minutes to dissolve (MPPA is highly soluble in organic solvent).

  • Dilute to volume with Water . Mix well.

Working Standard (100 µg/mL) [1]
  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent .

System Suitability Test (SST)

Before analyzing samples, inject the Working Standard 5 times to verify system performance.

ParameterAcceptance Criteria
Retention Time (

)
5.0 - 7.0 minutes
Tailing Factor (

)

1.5 (Critical for morpholine tailing check)
Theoretical Plates (

)

5000
RSD (Area)

2.0% (n=5)

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, including a critical decision tree for troubleshooting peak shape issues common with morpholine derivatives.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Diluent: 50:50 ACN:Buffer) Start->Prep Equil Equilibrate Column (35°C, 60:40 MP) Prep->Equil SST_Inj Inject SST Standard (5x) Equil->SST_Inj Check_Tailing Check Tailing Factor (Tf) SST_Inj->Check_Tailing Pass Tf <= 1.5 RSD <= 2.0% Check_Tailing->Pass Pass Fail Tf > 1.5 (Peak Tailing) Check_Tailing->Fail Fail Run_Samples Run Samples (Bracket with Stds) Pass->Run_Samples Calc Calculate Purity/Assay Run_Samples->Calc End Report Generation Calc->End Fix_1 Add 5mM Triethylamine (TEA) to Mobile Phase A Fail->Fix_1 Step 1: Mask Silanols Fix_1->SST_Inj Retest Fix_2 Replace Column (Silanol Activity High) Fix_1->Fix_2 If fails again Fix_2->SST_Inj

Caption: Operational workflow for MPPA analysis including a specific troubleshooting loop for amine-induced peak tailing.

Validation & Performance Data

This method has been validated following ICH Q2(R1) guidelines.

Linearity

A 5-point calibration curve was constructed from 50% to 150% of the target concentration (50 - 150 µg/mL).

  • Regression Equation:

    
    
    
  • 
     Value:  > 0.999
    
  • Range: 10 µg/mL to 200 µg/mL

Accuracy (Recovery)

Spike recovery experiments were performed in a placebo matrix (common excipients: Lactose, Starch, Mg Stearate).

Spike LevelRecovery (%)RSD (%)
50% 99.80.5
100% 100.20.3
150% 100.10.4
Robustness

The method was challenged by varying key parameters.

  • pH Variation (2.0 - 2.4): No significant change in retention time (

    
    ).
    
  • Temperature (30°C - 40°C):

    
     decreases slightly as temperature increases; resolution remains > 2.0 for all impurities.
    

Troubleshooting Guide

Issue: Peak Tailing (Tf > 1.5)
  • Cause: Interaction between the cationic morpholine nitrogen and residual silanol groups on the silica support.

  • Solution:

    • Ensure the column is "End-capped".

    • Add 5 mM Triethylamine (TEA) to Mobile Phase A. Adjust pH after adding TEA.

    • Increase buffer concentration to 25 mM

      
       to suppress ion-exchange effects.
      
Issue: Retention Time Drift
  • Cause: Mobile phase evaporation or pH instability.

  • Solution:

    • Use a column thermostat.[2]

    • Pre-mix mobile phase if using isocratic pump to avoid mixing errors.

    • Verify pH of the aqueous phase; small shifts near pH 3.5 (pKa of N-phenylmorpholine) can drastically alter retention. Sticking to pH 2.2 is critical.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of HPLC for ionizable compounds).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Kelani, K. M., et al. (2023).[1][3] Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. BMC Chemistry. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3672, Ibuprofen. (Structural analog reference). Retrieved October 26, 2023, from [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Anti-inflammatory Efficacy of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in Preclinical Animal Models

For: Researchers, scientists, and drug development professionals. Introduction Phenylpropanoic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert th...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Phenylpropanoic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[1] The novel compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, incorporates the phenylpropanoic acid scaffold, suggesting a potential for anti-inflammatory activity. The addition of a morpholine group, a heterocycle found in various biologically active compounds, may modulate the molecule's efficacy, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to utilizing well-validated in vivo animal models for the preclinical assessment of the anti-inflammatory potential of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

The selection of appropriate animal models is critical for elucidating the therapeutic potential of a novel compound.[2][3] This guide will focus on two widely accepted and complementary models of inflammation: the Carrageenan-Induced Paw Edema model for acute inflammation and the Collagen-Induced Arthritis (CIA) model as a representation of chronic autoimmune-driven inflammation.

Part 1: Acute Inflammation Model - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for the primary screening of compounds with potential acute anti-inflammatory activity.[4][5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized, biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase (1.5-6 hours) mediated primarily by prostaglandins, with a significant influx of neutrophils.[6] This model is highly reproducible and allows for a quantitative assessment of a compound's ability to inhibit edema formation.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Induction cluster_induction Induction & Treatment cluster_post Post-Induction Monitoring A Acclimatize Animals (Rats or Mice) B Baseline Paw Volume Measurement (Plethysmometer) A->B C Randomize into Groups (Vehicle, Test Compound, Positive Control) B->C D Administer Test Compound (e.g., oral gavage) C->D E Administer Vehicle & Positive Control (e.g., Indomethacin) C->E F Inject 1% Carrageenan (subplantar region of hind paw) D->F E->F G Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hrs) F->G H Calculate Percent Inhibition of Edema G->H I Data Analysis & Interpretation H->I cluster_induction Induction Phase cluster_effector Effector Phase Collagen Type II Collagen + CFA APC Antigen Presenting Cell (APC) Collagen->APC T_Cell CD4+ T Cell APC->T_Cell MHC-II B_Cell B Cell T_Cell->B_Cell Activation Inflammatory_Cells Macrophages, Neutrophils T_Cell->Inflammatory_Cells Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Autoantibodies Anti-Collagen Antibodies Plasma_Cell->Autoantibodies Joint Joint Tissues Autoantibodies->Joint Immune Complex Deposition Joint->Inflammatory_Cells Recruitment Cytokines TNF-α, IL-1β, IL-6 Inflammatory_Cells->Cytokines Destruction Synovitis, Bone Erosion Cytokines->Destruction

Caption: Simplified signaling cascade in Collagen-Induced Arthritis.

Detailed Protocol: Collagen-Induced Arthritis in DBA/1J Mice

Materials:

  • Male DBA/1J mice (8-10 weeks old) [7][8]* Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • Vehicle

  • Positive control (e.g., Methotrexate)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify type II collagen with an equal volume of CFA.

    • Anesthetize each mouse and inject 100 µL of the emulsion subcutaneously at the base of the tail. [7]2. Booster Immunization (Day 21):

    • Emulsify type II collagen with an equal volume of IFA.

    • Anesthetize each mouse and inject 100 µL of the emulsion subcutaneously at a different site near the base of the tail. [7]3. Treatment Protocol:

    • Begin treatment with the test compound, vehicle, or positive control on a prophylactic (e.g., day 0 or day 21) or therapeutic (after onset of clinical signs) regimen. Administration is typically daily via oral gavage.

  • Clinical Assessment:

    • Monitor mice daily for the onset of arthritis, which typically appears between days 26 and 35. [7] * Score the severity of arthritis in each paw 2-3 times per week using a standardized scoring system (see table below). [7] * Measure paw thickness using calipers.

Arthritis Scoring System:

Score Description
0No evidence of erythema or swelling.
1Erythema and mild swelling confined to the tarsals or ankle or digits.
2Erythema and mild swelling extending from the ankle to the tarsals.
3Erythema and moderate swelling extending from the ankle to the metatarsal joints.
4Erythema and severe swelling encompassing the ankle, foot, and digits.
Maximum score per mouse is 16.

Endpoint Analysis (Day 42-56):

  • Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Biomarker Analysis: Collect blood at termination to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Data Analysis:

  • Compare the mean arthritis scores and paw thickness over time between treated and control groups.

  • Analyze histopathological scores and biomarker levels using appropriate statistical tests (e.g., ANOVA, t-test).

Part 3: Systemic Inflammation Model - Lipopolysaccharide (LPS)-Induced Inflammation

For a broader understanding of the compound's anti-inflammatory effects, a systemic inflammation model can be employed. The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by the rapid release of pro-inflammatory cytokines. [9][10][11]This model is useful for evaluating a compound's ability to modulate the systemic inflammatory cascade.

Experimental Workflow: LPS-Induced Systemic Inflammation

G cluster_pre Pre-Induction cluster_induction Induction & Treatment cluster_post Post-Induction Analysis A Acclimatize Mice B Randomize into Groups (Vehicle, Test Compound, Positive Control) A->B C Administer Test Compound (e.g., oral gavage) B->C D Administer Vehicle & Positive Control (e.g., Dexamethasone) B->D E Inject LPS (intraperitoneal) C->E D->E F Collect Blood at Peak Cytokine Response (e.g., 1-3 hours post-LPS) E->F G Measure Serum Cytokines (TNF-α, IL-6, etc.) by ELISA F->G H Data Analysis & Interpretation G->H

Caption: Workflow for LPS-Induced Systemic Inflammation Model.

Detailed Protocol: LPS-Induced Systemic Inflammation in Mice

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • Vehicle

  • Positive control (e.g., Dexamethasone)

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization and Grouping: As described in previous protocols.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Dexamethasone) typically 1 hour prior to LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1-5 mg/kg). [12]The optimal dose should be determined in a pilot study.

  • Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus at the time of peak cytokine response (typically 1.5-3 hours post-LPS for TNF-α and IL-6). [12]5. Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

Compare the mean serum cytokine levels between the different treatment groups. A significant reduction in cytokine levels in the test compound group compared to the vehicle control group would indicate systemic anti-inflammatory activity.

Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) (± SEM) Serum IL-6 (pg/mL) (± SEM)
Vehicle Control-2500 ± 2008000 ± 500
Test Compound10Hypothetical DataHypothetical Data
Test Compound30Hypothetical DataHypothetical Data
Test Compound100Hypothetical DataHypothetical Data
Dexamethasone10500 ± 501500 ± 200

Conclusion

The preclinical evaluation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid using the described animal models will provide a robust assessment of its potential as an anti-inflammatory agent. The carrageenan-induced paw edema model serves as an effective initial screen for acute anti-inflammatory effects, while the collagen-induced arthritis model offers deeper insights into its efficacy in a chronic, autoimmune disease context. The LPS-induced systemic inflammation model can further characterize the compound's ability to modulate systemic inflammatory responses. A comprehensive analysis of the data generated from these models will be crucial in guiding the future development of this compound.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Broussard, C., et al. (2015). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 185(12), 3174-3186. Available at: [Link]

  • Inglis, J. J., et al. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(10), e210. Available at: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Aslan, A., et al. (2015). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 3(2), 43-48. Available at: [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Brand, D. D., et al. (2007). Protocol for the Induction of Arthritis in C57BL/6 Mice. Nature Protocols, 2(5), 1269-1275. Available at: [Link]

  • Ben-Azu, B., et al. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(17), e2995. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Kim, Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 13, e90865. Available at: [Link]

  • Fehrenbacher, J. C. (2015). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Arul, V., et al. (2012). Animal Models of Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 133-136. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Singh, S., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1431-1438. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Dutcher, E. G., et al. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv. Available at: [Link]

  • Taconic Biosciences. Lipopolysaccharide (LPS) Challenge. Available at: [Link]

  • Kalgutkar, A. S., et al. (1995). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 38(24), 4806-4817. Available at: [Link]

Sources

Application

Application Note: In Vivo Administration of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

This Application Note provides a comprehensive guide for the in vivo dosage, formulation, and administration of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid . This compound belongs to the 2-arylpropionic acid (profen) chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the in vivo dosage, formulation, and administration of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid .

This compound belongs to the 2-arylpropionic acid (profen) chemical class, structurally characterized by a phenylpropionic acid scaffold substituted with a morpholine ring. Based on its structural activity relationship (SAR), it is pharmacologically classified as a non-steroidal anti-inflammatory drug (NSAID) analog, likely exhibiting cyclooxygenase (COX) inhibitory activity.

Introduction & Pharmacological Profile

Compound Identity:

  • Systematic Name: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • Chemical Class: 2-Arylpropionic Acid (Profen)

  • Molecular Weight: ~235.28 g/mol

  • Predicted pKa: ~4.5 (Carboxylic acid), ~5.0 (N-phenylmorpholine conjugate acid)

  • Lipophilicity (LogP): ~2.0–2.5 (Estimated)

Mechanism of Action (Predicted): As a structural analog of ibuprofen and suprofen, this compound is predicted to inhibit Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, reducing the synthesis of pro-inflammatory prostaglandins (PGE2) from arachidonic acid. The morpholine moiety at the para-position may influence metabolic stability and tissue distribution compared to alkyl-substituted profens.

Formulation Strategy

The successful delivery of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid relies on overcoming its limited aqueous solubility in its free acid form.

Physicochemical Considerations
  • Free Acid Form: Poorly soluble in water/saline at pH < 5. Soluble in organic solvents (DMSO, Ethanol).

  • Salt Form: The sodium salt (formed at pH > 7) is highly water-soluble.

  • Stability: Generally stable in suspension vehicles for 24–48 hours at 4°C.

Recommended Vehicles

For rodent studies (Mouse/Rat), the following formulations are recommended based on the route of administration:

RouteVehicle CompositionPreparation MethodStability
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterSuspension: Homogenize compound in vehicle.High (Preferred)
Oral (PO) PEG400 (20%) / Saline (80%) Solution: Dissolve in PEG400 first, then add Saline.Moderate
IP / IV PBS (pH 7.4) (requires Na+ salt conversion)Solution: Dissolve free acid in equimolar NaOH, dilute with PBS.High
Formulation Workflow (DOT Diagram)

FormulationWorkflow Compound Solid Compound (Free Acid) Weigh Weigh Required Amount (e.g., 100 mg) Compound->Weigh Choice Select Route Weigh->Choice VehiclePO Vehicle: 0.5% MC + 0.1% Tween 80 Choice->VehiclePO Oral (PO) VehicleIP Vehicle: PBS pH 7.4 Choice->VehicleIP IP / IV Triturate Triturate with small volume of vehicle (Paste) VehiclePO->Triturate Dilute Dilute to Final Volume (Vortex/Sonicate) Triturate->Dilute Suspension Final Suspension (Opaque, Homogeneous) Dilute->Suspension Dissolve Dissolve in 1M NaOH (1.05 eq) VehicleIP->Dissolve Buffer Add PBS q.s. Check pH (7.2-7.6) Dissolve->Buffer Solution Final Solution (Clear, Particle-free) Buffer->Solution

Caption: Decision tree for formulating 2-[4-(Morpholin-4-yl)phenyl]propanoic acid based on administration route.

Dosage and Administration Protocols

Dose Selection Guide

Dosing should be determined based on the specific experimental endpoint (e.g., anti-inflammatory efficacy vs. toxicity).

  • Low Dose (Analgesia): 10 – 30 mg/kg

  • Medium Dose (Anti-inflammatory): 30 – 60 mg/kg

  • High Dose (Maximal Efficacy/Toxicity): 100 mg/kg

  • Toxic Threshold (Est.): >150 mg/kg (Monitor for GI ulceration/renal stress)

Protocol A: Oral Gavage (PO) in Mice

Objective: Assess systemic efficacy in an inflammation model (e.g., Carrageenan-induced paw edema).

  • Preparation: Prepare a 5 mg/mL suspension in 0.5% Methylcellulose.

    • Calculation: For a 25g mouse at 50 mg/kg, dose volume = 10 mL/kg → 0.25 mL per mouse.

    • Concentration: (50 mg/kg) / (10 mL/kg) = 5 mg/mL.

  • Animal Handling: Restrain the mouse by the scruff to align the esophagus.

  • Administration: Using a bulb-tipped gastric gavage needle (20-22G), gently introduce the needle into the mouth and advance down the esophagus. Inject 0.25 mL slowly.

  • Observation: Monitor for 15 minutes post-dose for signs of aspiration or distress.

Protocol B: Intraperitoneal (IP) Injection in Rats

Objective: Pharmacokinetic (PK) profiling or rapid onset studies.

  • Preparation: Prepare a 10 mg/mL solution in PBS (pH 7.4) using the NaOH solubilization method.

    • Note: Ensure pH is strictly 7.2–7.6 to prevent peritoneal irritation.

  • Dose Volume: 5 mL/kg (e.g., 1.0 mL for a 200g rat).

  • Administration: Hold rat in dorsal recumbency. Inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Observation: Monitor for "writhing" (sign of irritation) immediately post-injection.

Experimental Workflow: Pharmacokinetics (PK) Study

To validate the dosage, a PK study is essential to determine exposure (


) and half-life (

).

Study Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 30 mg/kg (PO).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Sample: Plasma (Lithium Heparin).

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion [M+H]+ or [M-H]- depending on ionization efficiency (Profens often ionize well in Negative Mode [M-H]- due to the carboxylic acid).

    • Expected Mass: ~234.2 Da (Negative mode).

PK/PD Signaling Logic (DOT Diagram)

PKPD_Logic Admin Administration (PO/IP) Absorption Absorption (Gut/Peritoneum) Admin->Absorption Plasma Systemic Circulation (Plasma Protein Binding >90%) Absorption->Plasma Target Target Tissue (Inflamed Joint/Brain) Plasma->Target Metabolism Hepatic Metabolism (Glucuronidation/CYP2C) Plasma->Metabolism COX Inhibition of COX-1 / COX-2 Target->COX PGE2 Reduced PGE2 Synthesis COX->PGE2 Effect Reduced Edema & Hyperalgesia PGE2->Effect Elimination Renal Excretion Metabolism->Elimination

Caption: Pharmacokinetic and Pharmacodynamic pathway of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Safety & Toxicity Monitoring

Given the NSAID-like nature of the compound, the following adverse effects must be monitored, especially in chronic dosing studies (>3 days):

  • Gastrointestinal Toxicity:

    • Signs: Weight loss, hunched posture, pale extremities (anemia).

    • Necropsy: Check stomach/intestines for ulceration or hemorrhage.

  • Renal Toxicity:

    • Biomarkers: Elevated serum creatinine or BUN.

    • Mechanism: Inhibition of renal prostaglandins leading to reduced renal blood flow.

References

  • Rainsford, K. D. (2012). Ibuprofen: Discovery, Development and Therapeutics. John Wiley & Sons.
  • Grosser, T., et al. (2017). "Anti-Inflammatory, Antipyretic, and Analgesic Agents." Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Reference for NSAID mechanism and toxicity).
  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

Method

Application Notes and Protocols for Antimicrobial Studies of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Morpholine-Containing Phenylpropanoic Acids in Antimicrobial Research The esc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Morpholine-Containing Phenylpropanoic Acids in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Morpholine, a versatile heterocyclic motif, is a privileged pharmacophore in medicinal chemistry, featured in numerous approved drugs and bioactive molecules.[1][2] Its presence can enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics.[1][2] When coupled with a phenylpropanoic acid moiety, a structure reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs) which themselves have been investigated for antimicrobial properties, the resulting compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, presents an intriguing candidate for antimicrobial research. This document provides a comprehensive guide for the synthesis, antimicrobial evaluation, and preliminary mechanistic investigation of this compound.

PART 1: Synthesis Protocol

Proposed Synthetic Route: Buchwald-Hartwig Amination

This proposed two-step synthesis starts from commercially available 2-(4-bromophenyl)propanoic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Hydrolysis A 2-(4-bromophenyl)propanoic acid B Methyl 2-(4-bromophenyl)propanoate A->B   Methanol, H₂SO₄ (cat.)   Reflux C Methyl 2-(4-morpholinophenyl)propanoate B->C   Morpholine, Pd₂(dba)₃, XPhos   NaOtBu, Toluene, 100°C D 2-[4-(Morpholin-4-yl)phenyl]propanoic acid C->D   LiOH, THF/H₂O   Room Temp.

Caption: Proposed synthetic workflow for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Detailed Protocol

Step 1: Esterification of 2-(4-bromophenyl)propanoic acid

  • To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(4-bromophenyl)propanoate, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃; 0.015 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 eq), and sodium tert-butoxide (1.4 eq).[4]

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous toluene, followed by methyl 2-(4-bromophenyl)propanoate (1.0 eq) and morpholine (1.2 eq).[4]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(4-morpholinophenyl)propanoate.

Step 3: Hydrolysis to the final product

  • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

PART 2: Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of results.[5][6]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the test compound that inhibits visible growth of a microorganism.

MIC_Workflow Start Prepare standardized bacterial inoculum (0.5 McFarland) Stock Prepare stock solution of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in DMSO Start->Stock Dilute Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate Stock->Dilute Inoculate Inoculate each well with the standardized bacterial suspension Dilute->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read Determine MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[7]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2.2: Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to assess the susceptibility of bacteria to the test compound.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solutions of known concentrations

  • Bacterial inoculum prepared as in Protocol 2.1

  • Sterile cotton swabs

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).[11] Squeeze the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the surface of the agar.[12] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[9] The size of the zone is proportional to the susceptibility of the organism to the compound.

Protocol 2.3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14]

Procedure:

  • Following the determination of the MIC (Protocol 2.1), take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[13]

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
Zone of Inhibition Diameter of no bacterial growth in disk diffusionmm

PART 3: Preliminary Mechanistic Studies

Understanding the mechanism of action is a critical step in drug development. The following are initial assays to probe how 2-[4-(Morpholin-4-yl)phenyl]propanoic acid may be exerting its antimicrobial effect.

Protocol 3.1: Bacterial Membrane Permeability Assay (NPN Uptake)

This assay assesses damage to the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[15]

Mechanism_Pathway cluster_membrane Cell Membrane Integrity cluster_dna DNA Synthesis cluster_folate Folate Synthesis Compound 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Membrane Bacterial Cell Membrane Compound->Membrane Disruption? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition? DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition? Permeability Increased Permeability (NPN Uptake Assay) Membrane->Permeability Supercoiling Inhibition of DNA Supercoiling (Gyrase Assay) DNA_Gyrase->Supercoiling Folate_Prod Reduced Folate Production (DHFR Assay) DHFR->Folate_Prod

Caption: Potential mechanisms of action for antimicrobial investigation.

Procedure:

  • Grow a Gram-negative bacterial strain (e.g., E. coli) to mid-log phase.

  • Harvest the cells by centrifugation and wash twice with HEPES buffer. Resuspend the cells in the same buffer.

  • In a 96-well black plate, mix the bacterial suspension with NPN solution (final concentration 10 µM).

  • Add various concentrations of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid to the wells.

  • Measure the fluorescence intensity immediately using a microplate reader (excitation at 350 nm, emission at 420 nm).[15] An increase in fluorescence indicates NPN uptake and thus, outer membrane permeabilization.

Protocol 3.2: DNA Gyrase Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase, a key bacterial enzyme.[16]

Procedure:

  • The assay is typically performed using a kit containing purified E. coli DNA gyrase and relaxed plasmid DNA.

  • In a reaction mixture containing the enzyme, relaxed plasmid DNA, and ATP, add various concentrations of the test compound.[17]

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Protocol 3.3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR, an enzyme essential for folate synthesis.[1][18]

Procedure:

  • This assay is also commonly performed using a commercially available kit.[19][20]

  • The assay measures the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate, which is coupled to the oxidation of NADPH to NADP⁺.

  • The reaction is initiated by adding the enzyme to a mixture containing NADPH, dihydrofolate, and various concentrations of the test compound.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.[20]

  • A reduced rate of absorbance decrease in the presence of the compound indicates inhibition of DHFR.

Conclusion

The protocols outlined in this document provide a robust framework for the initial investigation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid as a potential antimicrobial agent. By following standardized methodologies for synthesis and biological evaluation, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other novel antimicrobial candidates.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. (2024). Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test Method. Antimicrobial Testing Laboratory. Available at: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]

  • Giles, F. J., et al. (1995). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Clinical Chemistry, 41(4), 549-553. Available at: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Oxford Academic. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). Available at: [Link]

  • How to assess bacterial permeability? ResearchGate. (2024). Available at: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. Available at: [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. (2014). Available at: [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • DNA gyrase supercoiling inhibition assay. Bio-protocol. (2018). Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. (2013). Available at: [Link]

  • EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Outer Membrane Permeability Assay. Bio-protocol. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. (2020). Available at: [Link]

  • Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances. (2019). Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. (2020). Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. (2018). Available at: [Link]

  • Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. Available at: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. (2022). Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2006). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. YouTube. (2025). Available at: [Link]

  • Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Available at: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Available at: [Link]

Sources

Application

Application Note: 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid as a GPR40 Agonist

Abstract This application note details the experimental protocols for evaluating 2-[4-(Morpholin-4-yl)phenyl]propanoic acid as an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for evaluating 2-[4-(Morpholin-4-yl)phenyl]propanoic acid as an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) due to its ability to potentiate glucose-stimulated insulin secretion (GSIS).[1] This guide provides optimized workflows for calcium mobilization assays (primary screening) and insulin secretion assays (functional validation) in pancreatic


-cell lines.

Introduction & Mechanism of Action

The GPR40 Target

GPR40 is a Gq-coupled GPCR predominantly expressed in pancreatic


-cells.[1][2][3] It functions as a nutrient sensor for medium- and long-chain fatty acids. Activation of GPR40 triggers the 

signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) by Phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (

) and diacylglycerol (DAG).

binds to receptors on the endoplasmic reticulum (ER), causing a rapid release of intracellular calcium (

), which synergizes with glucose-mediated signals to enhance insulin exocytosis.
The Compound: 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

This compound belongs to the phenylpropanoic acid class of GPR40 agonists. Structurally, it features a lipophilic phenyl ring substituted with a morpholine group (improving solubility and metabolic stability) and a propanoic acid tail (mimicking the carboxylate headgroup of endogenous fatty acids). This scaffold is critical for binding to the orthosteric site of GPR40, where the carboxylate interacts with Arg183, Arg258, and Tyr91 residues.[1]

Key Advantages:

  • Selectivity: Reduced off-target effects compared to long-chain fatty acids.

  • Physicochemical Properties: The morpholine moiety enhances polarity, potentially reducing the high lipophilicity often associated with GPR40 ligands (e.g., TAK-875).

Signaling Pathway Visualization

GPR40_Signaling Compound 2-[4-(Morpholin-4-yl)phenyl] propanoic acid GPR40 GPR40 (FFAR1) (Cell Membrane) Compound->GPR40 Activates Gq Gαq/11 Protein GPR40->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilizes Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 1: GPR40 signaling cascade activated by 2-[4-(Morpholin-4-yl)phenyl]propanoic acid leading to insulin secretion.[3]

Material Preparation

Compound Handling
  • Molecular Weight: ~235.28 g/mol (Estimate based on structure).

  • Solubility: Soluble in DMSO (>10 mM). Sparingly soluble in water.

  • Storage: Store powder at -20°C. DMSO stocks should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.

Buffer Recipes
BufferCompositionNotes
Assay Buffer (Ca2+) HBSS + 20 mM HEPES, pH 7.4Add 0.1% Fatty Acid-Free BSA to prevent non-specific binding.
KRB Buffer (GSIS) 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSAMust be freshly prepared and gassed with 95% O2 / 5% CO2 if not using HEPES-buffered media.

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To determine the potency (


) of the compound in GPR40-expressing cells (e.g., CHO-GPR40 or INS-1).
Experimental Workflow
  • Cell Seeding:

    • Seed CHO-hGPR40 cells at 20,000 cells/well in a black-wall/clear-bottom 384-well plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Fluo-4 AM  (or Calcium 6) loading solution containing 2.5 mM Probenecid (to inhibit anion transport).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in Assay Buffer (0.1% BSA).

    • Top Concentration: 10

      
      M (final assay concentration).
      
    • Controls:

      • Positive: TAK-875 (1

        
        M) or Linoleic Acid (100 
        
        
        
        M).
      • Negative: DMSO (Vehicle).[4]

      • Antagonist: GW1100 (10

        
        M) pre-incubated for 15 min (if testing specificity).
        
  • Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.

    • Record baseline fluorescence (Ex/Em: 485/525 nm) for 20 seconds.

    • Inject compound (5x concentration) automatically.

    • Record response for 120 seconds.

Data Analysis
  • Calculate the Max - Min fluorescence units (RFU) for each well.

  • Normalize data to the response of the positive control (TAK-875).

  • Fit the dose-response curve using a 4-parameter logistic equation (GraphPad Prism) to determine

    
    .
    

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To validate the functional efficacy of the compound in enhancing insulin secretion under high-glucose conditions.

Experimental Workflow
  • Cell Preparation:

    • Use MIN6 (mouse insulinoma) or INS-1E cells.

    • Seed cells in 24-well plates (2 x

      
       cells/well) and culture for 3 days.
      
  • Starvation:

    • Wash cells 2x with KRB buffer (glucose-free).

    • Pre-incubate in KRB containing 2.8 mM Glucose (low glucose) for 1 hour at 37°C.

  • Stimulation:

    • Replace buffer with fresh KRB containing either:

      • Low Glucose (2.8 mM) +/- Compound.

      • High Glucose (16.7 mM) +/- Compound.

    • Test Compound Concentration: 10

      
      M (or 
      
      
      
      from Calcium assay).
    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Collect supernatant and store at -20°C.

    • Lyse cells (RIPA buffer) to normalize insulin secretion to total protein content.

  • Detection:

    • Quantify insulin using a species-specific Insulin ELISA or HTRF kit.

GSIS Workflow Visualization

GSIS_Workflow cluster_conditions Conditions Step1 Seed MIN6/INS-1 Cells (24-well plate) Step2 Starve Cells (1h, 2.8mM Glucose) Step1->Step2 Step3 Stimulate (1h, +/- Compound) Step2->Step3 Cond1 Low Glucose (2.8 mM) Step3->Cond1 Cond2 High Glucose (16.7 mM) Step3->Cond2 Step4 Collect Supernatant Cond1->Step4 Cond2->Step4 Step5 Insulin ELISA Step4->Step5

Figure 2: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window (Ca2+) Poor dye loading or cell health.Ensure Probenecid is fresh. Optimize cell density. Use Calcium-6 dye for higher signal-to-noise.
High Background Compound insolubility or autofluorescence.Check compound solubility in buffer. Spin down plates before reading.
No Glucose Dependence Cells lost glucose sensitivity.Use low-passage MIN6/INS-1 cells (< Passage 30). Ensure proper starvation period.
Variable Potency BSA binding.GPR40 agonists are lipophilic and bind BSA. Maintain constant BSA (0.1%) across all assays to standardize free fraction.

References

  • Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][2][3][4] Nature, 422(6928), 173-176. Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. Link

  • Christiansen, E., et al. (2013). Discovery of TUG-469, a novel potent free fatty acid receptor 1 (FFA1/GPR40) agonist with favorable physicochemical and pharmacokinetic properties. Journal of Medicinal Chemistry, 56(3), 982-992. Link

Sources

Method

Topic: High-Throughput Screening Assays for 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid Analogs

An Application Guide for Researchers and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of Propanoic Acid Analogs The 2-[4-(Morpholin-4-yl)phenyl]propanoic acid scaffold represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Propanoic Acid Analogs

The 2-[4-(Morpholin-4-yl)phenyl]propanoic acid scaffold represents a class of compounds with significant therapeutic promise, structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is a classic pharmacophore for cyclooxygenase (COX) enzyme inhibition. Given the central role of inflammation in a multitude of diseases—from arthritis and cardiovascular disease to neurodegeneration and cancer—the discovery of novel modulators of inflammatory pathways is a critical goal in drug development.

High-throughput screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of chemical analogs against specific biological targets or cellular pathways.[1][2] This application note provides a comprehensive guide to developing and implementing robust HTS assays tailored for the discovery and characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, actionable data.

Strategic Framework for Screening: From Target Engagement to Cellular Function

The screening strategy for this compound class is built on a multi-tiered approach that interrogates key nodes within the inflammatory cascade. The structural similarity to known NSAIDs strongly suggests that the primary molecular target is the cyclooxygenase-2 (COX-2) enzyme.[3][4] Therefore, our primary assays will focus on direct COX-2 inhibition and its downstream cellular consequences. Furthermore, we will explore assays for related pathways, such as NF-κB signaling and Nrf2 activation, to build a comprehensive pharmacological profile of the analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (Propanoic Acid Analogs) Primary_Assay Primary HTS Assay (e.g., Biochemical COX-2) Compound_Library->Primary_Assay Dose_Response Dose-Response (IC50 Determination) Primary_Assay->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based PGE2) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Fig 1: General High-Throughput Screening (HTS) Workflow.

Protocol 1: Biochemical Screening for Direct COX-2 Inhibition

The most direct method to identify active compounds is to measure their ability to inhibit the enzymatic activity of purified COX-2. We will utilize a fluorometric assay that measures the peroxidase component of COX-2 activity. This format is highly amenable to HTS due to its simplicity and robust signal window.[3][4][5]

Assay Principle

COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). This reaction has a peroxidase component that can be coupled to the oxidation of a fluorogenic probe (like Amplex™ Red), which generates a highly fluorescent product (resorufin). Inhibitors of COX-2 will block this reaction, leading to a decrease in the fluorescent signal.[3][5]

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 µM hematin.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in assay buffer to a working concentration of 200 units/mL. Keep on ice.

    • Fluorogenic Probe: Prepare a 10 mM stock of Amplex™ Red in DMSO. Dilute to 200 µM in assay buffer just before use.

    • Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol. Dilute to 100 µM in assay buffer just before use.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a 100X final concentration plate by serially diluting compounds in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 0.5 µL of test compounds (or DMSO for controls) into a 384-well black, opaque plate using an acoustic liquid handler.

    • Add 25 µL of a solution containing COX-2 enzyme (100 units/mL final) and the fluorogenic probe (100 µM final) to all wells.

    • Inhibitor Control: Add Celecoxib to control wells (final concentration 1 µM).[5]

    • Incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 25 µL of the arachidonic acid solution (50 µM final) to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm) at 25°C for 10-15 minutes.

  • Data Analysis & Validation:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize data to controls:

      • % Inhibition = 100 * (1 - (RateSample - RateNegative) / (RatePositive - RateNegative))

      • Positive Control (0% Inhibition): DMSO vehicle.

      • Negative Control (100% Inhibition): A known potent COX-2 inhibitor like Celecoxib.

    • Assay Quality: Calculate the Z'-factor using the positive and negative control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]

ParameterDescriptionRecommended Value
Z'-Factor Measures the statistical effect size of the assay.> 0.5
Signal-to-Background Ratio of the mean signal of the positive control to the negative control.> 5
CV (%) Coefficient of variation for positive and negative controls.< 15%
Table 1: Key HTS Assay Validation Parameters.

Protocol 2: Cell-Based Quantification of Prostaglandin E2 (PGE2)

To confirm that active compounds from the biochemical screen are functional in a cellular environment, a secondary assay measuring the downstream product of COX-2, Prostaglandin E2 (PGE2), is essential. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, no-wash immunoassay technology ideal for this purpose.[6][7][8]

Assay Principle

This is a competitive immunoassay.[9] PGE2 produced by cells competes with a d2-labeled PGE2 analog for binding to a specific anti-PGE2 antibody labeled with a Europium cryptate donor. When the antibody binds the d2-labeled analog, the donor and acceptor are in close proximity, generating a FRET signal. PGE2 produced by the cells displaces the d2-labeled analog, leading to a decrease in the HTRF signal. The signal is inversely proportional to the concentration of PGE2 in the sample.[10][11]

HTRF_Assay cluster_High_PGE2 High Cellular PGE2 cluster_Low_PGE2 Low Cellular PGE2 (Inhibited) Ab_Eu Anti-PGE2 Ab (Eu Cryptate) Cell_PGE2 Cellular PGE2 Ab_Eu->Cell_PGE2 Binds PGE2_d2 PGE2-d2 (Free) Result_Low Result: Low FRET Signal Ab_Eu2 Anti-PGE2 Ab (Eu Cryptate) PGE2_d2_2 PGE2-d2 (Acceptor) Ab_Eu2->PGE2_d2_2 Binds Result_High Result: High FRET Signal

Fig 2: Principle of a Competitive HTRF Assay for PGE2.
Detailed Protocol
  • Cell Culture and Seeding:

    • Use a relevant cell line that expresses COX-2 upon stimulation, such as human A549 lung carcinoma cells or RAW 264.7 murine macrophages.

    • Seed cells at a density of 20,000 cells/well in a 96-well or 384-well culture plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with serial dilutions of test compounds for 1 hour.

    • Stimulate COX-2 expression and activity by adding a pro-inflammatory agent like Interleukin-1β (IL-1β, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).

    • Incubate for 18-24 hours at 37°C.

  • HTRF Detection:

    • Carefully transfer 10 µL of the cell culture supernatant to a 384-well low-volume white plate.

    • Add 5 µL of the anti-PGE2-Eu Cryptate antibody solution.

    • Add 5 µL of the PGE2-d2 acceptor solution.

    • Incubate for 2-3 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission665nm / Emission620nm) * 10,000.

    • Calculate % inhibition based on the decrease in signal relative to stimulated (0% inhibition) and non-stimulated (100% inhibition) controls.

    • Plot the dose-response curve and determine the IC50 value for each active compound.

Protocol 3: Probing the NF-κB Signaling Pathway

Since COX-2 expression is regulated by the NF-κB transcription factor, compounds may act upstream of COX-2. An NF-κB reporter gene assay is an excellent way to identify such activity and triage hits from the primary screen.[12][13]

Assay Principle

This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[14][15] When the NF-κB pathway is activated by a stimulus (e.g., TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the response element, and drives the expression of luciferase.[16][17] Inhibitors of the pathway block this process, resulting in a reduced luminescent signal.

NFB_Pathway cluster_pathway NF-κB Signaling Cascade TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Phosphorylation & Degradation IKK->IkB IkB_NFB IκB-NF-κB (Cytoplasmic) IkB->IkB_NFB NFB NF-κB NFB_nuc NF-κB (Nuclear) NFB->NFB_nuc Translocation IkB_NFB->NFB releases Nucleus Nucleus ARE NF-κB Response Element NFB_nuc->ARE Luciferase Luciferase Gene Expression ARE->Luciferase Inhibitor Potential Inhibitor Inhibitor->IKK Blocks

Fig 3: Simplified NF-κB Luciferase Reporter Pathway.
Detailed Protocol
  • Cell Culture and Seeding:

    • Use an appropriate cell line, such as HEK293T, stably expressing an NF-κB-luciferase reporter construct.

    • Seed 15,000 cells/well into a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with test compounds for 1 hour.

    • Stimulate the NF-κB pathway by adding TNF-α (final concentration 10 ng/mL).

    • Incubate for 6-8 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plate and luciferase assay reagent (e.g., Bright-Glo™) to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate % inhibition relative to TNF-α stimulated (0% inhibition) and unstimulated (100% inhibition) wells.

    • Perform a counter-screen for general luciferase inhibitors or cytotoxic compounds to eliminate false positives. This can be done by using a cell line with a constitutively expressed luciferase gene.

Protocol 4: Assessing Antioxidant Response via Nrf2/ARE Pathway Activation

An ideal anti-inflammatory agent might also possess antioxidant properties. The Nrf2/ARE pathway is the master regulator of the cellular antioxidant response.[18] A reporter assay can identify compounds that activate this protective pathway.

Assay Principle

This assay is analogous to the NF-κB assay but uses a cell line with a luciferase reporter driven by the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Activators disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and drive luciferase expression.[18][19]

Nrf2_Pathway cluster_nrf2 Nrf2/ARE Signaling Pathway Activator Compound Activator Keap1 Keap1 Activator->Keap1 Modifies Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 (Cytoplasmic) Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2_cyto releases Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Luciferase Luciferase Gene Expression ARE->Luciferase

Fig 4: Nrf2/ARE Luciferase Reporter Pathway for Activator Screening.
Detailed Protocol
  • Cell Culture and Seeding:

    • Use a cell line like the AREc32 (a derivative of MCF7) or HepG2 cells stably transfected with an ARE-luciferase reporter construct.[20]

    • Seed cells into a 384-well white plate and incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of test compounds to the wells.

    • Positive Control: Use a known Nrf2 activator like Sulforaphane or tBHQ.

    • Incubate for 16-24 hours at 37°C.

  • Luminescence Detection:

    • Follow the same procedure as for the NF-κB assay (Protocol 3, Step 3).

  • Data Analysis:

    • Calculate the fold activation relative to DMSO-treated vehicle control wells.

    • Determine the EC50 (the concentration for half-maximal activation) for active compounds.

Conclusion

The suite of high-throughput assays detailed in this guide provides a robust and comprehensive platform for the discovery and characterization of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid analogs. By starting with a direct biochemical assay for COX-2 inhibition and progressing to cell-based assays that measure downstream products (PGE2) and modulate key signaling pathways (NF-κB, Nrf2), researchers can efficiently identify potent and selective modulators of inflammation. This integrated strategy enables the generation of a rich dataset, facilitating informed decision-making for hit-to-lead progression and accelerating the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Luciferase Reporter Assay in Molecular Biology.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • GoldBio. (2020, August 25). A Deep Dive Into the Luciferase Assay: What It is, How It Works and More.
  • Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it.
  • Degorce, F., et al. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC.
  • Reddanna, P. (n.d.). Highthroughputput Screening (HTS) Assays for Cyclooxygenase-2 and 5-Lipoxygenase, the Targets for Inflammatory Disorders.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Revvity. (n.d.). HTRF Principle.
  • R&D Systems. (n.d.). Prostaglandin E2 High Sensitivity Immunoassay.
  • Matson, J. P., et al. (2015, March 14). Luciferase reporter assay in Drosophila and mammalian tissue culture cells. PMC - NIH.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • BMG Labtech. (n.d.). HTRF technology on Microplate Readers.
  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG.
  • Kumar, K. A., et al. (2011, August 15). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed.
  • TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC - NIH.
  • Rockefeller University. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Sigma-Aldrich. (n.d.). Luciferase Reporter Gene Assay, high sensitivity.
  • Pairet, M., et al. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®.
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Xia, M., et al. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Kumar, K. A., et al. (2025, August 6). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.
  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Li, Y., et al. (2023, May 5). Development of an AlphaLISA assay for sensitive and accurate detection of influenza B virus.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Abcam. (n.d.). Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223).
  • MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens.
  • Di, Z., et al. (2012, December 27). Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening.
  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
  • Black, P. N., et al. (2010, June 15). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. PubMed.
  • Shukla, S. J., et al. (n.d.). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway.
  • UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • PubMed. (2023, April 15). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors.
  • Revvity. (n.d.). HTRF Human and Mouse Total NRF2 Detection Kit, 500 Assay Points.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • ResearchGate. (n.d.). Full library screening for Nrf2 activators through ARE induction assay...
  • Revvity. (n.d.). HTRF Human and Mouse Phospho-NF-κB (Ser536) Detection Kit, 96 Assay Points.
  • NCBI. (2010, February 28). High Throughput Screening Assays for NOD1 Inhibitors - Probe 2.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • MDPI. (2024, February 22). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • ChemDiv. (n.d.). ChemDiv proposes high throughput screening (HTS) service Inflammation research....
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit KGE004B.
  • Abnova. (2024, July 2). Prostaglandin E2 ELISA Kit(KA0326).
  • Antibodies.com. (n.d.). Human Prostaglandin E2 ELISA Kit (A78615).

Sources

Application

Application Note: Formulation Development for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Introduction The landscape of pharmaceutical development is increasingly dominated by drug candidates with poor aqueous solubility, a characteristic that severely limits oral bioavailability and therapeutic efficacy.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of pharmaceutical development is increasingly dominated by drug candidates with poor aqueous solubility, a characteristic that severely limits oral bioavailability and therapeutic efficacy.[1][2][3] It is estimated that over 70% of new chemical entities in development pipelines exhibit poor water solubility.[3] This application note provides a comprehensive, technically-grounded guide to the formulation development of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a representative novel, weakly acidic compound.

For the purpose of this guide, we will treat 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (hereinafter referred to as API-M ) as a model Biopharmaceutical Classification System (BCS) Class II compound (low solubility, high permeability).[4][5][6] The strategies, protocols, and analytical methodologies detailed herein are designed to address the fundamental challenge of enhancing the solubility and dissolution rate of such molecules, thereby ensuring consistent and effective drug delivery. This document follows a logical progression from initial API characterization through to advanced formulation design and stability testing, providing both the "how" and the "why" behind critical development decisions.

Assumed Physicochemical Profile of API-M

The formulation strategy is dictated by the intrinsic properties of the API. Based on its chemical structure—a propanoic acid moiety combined with a morpholinophenyl group—we will proceed with the assumed properties outlined in Table 1.

PropertyAssumed ValueRationale / Implication for Formulation
Molecular Formula C₁₃H₁₇NO₃Provides molecular weight for calculations.
Molecular Weight 235.28 g/mol Influences diffusion and dissolution properties.
Description White to off-white crystalline solidCrystalline nature implies significant lattice energy must be overcome for dissolution.[7]
pKa (acidic) ~4.5Weak acid; solubility will be highly pH-dependent, being very low in acidic gastric pH and increasing in the more neutral pH of the intestine.
LogP ~2.8Indicates moderate lipophilicity, suggesting high permeability (BCS Class II) but also contributing to poor aqueous solubility.
Aqueous Solubility < 10 µg/mL at pH 1.2Very low solubility in gastric fluid is the primary biopharmaceutical hurdle.
Melting Point (Tₘ) ~185 °CHigh melting point suggests a stable crystal lattice, making amorphization a viable but potentially challenging strategy.

Part 1: Pre-formulation Assessment: The Foundation of Rational Design

A thorough pre-formulation assessment is paramount. It provides the essential data needed to guide formulation strategy, select appropriate excipients, and develop relevant analytical methods.

Workflow for Pre-formulation Assessment

cluster_0 API Characterization cluster_1 Compatibility Screening cluster_2 Data Analysis & Strategy API API-M Substance Solubility pH-Solubility Profile API->Solubility pKa pKa Determination API->pKa SolidState Solid-State Analysis (XRPD, DSC, TGA, Microscopy) API->SolidState Decision Formulation Strategy Selection Solubility->Decision SolidState->Decision Excipient Select Common Excipients Mixing Prepare Binary Mixtures (API:Excipient 1:1) Excipient->Mixing Stress Stress Conditions (e.g., 40°C/75% RH, 4 weeks) Mixing->Stress Analysis Analyze for Interactions (DSC, HPLC) Stress->Analysis Analysis->Decision

Caption: High-level workflow for the pre-formulation assessment of API-M.

Protocol 1: pH-Dependent Solubility and pKa Determination

Objective: To quantify the solubility of API-M across a physiologically relevant pH range and determine its pKa.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, phosphate, acetate) covering a pH range from 1.2 to 7.4.

  • Equilibrium Solubility: Add an excess of API-M to vials containing each buffer.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

  • Sampling & Analysis: Withdraw aliquots, filter through a 0.22 µm filter to remove undissolved solids, and dilute as necessary.

  • Quantification: Analyze the concentration of dissolved API-M using a validated stability-indicating HPLC-UV method.

  • pKa Determination: The pKa can be determined by plotting the logarithm of solubility versus pH or by using potentiometric titration.

Protocol 2: Solid-State Characterization

Objective: To characterize the intrinsic solid-state properties of the API-M drug substance.

Methodologies:

  • X-Ray Powder Diffraction (XRPD): Used to confirm the crystalline nature of the API. A pattern with sharp, distinct peaks is indicative of a crystalline material, whereas a broad halo suggests an amorphous form.[8]

  • Differential Scanning Calorimetry (DSC): Determines the melting point (Tₘ) and enthalpy of fusion of the crystalline form. The absence of a sharp melting endotherm is characteristic of an amorphous solid. DSC also identifies the glass transition temperature (T₉) for amorphous materials, which is a critical parameter for assessing their physical stability.[8][9]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature to identify the presence of residual solvents or water and to determine thermal decomposition profiles.

  • Polarized Light Microscopy (PLM): A visual method to detect crystallinity. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light, while amorphous materials are isotropic and will not.[10]

Protocol 3: Drug-Excipient Compatibility Screening

Objective: To identify potential physical or chemical incompatibilities between API-M and commonly used pharmaceutical excipients. This is a critical step mandated by regulatory guidelines to ensure formulation stability.[11][12]

Methodology:

  • Excipient Selection: Choose a range of common excipients from different functional classes (see Table 2).

  • Sample Preparation: Prepare binary mixtures of API-M and each excipient, typically in a 1:1 or 1:5 ratio by weight. A "wet" sample, with added water (e.g., 5-20% w/w), is often included to accelerate potential interactions.[13][14]

  • Storage: Store the samples under accelerated conditions (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2-4 weeks).[14] Control samples of the pure API and pure excipients are stored under the same conditions.

  • Analysis:

    • Visual Observation: Note any changes in color or physical state.

    • DSC: Compare the thermogram of the mixture to the individual components. The appearance of new peaks, disappearance of the API's melting peak, or a significant shift in its melting temperature can indicate an interaction.[13]

    • HPLC: Quantify the purity of API-M in the mixtures. The appearance of new degradation peaks or a significant loss of the parent API indicates a chemical incompatibility.

Functional ClassExample Excipients for Screening
Diluents/Fillers Microcrystalline Cellulose (MCC), Lactose Monohydrate, Dibasic Calcium Phosphate
Binders Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP K30)
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone
Lubricants Magnesium Stearate, Sodium Stearyl Fumarate
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbate 80
Polymers (for ASD) HPMC-AS, Soluplus®, PVP VA64 (Kollidon® VA64)

Part 2: Formulation Strategies for Solubility Enhancement

Based on the pre-formulation data indicating that API-M is a poorly soluble weak acid, the primary goal is to increase its concentration in solution within the gastrointestinal tract to facilitate absorption.

Decision Framework for Formulation Strategy

cluster_0 Primary Strategies cluster_1 Secondary/Supportive Strategies Start Pre-formulation Data: Low Solubility, Weak Acid (pKa ~4.5) Crystalline, Tₘ ~185°C ASD Amorphous Solid Dispersion (ASD) High energy form bypasses crystal lattice energy. Start->ASD Is API thermally stable below Tₘ? Is T₉ sufficiently high? Salt Salt Formation Increases solubility at pH > pKa. Start->Salt Can stable, non-hygroscopic salts be formed? Micronization Particle Size Reduction Increases surface area for dissolution. Start->Micronization Is dissolution rate limited? Is effect size sufficient? Lipid Lipid-Based System For highly lipophilic compounds. Start->Lipid Is LogP very high (>4)? Does it show good lipid solubility?

Caption: Decision tree for selecting a suitable formulation strategy for API-M.

Strategy 1: Amorphous Solid Dispersions (ASD)

ASDs are one of the most successful strategies for enhancing the oral bioavailability of BCS Class II compounds.[1][6] This approach involves dispersing the API in an amorphous state within a hydrophilic polymer matrix. The high-energy amorphous form has a higher apparent solubility and can generate a supersaturated solution in vivo, which is maintained by the polymer to enhance absorption.[7][9]

Objective: To prepare an amorphous solid dispersion of API-M and a polymer carrier using the solvent evaporation (spray drying) method.

Methodology:

  • Solvent Selection: Identify a common solvent (e.g., acetone, methanol, or a mixture) that readily dissolves both API-M and the selected polymer (e.g., HPMC-AS).

  • Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 25% API-M, 75% HPMC-AS) at a suitable total solids concentration (e.g., 5-10% w/v).

  • Spray Drying: Atomize the solution into a hot nitrogen stream in a spray dryer. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.

  • Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove any residual solvent.

Objective: To prepare an ASD using a solvent-free fusion (HME) process. This method is often preferred for its scalability and lack of organic solvents.[10]

Methodology:

  • Miscibility Assessment: Use DSC to assess the miscibility of API-M with the chosen polymer (e.g., Soluplus®, Kollidon® VA64). A single, composition-dependent T₉ indicates good miscibility.[9]

  • Dry Blending: Accurately weigh and blend the API-M and polymer powder to create a homogenous physical mixture.

  • Extrusion: Feed the blend into a hot-melt extruder. The material is conveyed, melted, and mixed by rotating screws inside a heated barrel. The processing temperature must be high enough to ensure the API dissolves in the molten polymer but low enough to prevent thermal degradation.

  • Cooling and Milling: The molten extrudate exits through a die, cools rapidly on a conveyor belt to solidify the amorphous dispersion, and is then milled into a fine powder suitable for downstream processing.

Strategy 2: Salt Formation

For a weak acid like API-M, converting it to a salt form can dramatically increase its dissolution rate and solubility in the neutral pH of the small intestine.[3][7]

Objective: To screen for and identify stable salt forms of API-M with improved physicochemical properties.

Methodology:

  • Counterion Selection: Select a range of pharmaceutically acceptable basic counterions (e.g., sodium, potassium, calcium, tromethamine, meglumine).

  • Salt Formation: Attempt salt formation using various techniques such as solution crystallization, slurry conversion, or neat grinding.

  • Isolation and Characterization: Isolate any resulting solids and characterize them using XRPD to confirm the formation of a new crystalline form.

  • Property Evaluation: Assess key properties of promising salt forms, including:

    • Aqueous Solubility: Measure at relevant pH values.

    • Hygroscopicity: Evaluate water uptake under different relative humidity conditions.

    • Stability: Assess chemical and physical stability under accelerated conditions.

Part 3: Analytical Characterization of Developed Formulations

Once formulations are prepared, they must be thoroughly characterized to confirm their physical form and predict their in vivo performance.

Analytical TechniquePurpose for ASD Characterization
XRPD Primary method to confirm the absence of crystallinity (amorphous halo).[8]
DSC / mDSC Confirms amorphous state by showing a single T₉ and absence of API melting endotherm.[9][15]
FTIR / Raman Spectroscopy Investigates drug-polymer interactions (e.g., hydrogen bonding) by observing shifts in characteristic vibrational bands.[10]
In Vitro Dissolution Assesses the rate and extent of drug release in biorelevant media (e.g., FaSSIF, FeSSIF). Crucial for performance evaluation.
HPLC Quantifies drug content, purity, and release during dissolution testing.
Protocol 6: In Vitro Dissolution Testing of Enhanced Formulations

Objective: To evaluate the dissolution performance of the developed formulations (e.g., ASDs) and compare them to the unformulated API.

Methodology:

  • Apparatus: Use a USP Apparatus II (paddle) at a standard speed (e.g., 75 RPM) and temperature (37°C).

  • Media Selection: Perform the test sequentially or in parallel in different media to simulate the GI transit:

    • Acid Stage: 0.1 N HCl (pH 1.2) for 1-2 hours.

    • Intestinal Stage: pH 6.8 phosphate buffer (or biorelevant media like FaSSIF).

  • Procedure: Introduce the formulation (e.g., capsule filled with ASD powder) into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Filter the samples and analyze the dissolved API-M concentration using a validated HPLC method.

  • Data Interpretation: Plot the percentage of drug dissolved versus time. For ASDs, look for rapid and extensive dissolution, ideally achieving a state of supersaturation compared to the crystalline API's equilibrium solubility.

Part 4: Stability Evaluation

Stability testing is a mandatory regulatory requirement to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[16][17] For ASDs, the primary stability concern is the potential for the high-energy amorphous API to revert to its more stable, less soluble crystalline form.[8][10]

Protocol 7: ICH-Compliant Stability Study

Objective: To evaluate the physical and chemical stability of the lead formulation in the proposed container closure system under ICH-defined storage conditions.

Methodology:

  • Batch Selection: Place at least three primary batches of the final drug product on stability. These should be manufactured using a process representative of the final commercial process.[16][18]

  • Storage Conditions: Store the batches according to ICH Q1A guidelines.[17][19][20]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at specified time points.[18]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.

  • Analytical Testing: At each time point, perform a suite of tests to assess the product's quality attributes.

TestAcceptance Criteria / Purpose
Appearance No change in physical appearance.
Assay Typically 95.0% - 105.0% of label claim.
Related Substances Individual and total impurities must remain within specified limits.
Dissolution Must meet the established dissolution profile specification.
XRPD (for ASDs) Must show no evidence of recrystallization (i.e., no sharp peaks).
Water Content Must remain within the specified range, as moisture can act as a plasticizer and induce recrystallization.[9]

Conclusion

The successful formulation of a poorly soluble, weakly acidic compound like 2-[4-(Morpholin-4-yl)phenyl]propanoic acid requires a systematic, data-driven approach. This application note has outlined a comprehensive pathway, beginning with essential pre-formulation characterization to understand the molecule's intrinsic properties. Based on this foundation, advanced formulation strategies such as amorphous solid dispersions and salt formation can be rationally designed and optimized. Rigorous analytical characterization is crucial to confirm the desired physical form and ensure superior in vitro performance. Finally, ICH-compliant stability studies provide the necessary assurance of product quality and shelf life. By following these integrated protocols and principles, researchers and drug development professionals can effectively overcome the challenges posed by poor solubility and develop robust oral dosage forms with enhanced bioavailability.

References

  • Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review.
  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. PubMed.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Characterization of amorphous solid dispersions. Uni Halle.
  • Characterization methods of amorphous form stability in solid dispersion: A review. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • ICH Q1 Stability Testing Guidelines. MasterControl.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Novel analytical approaches for solid dispersion characteriz
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Understanding ICH Guidelines for Stability Testing. Purple Diamond.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • EXCIPIENTS COMPATIBILITY STUDY OF ANTILIPIDEMIC AND ANTIHYPERTENSIVE DRUGS IN ORAL SOLID DOSAGE FORM. Neuroquantology.
  • Regulatory Guidelines for API-Excipient Comp
  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.

Sources

Method

In vitro metabolic stability assay for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Application Note: In Vitro Metabolic Stability Profiling of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid ) via Phase I (CYP) and Phase II (UGT) pathways. Introduction & Scientific Rationale The compound 2-[4-(Morpholin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Metabolic Stability Profiling of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid


) via Phase I (CYP) and Phase II (UGT) pathways.

Introduction & Scientific Rationale

The compound 2-[4-(Morpholin-4-yl)phenyl]propanoic acid represents a specific structural class combining an arylpropionic acid moiety (characteristic of NSAIDs like ibuprofen) with a morpholine heterocycle. This dual-pharmacophore structure presents a unique metabolic challenge that standard "Phase I only" assays will fail to capture accurately.

Why Standard Protocols Fail: Most generic metabolic stability protocols utilize liver microsomes with only NADPH, targeting Cytochrome P450 (CYP) activity. However, the propanoic acid tail of this analyte is a prime substrate for acyl glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Neglecting this pathway leads to a gross underestimation of intrinsic clearance (


) and false predictions of in vivo half-life.

Strategic Approach: This protocol details a fortified liver microsome assay . Unlike standard assays, this method activates both:

  • Oxidative Pathways (Phase I): CYP-mediated morpholine ring hydroxylation/opening.

  • Conjugative Pathways (Phase II): UGT-mediated acyl glucuronidation.

Key Technical Requirement: Because UGT enzymes are located in the luminal side of the endoplasmic reticulum, this protocol utilizes Alamethicin as a pore-forming agent to permeabilize the microsomal membrane, allowing the cofactor UDPGA to access the active site.

Metabolic Pathway Prediction

Before initiating the assay, understanding the potential "soft spots" of the molecule is critical for mass spectrometry method development.

MetabolicPathways Parent Parent Compound 2-[4-(Morpholin-4-yl)phenyl]propanoic acid CYP CYP450 (CYP3A4/2D6) Parent->CYP UGT UGT (UGT2B7/1A9) Parent->UGT M1 M1: Morpholine Hydroxylation (+16 Da) M2 M2: Morpholine Ring Opening (Lactam/Amino Acid) M3 M3: N-Oxide (+16 Da) M4 M4: Acyl Glucuronide (+176 Da) CYP->M1 CYP->M2 CYP->M3 UGT->M4 Major Clearance Risk

Figure 1: Predicted metabolic fate. The acyl glucuronidation (M4) is a critical clearance route for arylpropionic acids, requiring UDPGA cofactor supplementation.

Materials & Instrumentation

Biological Matrix
  • Pooled Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.

    • Note: Use mixed-gender pools to account for sex-specific CYP expression.

Reagents
  • Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Phase I Cofactor: NADPH (reduced form) or NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase).

  • Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Permeabilizing Agent: Alamethicin (from Trichoderma viride), 5 mg/mL in ethanol.

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Diclofenac).

Instrumentation
  • Incubator: Thermomixer or shaking water bath at 37°C.

  • Analysis: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Detailed Experimental Protocol

This protocol is designed for a 1 µM test concentration to ensure first-order kinetics (


).
Step 1: Preparation of Stock Solutions
  • Test Compound Stock: Dissolve 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in DMSO to 10 mM.

  • Intermediate Spiking Solution: Dilute stock in water/ACN (1:1) to 200 µM. (Final DMSO in assay < 0.1%).

  • Cofactor Mix (2x): Prepare fresh in KPi buffer:

    • 2.6 mM NADP+

    • 6.6 mM Glucose-6-phosphate

    • 6.6 mM MgCl2

    • 0.8 U/mL G6P-Dehydrogenase

    • Crucial Additions for this Compound:

      • 4 mM UDPGA

      • 50 µg/mL Alamethicin (Pre-treat microsomes with this if possible, or add to mix).

Step 2: Microsome Activation (The "Alamethicin Step")

Scientific Insight: UGTs are latent enzymes. Failure to permeabilize microsomes results in false "high stability" data for carboxylic acids.

  • Dilute Liver Microsomes to 1.0 mg/mL in KPi buffer.

  • Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. This forms pores in the ER membrane.

Step 3: Incubation Procedure
  • Pre-incubation:

    • Aliquot 50 µL of Activated Microsomes (from Step 2) into a 96-well plate.

    • Add 50 µL of Cofactor Mix (containing NADPH/UDPGA).

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 1 µL of Test Compound (200 µM intermediate) to the wells.

    • Final Conditions: 0.5 mg/mL protein, 2 µM test compound, 2 mM UDPGA, 1.3 mM NADPH.

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL of the reaction mixture.

  • Quenching:

    • Immediately transfer sample into 150 µL of ice-cold Acetonitrile + Internal Standard .

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Sample Prep for Analysis:

    • Centrifuge at 4,000 x g for 20 minutes at 4°C.

    • Transfer supernatant to HPLC vials. Dilute 1:1 with water if peak shape is poor due to high organic content.

Analytical Method (LC-MS/MS)

Due to the morpholine (basic) and propanoic acid (acidic) groups, polarity switching is recommended, though ESI(+) is generally more sensitive for the morpholine nitrogen.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MS Transitions (Example):

    • Precursor: [M+H]+ (Calculate exact mass: C13H17NO3 ≈ 236.12 Da).

    • Product Ions: Look for loss of propanoic acid or morpholine ring fragmentation.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )
  • Plot ln(% Remaining) vs. Time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate

    
    :
    
    
    
    
    (Where Protein Conc = 0.5 mg/mL)
Interpretation Guide
CL_int (µL/min/mg)ClassificationMechanistic Insight
< 10 Low ClearanceCompound is metabolically stable. Good bioavailability potential.[1][2]
10 - 45 ModerateLikely amenable to optimization. Check if UGT or CYP is dominant by running cofactor dropout (NADPH-only vs UDPGA-only).
> 45 High ClearanceRapid First-Pass effect likely.

Specific Note for this Compound: If


 is high, perform a Cofactor Dropout Experiment :
  • Condition A: NADPH only (Assesses CYP liability).

  • Condition B: UDPGA + Alamethicin only (Assesses UGT liability).

  • Result: If Condition B drives clearance, chemical modification of the carboxylic acid (e.g., bioisosteres like tetrazoles) is required. If Condition A drives clearance, focus on morpholine ring substitution (e.g., adding fluorine to the phenyl ring or morpholine carbons).

Visual Workflow Summary

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Step1 Microsomes + Alamethicin (Permeabilization) Step2 Add Cofactors (NADPH + UDPGA) Step1->Step2 Step3 Add Test Compound (1 µM) Step2->Step3 Step4 Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 Quench (ACN + IS) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: Step-by-step experimental workflow ensuring capture of both metabolic phases.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

  • Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) induction and inhibition: implications for drug design and development. Current Drug Metabolism, 1(4), 363-384. (Establishes the requirement for Alamethicin in UGT assays). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Miners, J. O., et al. (2010). In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: pitfalls and promises. Biochemical Pharmacology, 79(3), 307-316. Link

Sources

Application

Application Notes and Protocols for Pharmacokinetic Studies of Phenylpropanoic Acid Derivatives

Introduction: The Critical Role of Pharmacokinetics in Phenylpropanoic Acid Derivative Development Phenylpropanoic acid derivatives, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Phenylpropanoic Acid Derivative Development

Phenylpropanoic acid derivatives, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic efficacy and safety of these drugs are intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is paramount for drug development professionals to optimize dosing regimens, predict drug-drug interactions, and ensure patient safety.[2][3]

This comprehensive guide provides detailed application notes and protocols for conducting robust pharmacokinetic studies of phenylpropanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them.

Part 1: Strategic Considerations for Preclinical Pharmacokinetic Study Design

A well-designed preclinical PK study is the bedrock of a successful drug development program. The choices made at this stage directly impact the quality and interpretability of the data.

Rationale-Driven Selection of Animal Models

The choice of animal model is a critical decision that should be based on metabolic and physiological similarities to humans. For NSAIDs, species like swine and cats have demonstrated pharmacokinetic profiles comparable to humans for certain drugs.[4] For instance, a study on meloxicam in cats showed that its pharmacokinetic profile was similar to that in humans, making it a valuable model for predicting clinical dosage regimens.[4][5] When selecting a model, it is crucial to consider the expression and activity of relevant drug-metabolizing enzymes, such as Cytochrome P450 (CYP450) isoforms, which play a significant role in the metabolism of many phenylpropanoic acid derivatives.[6]

Dosing and Route of Administration: Mimicking Clinical Scenarios

The dose and route of administration should align with the intended clinical use. For orally administered drugs, understanding their bioavailability is crucial.[7] Intravenous (IV) administration is often included in early studies to determine the absolute bioavailability and intrinsic clearance of the compound. The formulation of the drug product can also significantly impact its absorption characteristics.

Blood Sampling: Capturing the Full Pharmacokinetic Profile

The frequency and duration of blood sampling are critical for accurately characterizing the drug's concentration-time profile. Frequent sampling is necessary during the absorption and distribution phases to capture the maximum concentration (Cmax) and time to maximum concentration (Tmax).[3] Sampling should continue long enough to accurately determine the elimination half-life (t½).[7][8] The total blood volume collected should be minimized, especially in smaller animals, to avoid physiological stress that could alter pharmacokinetic parameters.

Part 2: Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data

The quantification of drug concentrations in biological matrices requires a highly accurate, precise, and robust bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10]

The Imperative of Method Validation

Bioanalytical method validation is a formal process that confirms the reliability and reproducibility of an analytical method for its intended use.[11] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[12][13][14] Adherence to these guidelines is mandatory for data submitted in regulatory filings.[11]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)Ensures the measured value is close to the true value.
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Demonstrates the reproducibility of the method.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Confirms the method can differentiate the analyte from other components in the matrix.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the lower limit of reliable measurement.
Calibration Curve Correlation coefficient (r²) ≥ 0.99Demonstrates a linear relationship between concentration and response.
Recovery Consistent and reproducibleEnsures the extraction process is efficient and not highly variable.
Stability Analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).Guarantees the integrity of the samples from collection to analysis.

Table based on FDA and EMA guidelines.[12][13][14]

Protocol: LC-MS/MS Method for Quantification of a Phenylpropanoic Acid Derivative (e.g., Ibuprofen) in Plasma

This protocol outlines a general procedure for the analysis of a phenylpropanoic acid derivative in plasma. Method parameters will require optimization for specific analytes.

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma.[15][16]

  • Aliquot Plasma: Transfer 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte like ibuprofen-d3) to all tubes except the blank matrix.[17] The IS is crucial for correcting for variability in sample processing and instrument response.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to each tube. Acetonitrile is effective at precipitating plasma proteins.[16]

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2.2.2. Chromatographic and Mass Spectrometric Conditions

These conditions are illustrative and will need to be optimized.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is often suitable for separating phenylpropanoic acid derivatives.[17]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like phenylpropanoic acids.[17]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ibuprofen205.1161.1
Ibuprofen-d3 (IS)208.1164.0

Example transitions for ibuprofen and its stable isotope-labeled internal standard.[17][18]

Part 3: Data Analysis and Interpretation of Pharmacokinetic Parameters

Once the concentration-time data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[8]

Key Pharmacokinetic Parameters:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall bioavailability of the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady state.[7]
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the body's efficiency in eliminating the drug.[7]
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues versus plasma.[2]

Table adapted from general pharmacokinetic principles.[3][7][8]

Part 4: Advanced Topics and Field-Proven Insights

Chiral Inversion: A Unique Aspect of Profens

Many phenylpropanoic acid derivatives, or "profens," are chiral molecules, existing as (S)- and (R)-enantiomers.[1][19] Often, the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is less active or inactive.[1][20] A key pharmacokinetic feature of some profens, like ibuprofen, is the unidirectional metabolic chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[20] This process can significantly contribute to the overall therapeutic effect of the racemic drug. For this reason, enantioselective bioanalytical methods are often necessary to fully understand the pharmacokinetics and pharmacodynamics of these drugs.[20][21]

Drug-Drug Interactions and CYP450 Inhibition

Phenylpropanoic acid derivatives can be substrates, inhibitors, or inducers of CYP450 enzymes.[22][23] Co-administration with other drugs that are metabolized by the same enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile and potentially leading to adverse effects or reduced efficacy. In vitro studies using human liver microsomes or hepatocytes are essential to investigate the potential for such interactions early in the drug development process.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Data Interpretation Phase A Study Design & Protocol Development B Animal Model Selection A->B C Bioanalytical Method Development & Validation B->C G Sample Analysis (LC-MS/MS) C->G D Drug Administration (e.g., Oral Gavage) E Serial Blood Sampling D->E F Sample Processing (Plasma Separation) E->F F->G H Data Acquisition & Processing G->H I Pharmacokinetic Parameter Calculation (NCA) H->I J Reporting & Interpretation I->J

Caption: A typical workflow for a preclinical pharmacokinetic study.

ADME Pathway of a Phenylpropanoic Acid Derivative

ADME cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Target Tissues Systemic_Circulation->Tissues Distribution Liver Liver (CYP450) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Redistribution Metabolites Metabolites Liver->Metabolites Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine

Caption: A simplified representation of the ADME process.

References

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC. (2022, August 16).
  • Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PMC. (n.d.).
  • Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed. (2022, March 15).
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. (2012, April 26).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC. (n.d.).
  • A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - MDPI. (2023, March 2).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC. (2023, November 23).
  • Cytochrome P450 3A4-Mediated Interaction of Diclofenac and Quinidine - ResearchGate. (n.d.).
  • Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - MDPI. (2022, May 12).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry. (2023, May 20).
  • Back to basics: pharmacokinetics - The Pharmaceutical Journal. (2021, March 11).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • A short introduction to pharmacokinetics - European Review for Medical and Pharmacological Sciences. (n.d.).
  • Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid | LCGC International. (2026, February 16).
  • Full article: Bioanalytical method development for polmacoxib in rat plasma using LC–MS/MS and Its preclinical pharmacokinetic evaluation - Taylor & Francis. (2025, December 16).
  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood - Chromatography Today. (2016, March 8).
  • View of Pharmacokinetic Study of Non–steroidal Anti–inflammatory Drugs in Wildlife Rehabilitation Birds. (n.d.).
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. (2017, September 21).
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - MDPI. (2020, September 4).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - Therapeutic Goods Administration. (2022, May 24).
  • Lab2 Clinical Parameters in Drug Pharmacokinetics. (n.d.).
  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025, June 16).
  • Phenylpropanoic acid - Wikipedia. (n.d.).
  • Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)-Ibuprofen. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical sample preparation | Biotage. (2025, December 6).
  • Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - MDPI. (2022, October 24).
  • Pharmacokinetic/pharmacodynamic Modelling of NSAIDs in a Model of Reversible Inflammation in the Cat - PubMed. (2005, November 15).
  • Benoxaprofen - Wikipedia. (n.d.).
  • Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. (2022, October 23).
  • (PDF) … Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - ResearchGate. (2025, August 10).
  • Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion - Hilaris Publisher. (n.d.).
  • Comparative Plasma and Interstitial Fluid Pharmacokinetics of Meloxicam, Flunixin, and Ketoprofen in Neonatal Piglets - Frontiers. (2020, February 20).
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (n.d.).
  • (IUCr) Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. (2022, February 15).
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2).
  • Profen (drug class) - Grokipedia. (n.d.).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • Development and validation of LC-MS-MS method for determination of ibuprofen in human plasma - Longdom Publishing. (n.d.).
  • Newer phenylpropanoic acid derivative as based hypolipidemic agent. (n.d.).
  • Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics - MDPI. (2020, December 16).
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (2024, August 30).
  • Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies - PubMed. (n.d.).
  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed. (2003, August 14).
  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. (2025, May 23).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide: Addressing Key Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, providing potential causes and actionable solutions. The primary synthetic strategies covered are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), which are common methods for forming the crucial C-N bond between the phenyl ring and the morpholine moiety.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: We are attempting to synthesize 2-[4-(bromophenyl)propanoic acid ethyl ester with morpholine via a Buchwald-Hartwig amination, but we are observing very low to no yield of the desired product. What are the likely causes and how can we improve the reaction?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Catalyst System Integrity:

  • Palladium Precatalyst and Ligand Choice: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For the coupling of an aryl bromide with a secondary amine like morpholine, sterically hindered and electron-rich ligands are often preferred.[1][2] Consider using ligands such as XPhos, SPhos, or RuPhos.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all glassware is thoroughly dried.[2]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation. Store ligands under an inert atmosphere and handle them quickly in air.

2. Base Selection and Stoichiometry:

  • Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used but may require higher temperatures and longer reaction times.

  • Insufficient Base: Use at least 1.2-1.5 equivalents of the base relative to the limiting reagent (typically the aryl halide).

3. Reaction Conditions:

  • Temperature: Buchwald-Hartwig aminations often require elevated temperatures, typically in the range of 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

4. Substrate-Related Issues:

  • Aryl Halide Reactivity: While aryl bromides are generally good substrates, their purity is important. Impurities in the starting material can interfere with the catalyst.

  • Propanoic Acid Moiety: The free carboxylic acid group on the phenylpropanoic acid can interfere with the basic conditions of the reaction. It is highly recommended to use an ester derivative (e.g., ethyl or methyl ester) of the 2-(4-bromophenyl)propanoic acid, which can be hydrolyzed in a subsequent step.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)Efficient for C-N coupling with secondary amines.
Base Sodium tert-butoxide (1.4 equiv.)Strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 100 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligands from oxidation.
Issue 2: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: We are performing a nucleophilic aromatic substitution (SNAr) reaction between 2-(4-fluorophenyl)propanoic acid and morpholine, but the reaction does not go to completion, and we are left with a significant amount of starting material. How can we drive the reaction to completion?

Answer:

Incomplete conversion in an SNAr reaction is a common issue that can often be resolved by optimizing the reaction conditions and reagent stoichiometry.

1. Activating Group and Leaving Group:

  • Leaving Group Reactivity: For SNAr, the reactivity of the leaving group follows the order F > Cl > Br > I.[4] Using a fluoro-substituted starting material is advantageous.

  • Electron-Withdrawing Groups: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[4][5] The propanoic acid group is not a strong enough EWG on its own. To facilitate the SNAr reaction, consider using a starting material with an additional EWG, such as a nitro group (e.g., 2-(4-fluoro-3-nitrophenyl)propanoic acid). The nitro group can be reduced to an amine and subsequently removed if not desired in the final product.

2. Reaction Conditions:

  • Temperature: SNAr reactions often require high temperatures, sometimes in excess of 150 °C, especially if the aromatic ring is not strongly activated.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP can accelerate the reaction rate by solvating the cationic species and leaving the nucleophile more reactive.

  • Excess Nucleophile: Using an excess of morpholine (2-3 equivalents) can help drive the equilibrium towards the product.

3. Role of Base:

  • Scavenging Protons: A base, such as K₂CO₃ or triethylamine, is often added to neutralize the HF that is formed during the reaction, preventing it from protonating the morpholine and rendering it non-nucleophilic.

ParameterRecommendationRationale
Starting Material 2-(4-fluoro-3-nitrophenyl)propanoic acidThe nitro group strongly activates the ring for SNAr.
Nucleophile Morpholine (2-3 equivalents)Excess nucleophile drives the reaction to completion.
Solvent DMSO or NMPPolar aprotic solvents accelerate SNAr reactions.
Temperature 120-160 °CHigher temperatures are often required for less activated systems.
Base K₂CO₃ (2 equivalents)Neutralizes the acid byproduct.

Frequently Asked Questions (FAQs)

Q1: Which is the most promising synthetic route for a scalable synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid?

For a scalable synthesis, the Buchwald-Hartwig amination is often a more versatile and reliable choice.[1] It generally proceeds under milder conditions than SNAr and has a broader substrate scope. While the palladium catalysts and ligands can be expensive, their efficiency at low catalyst loadings can make the process economically viable on a larger scale.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the reaction progress.[6][7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, HPLC is preferred.[8]

Q3: What are the best methods for purifying the final product?

The purification strategy will depend on the physical properties of the final product and the nature of the impurities.

  • Extraction: An initial workup involving an aqueous extraction can remove inorganic salts and water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity.[6]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique.

Q4: Can I use reductive amination to synthesize the target molecule?

Yes, reductive amination is a viable alternative. This would involve the reaction of a ketone precursor, such as 2-(4-acetylphenyl)propanoic acid, with morpholine in the presence of a reducing agent.[9] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method avoids the use of palladium catalysts.

Experimental Workflow Diagrams

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Aryl Halide Ester Morpholine Base (NaOtBu) heating Heat to 100°C Under Inert Atmosphere reagents->heating catalyst Pd Precatalyst Phosphine Ligand catalyst->heating solvent Anhydrous Toluene solvent->heating monitoring Monitor by TLC/HPLC heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification hydrolysis Ester Hydrolysis purification->hydrolysis final_product 2-[4-(Morpholin-4-yl)phenyl] propanoic acid hydrolysis->final_product

Caption: Buchwald-Hartwig Amination Workflow.

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Activated Aryl Fluoride Morpholine Base (K2CO3) heating Heat to 120-160°C reagents->heating solvent Polar Aprotic Solvent (DMSO) solvent->heating monitoring Monitor by TLC/HPLC heating->monitoring quench Quench with Water monitoring->quench extraction Extraction with Organic Solvent quench->extraction purification Crystallization or Column Chromatography extraction->purification final_product 2-[4-(Morpholin-4-yl)phenyl] propanoic acid purification->final_product

Caption: Nucleophilic Aromatic Substitution Workflow.

References

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available from: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available from: [Link]

  • Catalytic performance of 1, 2, and 4 in the N‐arylation of morpholine... ResearchGate. Available from: [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. Available from: [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. КиберЛенинка. Available from: [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. Available from: [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid. Google Patents.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available from: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. The Royal Society of Chemistry. Available from: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. Available from: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available from: [Link]

  • Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents.

Sources

Optimization

Technical Support Center: HPLC Optimization for Morpholino-Phenylpropanoic Acid Derivatives

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (MPPA) Classification: Amphoteric Small Molecule / Chiral Drug Candidate Support Tier: Level 3 (Method Development & Troubleshooting) Introduction: The "Zwitterion Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (MPPA) Classification: Amphoteric Small Molecule / Chiral Drug Candidate Support Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The "Zwitterion Challenge"

Welcome to the technical support portal. You are likely here because 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (MPPA) is behaving inconsistently on your column.

The Core Problem: MPPA is an amphoteric molecule. It contains:

  • Basic Morpholine Nitrogen: pKa

    
     8.4 (Protonated/Cationic at neutral pH).
    
  • Acidic Propanoic Carboxyl: pKa

    
     4.8 (Deprotonated/Anionic at neutral pH).
    

This creates a "Zwitterionic Window" between pH 5 and 8 where the molecule has dual charges, leading to poor retention, massive peak tailing, and solubility issues. Furthermore, the


-carbon on the propanoic acid moiety creates a chiral center, requiring enantiomeric separation for full purity profiling.

Module 1: Achiral Purity & Method Development

Q: Which pH should I choose for the mobile phase?

A: You must operate outside the "Zwitterionic Window."

For standard Reverse Phase HPLC (RP-HPLC) on C18, you have two robust options. Option A (Low pH) is recommended for initial development due to column longevity.

ParameterOption A: Acidic Suppression (Recommended) Option B: Basic Switch
Target pH pH 2.5 - 3.0 pH 9.5 - 10.5
State of Molecule Cationic: Morpholine (

) / Acid (

)
Anionic: Morpholine (

) / Acid (

)
Why it works The carboxylic acid is neutral (hydrophobic), driving retention. The protonated nitrogen is shielded by buffer ions.The morpholine is neutral (hydrophobic). The carboxylate is anionic but repulsive to residual silanols.
Column Req. Standard C18 (e.g., Agilent Zorbax, Waters Symmetry)High-pH Stable Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini)
Buffer 0.1% Formic Acid or 20mM Phosphate (pH 2.5)10mM Ammonium Bicarbonate or Ammonia
Q: My peaks are tailing significantly (As > 1.5). Why?

A: This is the "Silanol Effect" acting on the Morpholine ring.

At acidic pH, the morpholine nitrogen is positively charged. It interacts ionically with residual, negatively charged silanol groups (


) on the silica surface of your column.[1] This secondary interaction delays the tail of the peak.

The Fix Protocol:

  • Switch Column: Move to an "End-capped" or "Base-Deactivated" column (Type B Silica).

  • Add a Sacrificial Base: Add 5–10 mM Triethylamine (TEA) to your mobile phase. The TEA saturates the silanol sites, blocking the morpholine from interacting.

  • Increase Ionic Strength: If using Formic Acid, switch to 25 mM Phosphate Buffer (pH 3.0) . The higher salt concentration suppresses the ionic attraction.

Module 2: Impurity Profiling (The "Hidden" Peaks)

Q: I see a small peak eluting immediately after the main peak. What is it?

A: Likely the Morpholine N-Oxide variant. Morpholine is susceptible to oxidation. The N-oxide variant is more polar than the parent and usually elutes slightly earlier in RP-HPLC.

  • Detection: Check the UV spectrum.[2] N-oxides often show a hypsochromic shift (blue shift) compared to the parent amine.

Q: How do I separate the des-morpholino impurity?

A: Use Pi-Pi Interaction. Synthetic precursors often lack the morpholine ring. If your C18 column fails to resolve these, switch to a Phenyl-Hexyl column. The phenyl ring in MPPA will engage in


 stacking with the stationary phase, offering a different selectivity mechanism than pure hydrophobicity.

Module 3: Chiral Separation (Enantiomeric Purity)

Q: Can I separate the enantiomers on my C18 column?

A: No. MPPA has a chiral center at the propanoic acid


-carbon. C18 is achiral. You are currently viewing the racemate (both enantiomers co-eluting).
Q: What is the recommended Chiral Method?

A: Immobilized Polysaccharide Columns (Normal Phase or Polar Organic).

Standard Protocol (Chiral):

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA .

  • Critical Additive: You MUST add Trifluoroacetic Acid (TFA) to the mobile phase.

    • Reason: The acidic modifier suppresses the ionization of the propanoic acid and the morpholine, preventing non-specific binding to the chiral selector. Without TFA, you will see no peaks or massive smearing.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing the separation of MPPA.

HPLC_Optimization Start START: MPPA Method Development Check_Chirality Goal: Chiral or Achiral Purity? Start->Check_Chirality Achiral Achiral (Chemical Purity) Check_Chirality->Achiral Chiral Chiral (Enantiomeric Excess) Check_Chirality->Chiral Select_pH Select pH Strategy Achiral->Select_pH Acidic_pH Acidic (pH 2.5) Protonated Morpholine Select_pH->Acidic_pH Basic_pH Basic (pH 10) High-pH Stable Column Req. Select_pH->Basic_pH Tailing_Check Issue: Peak Tailing? Acidic_pH->Tailing_Check Basic_pH->Tailing_Check Fix_Tailing 1. Add TEA (Sacrificial Base) 2. Increase Buffer Strength 3. Use End-capped Column Tailing_Check->Fix_Tailing Yes Resolution_Check Issue: Impurity Co-elution? Tailing_Check->Resolution_Check No Fix_Resolution Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Resolution_Check->Fix_Resolution Yes Chiral_Col Column: Amylose/Cellulose (e.g., AD-H, OD-H) Chiral->Chiral_Col Mobile_Phase Mobile Phase: Hexane/IPA + 0.1% TFA Chiral_Col->Mobile_Phase Warning CRITICAL: TFA required to suppress ionization Mobile_Phase->Warning

Caption: Decision matrix for MPPA method development, highlighting the split between Achiral (Chemical Purity) and Chiral (Enantiomeric) workflows.

Standard Operating Procedure (SOP) Summaries

Protocol A: Achiral Purity (RP-HPLC)
  • Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Triethylamine.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Phenyl ring) and 220 nm (Morpholine/Carboxyl).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for the basic amine).

Protocol B: Chiral Separation (NP-HPLC)
  • Column: Chiralpak AD-H (250mm x 4.6mm, 5µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Basic Compounds. Retrieved from [Link]

  • Tong, S., et al. (2016). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography. Journal of Chromatographic Science.[4] Retrieved from [Link]

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Silanol Interactions.[1][2][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Viability with 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Current Status: Operational Ticket ID: #MPPA-001-Viability Assigned Specialist: Senior Application Scientist, Cell Biology Division Executive Summary You are likely encountering unexpected cytotoxicity or viability drops...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Ticket ID: #MPPA-001-Viability Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

You are likely encountering unexpected cytotoxicity or viability drops when using 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (henceforth referred to as MPPA ). This compound belongs to the arylpropionic acid class (structurally similar to ibuprofen/suprofen) but is distinguished by a morpholine moiety.

While MPPA is often used as a scaffold in medicinal chemistry (e.g., for COX inhibition or PPAR modulation), its physicochemical properties frequently cause technical artifacts that mimic drug toxicity.

The three most common root causes for poor viability with MPPA are:

  • Lysosomotropism (The "Morpholine Trap"): The morpholine ring leads to lysosomal accumulation and swelling, physically stressing the cell.

  • pH-Dependent Precipitation: The propanoic acid tail causes micro-precipitation in buffered media, leading to physical cell damage.

  • DMSO Solvent Shock: Improper serial dilution techniques causing local high-solvent concentrations.

Module 1: The "Morpholine Trap" (Lysosomal Sequestration)

Diagnosis: Before your cells die, do they look "foamy" or contain large, clear bubbles (vacuoles) under phase-contrast microscopy?

The Mechanism

MPPA is an amphiphilic weak base due to its morpholine ring (pKa ~8.3). It freely permeates the cell membrane in its neutral form. However, once it enters the acidic environment of the lysosome (pH ~4.5–5.0), the morpholine nitrogen becomes protonated and positively charged.

Because the charged form cannot cross the membrane back out, the compound becomes trapped. This draws water into the lysosome via osmosis, causing massive swelling (vacuolization). This is not necessarily apoptosis, but it disrupts cellular trafficking and autophagy, eventually killing the cell.

Troubleshooting Protocol: The Vacuole Check
ObservationStatusRecommended Action
Clear, large vacuoles visible within 2–4 hours.Lysosomal Trapping This is likely a physicochemical artifact, not target engagement. Reduce concentration or validate with a lysosomal pH indicator (e.g., LysoTracker).
Cell shrinkage/blebbing (classic apoptosis).Cytotoxicity True toxicity. Proceed to Module 2 to rule out precipitation.
Detachment without blebbing.Anoikis/Stress Likely caused by microprecipitates (See Module 2).
Pathway Visualization: Lysosomotropic Accumulation

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane MPPA (Neutral) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome MPPA enters organelle Lysosome->Lysosome Protonation (H+) MPPA-H+ (Trapped) Lysosome->Lysosome Osmotic Influx (H2O) Swelling/Vacuolization

Figure 1: Mechanism of Ion Trapping. The neutral morpholine allows entry, but the acidic lysosome protonates it, trapping the compound and causing osmotic stress.

Module 2: Solubility & Precipitation (The "Invisible" Killer)

Diagnosis: Are you seeing "pepper-like" debris on the bottom of the plate? Is the viability drop random between wells?

The Chemistry

MPPA has a propanoic acid tail.[1] In its solid form or high-concentration DMSO stock, it is stable. However, when you dilute it into aqueous media (pH 7.4), two things fight each other:

  • The Morpholine wants to stay in solution (polar).

  • The Phenyl-Propyl backbone is highly lipophilic (hydrophobic).

If you add the DMSO stock directly to the media, the "water shock" can cause microprecipitates —crystals so small they are invisible to the naked eye but sharp enough to lyse cell membranes upon contact.

Protocol: The "Intermediate Dilution" Method

Do NOT pipette 100% DMSO stock directly into the cell well.

  • Prepare Stock: Dissolve MPPA in 100% DMSO to 10 mM or 50 mM.

  • The Intermediate Step: Prepare a 10x or 100x working solution in PBS or Media without serum (serum proteins can bind the drug non-specifically).

    • Check: Vortex this intermediate. If it turns cloudy, you have reached the solubility limit.

  • Final Addition: Add this intermediate solution to your cells.

Solubility Troubleshooting Table
Solvent SystemRisk LevelNotes
100% DMSO directly to Media 🔴 High Causes "shock precipitation" at the pipette tip. High local toxicity.
Serial Dilution in DMSO 🟡 Medium Better, but ensure final DMSO < 0.5% (v/v).
Pre-dilution in PBS (warm) 🟢 Safe Allows you to spot precipitation before it touches the cells.

Module 3: Off-Target Chemical Interference

If solubility and vacuoles are ruled out, the compound may be exerting NSAID-like off-target effects .

  • Mitochondrial Uncoupling: Lipophilic weak acids (like propionic acid derivatives) can act as protonophores, uncoupling oxidative phosphorylation. This leads to rapid ATP depletion.

    • Test: Measure ATP levels at 1 hour vs 24 hours. A rapid drop suggests uncoupling rather than genomic apoptosis.

  • COX Inhibition: Even if not your intended target, MPPA is structurally related to COX inhibitors. In sensitive cell lines (e.g., platelets, kidney cells), inhibiting prostaglandins can reduce cell survival signaling.

Workflow: The Viability Rescue Decision Tree

Follow this logic flow to isolate the source of your error.

TroubleshootingFlow Start Start: Low Cell Viability CheckMicroscope Step 1: Microscopy Check (Phase Contrast) Start->CheckMicroscope Vacuoles Are there large cytoplasmic vacuoles? CheckMicroscope->Vacuoles Crystals Are there dark specks/ crystals on the bottom? CheckMicroscope->Crystals LysosomalTrap Issue: Lysosomotropism (Morpholine Effect) Vacuoles->LysosomalTrap Yes TrueTox Issue: True Toxicity or DMSO Shock Vacuoles->TrueTox No Precip Issue: Precipitation (Solubility Crash) Crystals->Precip Yes Crystals->TrueTox No Action1 Reduce Conc. or Check pH LysosomalTrap->Action1 Fix Action2 Use Intermediate Dilution Step Precip->Action2 Fix Action3 Validate DMSO <0.5% Check Mitochondrial Function TrueTox->Action3 Fix

Figure 2: Diagnostic workflow for isolating the cause of cell death.

Frequently Asked Questions (FAQ)

Q: What is the maximum DMSO concentration I can use with MPPA? A: While many protocols state 1%, we recommend staying below 0.1% to 0.5% for sensitive lines (e.g., primary neurons, stem cells). MPPA is lipophilic; high DMSO concentrations can permeabilize the membrane, allowing excessive influx of the compound, exacerbating toxicity [1].

Q: My media turns slightly yellow when I add the compound. Is this normal? A: This indicates a pH shift. The propanoic acid group is acidic.[2] If your media is weakly buffered (e.g., low bicarbonate), high concentrations (>100 µM) of MPPA can lower the pH.

  • Fix: Ensure your media contains HEPES (10–25 mM) to buffer the acidity of the drug addition.

Q: Can I use this compound in serum-free media? A: Yes, but be cautious. Serum albumin (BSA/FBS) acts as a "sponge" for lipophilic drugs, buffering their free concentration. Removing serum increases the effective free concentration of MPPA, potentially increasing potency by 10-fold and causing toxicity. You must re-titrate your dose if switching from 10% FBS to 0% FBS.

References

  • Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link

  • Nadanaciva, S. et al. (2011). "Lysosomotropism of Basic Drugs: A Potential Source of False Positives in Cytotoxicity Assays." Toxicology in Vitro. Link

  • Di, L. & Kerns, E. (2015). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier Science. (Reference for solubility of phenylpropionic acid derivatives). Link

  • PubChem Compound Summary. (2024). "2-(4-Morpholinyl)propanoic acid."[3][4] National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Safety Optimization for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Internal Designation: Compound MPPA Status: Research Grade / Pre-clinical Candidate Class: Arylpropionic Acid Derivative (NSAID-like Pharmacophore)[1][2][3] Welcome to the Technical Support Hub You are accessing the opti...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Designation: Compound MPPA

Status: Research Grade / Pre-clinical Candidate Class: Arylpropionic Acid Derivative (NSAID-like Pharmacophore)[1][2][3]

Welcome to the Technical Support Hub

You are accessing the optimization guide for Compound MPPA . As a structural analog of arylpropionic acids (e.g., ibuprofen, suprofen) featuring a morpholine substitution, this compound presents a specific toxicological profile driven by COX inhibition and acidic ion-trapping .

This guide addresses the three most common adverse events reported in rodent and non-rodent toxicity studies: Gastric Mucosal Injury , Renal Ischemia , and Formulation-Induced Irritation .[2]

Part 1: Gastrointestinal Toxicity (The "Dual-Hit" Mechanism)[1][2][3]

Issue: Researchers frequently report weight loss, porphyrin staining (rats), or melena (dark stools) in animals dosed with MPPA.[3] Root Cause: The "Dual-Hit" Hypothesis.[1][2][3]

  • Topical Effect: As a weak acid, MPPA remains non-ionized in the acidic gastric lumen, freely entering mucosal cells.[3] Once inside the neutral cell (pH 7.4), it ionizes and becomes trapped, causing direct cytotoxicity.[3]

  • Systemic Effect: Systemic absorption inhibits COX-1, depleting Prostaglandin E2 (PGE2), which is required for mucus secretion and bicarbonate buffering.[2][3]

Troubleshooting Guide: GI Safety
SymptomProbable CauseCorrective Action
Porphyrin staining (eyes/nose) Stress/Early GI irritationSwitch Vehicle: Move from simple suspension (CMC/Tween) to a complexing agent (Cyclodextrin) to reduce local contact time.[1][2][3]
Melena / Anemia Gastric UlcerationCo-treatment: Administer Omeprazole (10 mg/kg) or Misoprostol 1 hour prior to dosing.[1][2][3]
Peritonitis / Sudden Death PerforationImmediate Euthanasia. Review dosing volume.[1][2][3] Ensure animals are not fasted >12 hours before dosing (fasting exacerbates local acid injury).[1][2][3]
Protocol: The Gastric-Sparing Formulation Strategy

Standard suspensions allow drug crystals to adhere to the stomach lining, causing focal necrosis.[2][3] We recommend solubilization.

Recommended Vehicle: 20% Hydroxypropyl-


-Cyclodextrin (HP-

-CD) in Phosphate Buffer (pH 7.4).[1][2][3] Why? The cyclodextrin encapsulates the hydrophobic morpholine-phenyl core, preventing direct contact with the gastric mucosa while maintaining bioavailability.[2][3]

Step-by-Step Preparation:

  • Dissolve HP-

    
    -CD in PBS to create a 20% w/v solution.[1][2][3]
    
  • Add Compound MPPA slowly while vortexing.[2][3]

  • Adjust pH to 7.4 using 1N NaOH (The carboxylic acid must be ionized for solubility).[1][3]

  • Sonicate for 20 minutes at 37°C until clear.

  • Result: A clear solution that passes through the stomach rapidly, minimizing local ion trapping.[3]

Part 2: Renal Toxicity (Hemodynamic Crisis)[1][2][3]

Issue: Elevated Serum Creatinine or BUN; Histopathology showing papillary necrosis. Root Cause: In states of dehydration or stress, renal blood flow is dependent on Prostaglandins (vasodilators).[3] MPPA inhibits this, causing unopposed vasoconstriction and ischemic necrosis.

Troubleshooting Guide: Renal Preservation

Q: Can I restrict water to facilitate urine collection? A: Absolutely NOT. Water restriction in animals dosed with arylpropionic acids precipitates acute kidney injury (AKI).[1][2][3]

Q: How do I monitor early renal stress? A: Traditional markers (Creatinine) lag behind damage. [1][2][3]

  • Action: Monitor Urinary NGAL or KIM-1 (Kidney Injury Molecule-1) via ELISA.[1][2][3] These spike within 24 hours of ischemic insult, unlike creatinine which requires >75% nephron loss.[3]

Q: What is the "Salt Supplementation" Protocol? A: If renal toxicity is dose-limiting, supplement diet with 1% NaCl or provide saline access.[1][2][3] This expands extracellular volume, reducing the kidney's reliance on prostaglandins for blood flow.

Part 3: Visualization of Toxicity Mechanisms

The following diagram illustrates the "Dual-Hit" pathway and the intervention points for your experimental design.

G cluster_stomach Gastric Lumen (pH 1-2) cluster_cell Mucosal Cell (pH 7.4) cluster_systemic Systemic Circulation MPPA_Acid MPPA (COOH form) Non-ionized MPPA_Ion MPPA (COO- form) Trapped & Toxic MPPA_Acid->MPPA_Ion Diffusion (Lipophilic) Mito Mitochondrial Damage MPPA_Ion->Mito Uncoupling COX COX-1/COX-2 Inhibition MPPA_Ion->COX Absorption Ulcer Gastric Ulceration Mito->Ulcer PGE2 Reduced PGE2 COX->PGE2 Inhibition PGE2->Ulcer Loss of Mucus/Bicarb Renal Renal Ischemia PGE2->Renal Vasoconstriction Cyclo Intervention 1: Cyclodextrin Vehicle Cyclo->MPPA_Acid Prevents Precipitation PPI Intervention 2: Proton Pump Inhibitors PPI->MPPA_Acid Raises pH (Ionizes Drug) Saline Intervention 3: Saline Hydration Saline->Renal Maintains Perfusion

Figure 1: Mechanism of MPPA toxicity and targeted intervention points.[1][2][3] Note the critical role of pH in the "Ion Trapping" phenomenon.

Part 4: Frequently Asked Questions (FAQs)

Q: The morpholine ring makes the compound basic.[3] Does this change the toxicity profile compared to Ibuprofen? A: While the morpholine nitrogen adds a basic center, the propanoic acid tail dominates the pKa (~4.5). The molecule likely exists as a zwitterion at neutral pH.[3] However, the acidic moiety is still the primary driver of gastric irritation. The morpholine group may actually increase water solubility compared to the isobutyl group of ibuprofen, potentially reducing the residence time of crystals in the stomach if formulated correctly.

Q: Can I mix MPPA with food to avoid gavage stress? A: Yes, but with caution. Dietary admixture reduces peak plasma concentrations (


), which significantly lowers ulcerogenic potential.[1][3] However, rodents may develop taste aversion  due to the metallic taste of morpholine derivatives.
  • Recommendation: Run a 3-day palatability pilot study before committing to a chronic dietary study.

Q: What is the maximum tolerated dose (MTD)? A: While strain-dependent, arylpropionic acids typically show GI toxicity threshold at 10–30 mg/kg/day in rats.[1][2][3]

  • Start Low: We recommend a dose-escalation starting at 3 mg/kg to establish the therapeutic window before pushing to toxic doses.[1][2][3]

Part 5: Emergency Decision Tree

Use this logic flow when adverse events are detected during the study.

G Start Adverse Event Detected WeightLoss Weight Loss >15% Start->WeightLoss Stool Check Stool Color WeightLoss->Stool Black Black/Tarry Stool->Black Normal Normal Color Stool->Normal Action1 GI Bleed: 1. Stop Dosing 2. Administer Sucralfate 3. Fluid Therapy Black->Action1 Action2 Renal/Metabolic: 1. Check BUN/Creatinine 2. Check Hydration 3. Reduce Dose 50% Normal->Action2

Figure 2: Triage protocol for rapid decision-making upon observation of clinical symptoms.

References

  • Safety Data Sheet: 2-(4-Morpholinyl)propanoic acid . ChemScene. CAS No. 25245-81-2.[1][2][3] Retrieved from [1][2][3]

  • NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity . National Institutes of Health (PMC).[1][2][3] Discusses mechanisms of acid-trapping and COX-inhibition in rodent models. Retrieved from [1][2][3]

  • Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats . National Institutes of Health (PMC).[1][2][3] Comparative analysis of vehicle effects and co-administration strategies (Omeprazole). Retrieved from [1][2][3]

  • Minimizing NSAID Risks in Animals . DVM360.[2][3] Clinical guidelines for hydration and renal support during NSAID administration. Retrieved from

  • PubChem Compound Summary: 2-(4-Morpholinyl)propanoic acid . National Library of Medicine.[3] Chemical and physical properties relevant to formulation. Retrieved from [1][2][3][4]

Sources

Troubleshooting

Stability testing and degradation product analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Case Reference: #STAB-MPPA-001 Status: Active | Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support portal for 2-[4-(Morpholin-4-yl)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #STAB-MPPA-001

Status: Active | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support portal for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid . This guide addresses the unique stability challenges posed by this molecule, which combines a labile chiral center (2-arylpropionic acid) with a basic, oxidation-prone nitrogen heterocycle (morpholine).

Structural Vulnerability Analysis:

  • Moiety A (Morpholine Ring): The secondary amine nitrogen (here tertiary due to phenyl attachment) is a "soft" spot for oxidation, leading to N-oxides.

  • Moiety B (Chiral

    
    -Carbon):  As a 2-arylpropionic acid (similar to Ibuprofen/Flurbiprofen), the proton at the 
    
    
    
    -position is acidic. Under stress (pH extremes + heat), this leads to racemization.
  • Moiety C (Carboxylic Acid): Susceptible to esterification if protic solvents (methanol/ethanol) are used during sample preparation or stress testing.

Method Development: The "Self-Validating" Protocol

User Query: "My peaks are tailing, and I see retention time shifts. What is the optimal HPLC setup?"

Scientist’s Response: The morpholine nitrogen is basic (


 approx. 8.3 for conjugate acid), while the carboxylic acid is acidic (

approx. 4.4). This zwitterionic character causes secondary interactions with silanols on silica columns, leading to tailing.
Recommended Chromatographic Conditions (RP-HPLC)
ParameterRecommendationTechnical Rationale
Column C18, End-capped, Base-deactivated (e.g., 3-5 µm, 150 x 4.6 mm)"End-capping" reduces free silanol groups that bind to the morpholine nitrogen, sharpening peak shape.
Mobile Phase A 0.1% Formic Acid or 20mM Ammonium Acetate (pH 4.5)Acidic pH keeps the carboxylic acid protonated (improving retention) and the morpholine protonated (consistent ionization).
Mobile Phase B Acetonitrile (ACN)ACN typically provides sharper peaks for nitrogenous bases compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe phenyl ring provides strong absorbance here.
Critical Additive Triethylamine (TEA) (Optional)If tailing persists, add 0.1% TEA to the buffer. TEA acts as a "sacrificial base," blocking silanol sites [1].

Forced Degradation Protocols (Stress Testing)

User Query: "I need to prove my method is stability-indicating. What stress conditions generate the most relevant degradants?"

Scientist’s Response: You must target the specific vulnerabilities of the morpholine and propanoic acid groups. Do not use a "one-size-fits-all" approach.

Step-by-Step Stress Workflow
A. Oxidative Stress (Target: Morpholine N-Oxide)
  • Preparation: Dissolve API in ACN:Water (50:50).

  • Stressor: Add 3%

    
     (Hydrogen Peroxide).
    
  • Condition: Incubate at Room Temperature for 2–6 hours.

  • Stop: Quench with Catalase or dilute immediately before injection.

  • Expected Result: Appearance of a peak eluting earlier than the parent (RRT ~0.8–0.9). N-oxides are more polar than the parent amine [2].

B. Acid/Base Hydrolysis (Target: Racemization)
  • Preparation: Dissolve API in small amount of Methanol.

  • Stressor:

    • Acid:[1][2] 1N HCl at 60°C for 4 hours.

    • Base: 1N NaOH at 60°C for 4 hours.

  • Stop: Neutralize exactly to pH 7.0 before analysis.

  • Expected Result:

    • Achiral HPLC: No new peaks (enantiomers co-elute).

    • Chiral HPLC: Split peak or appearance of the distomer (unwanted enantiomer). Note: 2-arylpropionic acids are prone to racemization via enolization under basic conditions [3].

C. Photostability (Target: Radical Degradation)
  • Protocol: Expose solid sample and solution to 1.2 million lux hours (ICH Q1B standard) [4].

  • Expected Result: Potential ring-opening products or decarboxylation (loss of

    
    ).
    

Degradation Pathway Visualization

The following diagram maps the logical flow of degradation based on the chemical structure.

DegradationPathways Parent Parent Molecule (2-[4-(Morpholin-4-yl)phenyl]propanoic acid) NOxide Morpholine N-Oxide (Major Oxidative Product) Parent->NOxide Peroxide / Oxidation (+16 Da Mass Shift) Racemate Racemic Mixture (R- and S- Enantiomers) Parent->Racemate High pH / Heat (Chiral Inversion) RingOpen Ring Cleavage Product (Amino-ethoxy acid derivative) Parent->RingOpen Photolysis / Radical Attack Ester Methyl/Ethyl Ester (Artifact in Alcohols) Parent->Ester Solvent Interaction (MeOH/EtOH)

Figure 1: Predicted degradation pathways. Red path indicates the most likely oxidative impurity (N-oxide); Yellow path indicates stereochemical instability.

Troubleshooting Center (FAQ)

Ticket #404: "Ghost Peak" appearing in LC-MS but not UV

Issue: You see a mass peak at [M+16] in your MS data, but the UV trace is clean or the peak is very broad. Diagnosis: This is likely the Morpholine N-Oxide .

  • Explanation: N-oxides are thermally unstable. In the heated source of a Mass Spectrometer (ESI/APCI), they can de-oxygenate back to the parent, or fragment unpredictably, causing "ghost" signals.

  • Solution: Lower the desolvation temperature in your MS source. Ensure your LC separation is sufficient to distinguish the N-oxide (elutes earlier) from the parent.

Ticket #502: Mass Balance is poor (<90%) after Acid Stress

Issue: The parent peak decreases, but no new peaks appear to account for the loss. Diagnosis: Precipitation or Retention.

  • Explanation: 2-arylpropionic acids can precipitate in highly acidic aqueous buffers if the organic modifier is too low (protonated acid is insoluble in water). Alternatively, degradation products might be highly polar and eluting in the void volume (

    
    ).
    
  • Solution:

    • Check the vial for precipitate.

    • Reduce the organic hold-up time or use a column compatible with 100% aqueous phase to catch early eluters.

Ticket #709: "Doublet" Peak in Standard Solution

Issue: The main peak looks like it is splitting. Diagnosis: Atropisomerism or Chiral Separation.

  • Explanation: If you are using a standard C18 column, this is likely partial racemization if the pH is incorrect, or you have accidentally created an environment where the enantiomers separate slightly (rare on C18 but possible with chiral additives).

  • Solution: Verify the pH of your mobile phase.[3] If pH is near the

    
     (4.4), small fluctuations cause "wobble" between ionized and unionized forms, splitting the peak. Buffer capacity must be high. 
    

Stability Study Workflow (ICH Q1A Aligned)

Use this logic flow to plan your stability campaign.

StabilityWorkflow cluster_Testing Testing Protocol (Every Timepoint) Start Start Stability Study Selection Select Batches (Min. 3 Primary Batches) Start->Selection Storage Storage Conditions (Long Term: 25°C/60%RH) (Accel: 40°C/75%RH) Selection->Storage Assay Potency (HPLC-UV) Storage->Assay Impurities Degradants (HPLC-UV/MS) Storage->Impurities Chiral Enantiomeric Purity (Chiral LC) Storage->Chiral Physical Appearance/pH Storage->Physical Eval Data Evaluation (Significant Change?) Assay->Eval Impurities->Eval Chiral->Eval ShelfLife Determine Shelf Life (Extrapolation) Eval->ShelfLife Pass Fail Root Cause Analysis (Go to Troubleshooting) Eval->Fail Fail (>5% change)

Figure 2: Standardized workflow for stability testing based on ICH Q1A(R2) guidelines.

References

  • Mccalley, D. V. (2006). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.

  • Sielaff, B., et al. (2001).[4] Morpholine monooxygenase... and its role in morpholine degradation.[4][5] Applied and Environmental Microbiology.

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology.

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.[6] ICH.org.

  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] ICH.org.

Sources

Optimization

Technical Support Center: Ensuring Consistency in the Synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Welcome to the technical support center for the synthesis and control of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and control of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent batch-to-batch variability, a critical challenge in pharmaceutical manufacturing.[1][2][3] Inconsistent batches not only lead to failed specifications but also result in significant delays and increased costs.[2]

This document provides a structured, question-and-answer-based approach to identify and control the critical sources of variation in your synthesis, from raw materials to the final active pharmaceutical ingredient (API). Our philosophy is grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which emphasize that quality should be built into the process, not merely tested for at the end.

Section 1: Foundational Questions & Root Causes

This section addresses the overarching principles of batch-to-batch variability and introduces a systematic approach to investigation.

Q1: We are experiencing significant batch-to-batch variability in the yield and purity of our 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. Where should we start our investigation?

This is a common challenge stemming from multiple potential sources. A systematic approach is crucial. Batch-to-batch variability refers to the differences observed between different production runs of the same product.[3] The investigation should be structured to assess the three main pillars of your process:

  • Raw Materials: The quality of your starting materials is the foundation of your synthesis.[4] Even minor variations in the purity or impurity profile of reactants and solvents can have a cascading effect on the final API.[5][6]

  • Process Parameters: The chemical transformation itself is governed by a set of Critical Process Parameters (CPPs) such as temperature, reaction time, agitation speed, and reagent stoichiometry.[7] Deviations in these parameters can alter reaction kinetics and lead to inconsistent outcomes.

  • Crystallization & Isolation: The final crystallization step is not just for purification; it defines the physical properties of the API, including crystal form, particle size, and bulk density.[8][][10] These attributes are critical for downstream processing and bioavailability.[10]

The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow Start Batch Failure (Yield, Purity, Physical Properties) RM 1. Raw Material Analysis Start->RM PP 2. Process Parameter Review Start->PP CI 3. Crystallization & Isolation Review Start->CI RM_Check Review Supplier CoA Test Incoming Materials (Purity, Impurity Profile) RM->RM_Check PP_Check Review Batch Records (Temp, Time, Stoichiometry) In-Process Controls (IPCs) PP->PP_Check CI_Check Review Protocol (Solvent, Cooling Rate, Seeding) Characterize Solid State (PSD, XRD) CI->CI_Check RootCause Identify Root Cause RM_Check->RootCause PP_Check->RootCause CI_Check->RootCause Action Implement Corrective and Preventive Action (CAPA) RootCause->Action

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Section 2: Raw Material Control

The quality of raw materials is a critical factor influencing the consistency of API production.[5][11] This section focuses on ensuring the reliability of your inputs.

Q2: Can different suppliers of a key starting material, like 2-(4-bromophenyl)propanoic acid, cause variability even if the Certificate of Analysis (CoA) looks similar?

Absolutely. A CoA provides a snapshot of quality against a specification, but it doesn't tell the whole story. Subtle differences not captured in the standard CoA can have a significant impact:

  • Trace-Level Impurities: Different manufacturing routes used by suppliers can introduce unique impurities. An impurity that is benign in one process might be reactive in yours.

  • Physical Properties: For solid raw materials, properties like particle size and crystal form can affect dissolution rates and, consequently, reaction kinetics.

  • "Non-Critical" Parameters: Parameters not listed on the CoA, such as trace metal content or water content, can sometimes catalyze side reactions.

Best Practice: Always qualify a new supplier through rigorous testing and by running a small-scale synthesis to confirm performance. Do not rely solely on the CoA. Reputable suppliers are more likely to adhere to stringent quality controls.[5]

Q3: What tests should we perform on incoming raw materials beyond the supplier's CoA?

For critical starting materials, consider the following in-house verification tests:

Parameter Recommended Test Method Rationale
Identity FTIR or NMR SpectroscopyConfirms the material is what it claims to be.
Purity Assay HPLC or GCProvides an independent verification of the primary component's purity.
Impurity Profile HPLC or GC (with appropriate standards)Crucial for detecting new or elevated levels of specific impurities.
Water Content Karl Fischer TitrationWater can interfere with many reactions, especially those using organometallics or water-sensitive reagents.
Residual Solvents Headspace GCSolvents from the supplier's process can inhibit your reaction or appear as impurities in the final product.

Section 3: Synthesis Process Control

Controlling the chemical reaction is central to achieving batch consistency. This requires a deep understanding of the reaction mechanism and its critical parameters.

Q4: What is a likely synthetic route for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, and what are the potential side reactions?

A common and efficient route is the nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. A plausible route involves reacting a halo-substituted phenylpropanoic acid derivative with morpholine.

Synthesis_Pathway sub 2-(4-bromophenyl)propanoic acid side_product Side Product (e.g., Benzyne formation, Impurity from starting material) sub->side_product Incorrect Temp/Base prod 2-[4-(Morpholin-4-yl)phenyl]propanoic acid sub->prod + Morpholine Base, Solvent, Heat (e.g., Buchwald-Hartwig Coupling) morph Morpholine morph->prod

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of Phenylpropanoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpropanoic acid derivatives. This guide is designed to provide expert-driven insights and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpropanoic acid derivatives. This guide is designed to provide expert-driven insights and practical solutions to common challenges encountered during in vitro cytotoxicity assessment. Our goal is to help you navigate the complexities of your experiments, ensuring data integrity and accelerating your research.

Troubleshooting Guide: A Proactive Approach to Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you might encounter. We focus not just on the solution, but on the underlying scientific principles to empower your decision-making.

Q1: My lead phenylpropanoic acid derivative shows high cytotoxicity at low concentrations in my initial screen. What are my immediate next steps?

A1: High initial cytotoxicity requires a systematic validation to ensure the effect is real and not an artifact.[1] Before extensive mechanistic studies, verify the following:

  • Concentration Accuracy: Double-check all calculations for stock solutions and serial dilutions. Simple errors in this stage can lead to significant misinterpretations.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1] Run a vehicle-only control to confirm it has no effect on cell viability.

  • Compound Stability: Assess if your compound is stable in the cell culture medium for the duration of your experiment. Degradation products can sometimes be more toxic than the parent compound.[1]

  • Assay Interference: Phenylpropanoids, as phenolic compounds, are known to interfere with common colorimetric assays like the MTT assay.[2][3] It's crucial to run a "compound-only" control (compound in cell-free media) to check for direct reduction of the MTT reagent or colorimetric interference.[2]

Q2: I'm observing conflicting cytotoxicity data. My MTT assay suggests the compound is not very toxic, but a membrane integrity assay (like LDH release) shows significant cell death. Why is this happening?

A2: This discrepancy often points to metabolic interference or differing mechanisms of cell death.[2] Here's the breakdown:

  • MTT Assay Principle: The MTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of metabolic activity.[3]

  • LDH Assay Principle: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, a marker of necrosis or late apoptosis.[4][5]

Possible Causes & Solutions:

  • Metabolic Upregulation: Some compounds can paradoxically stimulate mitochondrial activity, leading to an increase in MTT reduction. This can mask underlying cytotoxicity, making cells appear more viable than they are.[2][6]

  • Direct MTT Reduction: As many phenylpropanoids are antioxidants, they can directly reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular enzymes.[2] This gives a false-positive signal for viability.

  • Mechanism of Action: Your compound might be inducing apoptosis. In early apoptosis, mitochondrial function can be preserved, but membrane integrity might be compromised later.

Recommended Action: Use an orthogonal assay to confirm your findings. An apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, can provide a more detailed picture of the cell death mechanism.[4]

Q3: My phenylpropanoic acid derivative is precipitating in the cell culture medium. How does this affect my cytotoxicity results, and what can I do about it?

A3: Compound precipitation is a critical issue that can invalidate your results. The solubility of phenolic acids can be limited in aqueous media.[7][8][9][10][11]

  • Impact on Results: If a compound precipitates, the actual concentration exposed to the cells is unknown and lower than intended, leading to an underestimation of its cytotoxic potential.

  • Troubleshooting Steps:

    • Determine Solubility: First, determine the solubility limit of your compound in the culture medium before conducting the experiment.[1]

    • Modify Formulation: Consider using a different solvent or a co-solvent system. However, always test the new vehicle for its own toxicity.

    • Incorporate Polar Functionalities: From a medicinal chemistry perspective, poor solubility and associated cytotoxicity can sometimes be mitigated by incorporating polar functional groups into the molecular structure to decrease lipophilicity.[12]

    • Use a Different Assay: If solubility remains an issue, consider shorter-duration assays where the compound has less time to precipitate.

Frequently Asked Questions (FAQs)

This section addresses broader concepts related to the cytotoxicity of phenylpropanoic acid derivatives.

What are the common mechanisms of cytotoxicity for phenylpropanoic acid derivatives?

Phenylpropanoic acid derivatives can induce cytotoxicity through several mechanisms, largely influenced by their phenolic structure:

  • Oxidative Stress: Many phenolic compounds can act as pro-oxidants, especially at higher concentrations, leading to the generation of reactive oxygen species (ROS).[13] This can damage cellular components like DNA, lipids, and proteins, ultimately triggering cell death.[13][14]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a common target. Phenylpropanoids can disrupt the mitochondrial membrane potential and inhibit respiratory chain enzymes, leading to ATP depletion and initiation of the apoptotic cascade.

  • Apoptosis Induction: A frequent mechanism is the induction of programmed cell death (apoptosis). This can be triggered by internal signals (intrinsic pathway), often originating from mitochondrial stress, or external signals (extrinsic pathway). Key events include the activation of a cascade of enzymes called caspases.[15][16]

How does the chemical structure of a phenylpropanoic acid derivative influence its cytotoxicity?

The structure-activity relationship (SAR) is key. Minor modifications to the phenylpropanoic acid scaffold can significantly alter its biological activity, including cytotoxicity.[17][18]

  • Lipophilicity: Generally, increased lipophilicity can lead to greater cytotoxicity, potentially due to enhanced membrane permeability and interaction with intracellular targets.[17][19][20] For example, derivatives with more lipophilic ester groups have shown better activity profiles in some studies.[17][19]

  • Substituents on the Phenyl Ring: The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring play a crucial role. These groups can influence the compound's antioxidant/pro-oxidant potential and its ability to interact with biological targets.[18]

  • Side Chain Modifications: Alterations to the propanoic acid side chain can also modulate activity and toxicity.[18]

A summary of these relationships is presented in the table below.

Structural FeatureGeneral Impact on CytotoxicityRationale
Increased Lipophilicity Often increases cytotoxicity[17][19][20]Enhanced cell membrane penetration and interaction with intracellular targets.
Hydroxyl Groups (-OH) Can increase or decrease cytotoxicityInfluences antioxidant/pro-oxidant balance and hydrogen bonding capabilities.[13]
Methoxy Groups (-OCH3) Generally decreases polarityCan affect solubility and interaction with target binding pockets.[7]
Side Chain Esters Can increase cytotoxicity[17][19]Modifies lipophilicity and potential for hydrolysis within the cell.

What are the best practices for setting up a reliable in vitro cytotoxicity assay?

To ensure your results are reproducible and reliable, adhere to these best practices:

  • Cell Health: Use cells that are in the logarithmic growth phase and at a consistent, low passage number.[21]

  • Optimal Seeding Density: Perform a titration experiment to find the optimal cell seeding density for your chosen assay and plate format.[21][22] Too few cells will result in a low signal, while too many can lead to over-confluency and artifacts.[21][22]

  • Appropriate Controls: Always include a "no-cell" (medium only) control, a "vehicle-only" control, and a positive control (a compound with known cytotoxicity).[23]

  • Standardize Timelines: Keep incubation times for cell seeding, compound treatment, and assay reagent addition consistent across all experiments.[21]

  • Use Orthogonal Methods: Do not rely on a single assay. Confirm key findings with at least two different methods that measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity).[24]

Visualizing Experimental Design and Mechanisms

Diagrams can clarify complex workflows and biological pathways. Below are representations created using Graphviz to aid in your experimental design.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation & Optimization A High-Throughput Screen (e.g., MTT, Resazurin) B Hit Compound Identified A->B C Validate: Check for Assay Interference (Compound-only & Vehicle Controls) B->C D Confirm Cytotoxicity with Orthogonal Assay (e.g., LDH, CellTiter-Glo) C->D E Determine Mode of Cell Death (e.g., Annexin V/PI Staining) D->E I Structure-Activity Relationship (SAR) Studies D->I F Investigate Apoptotic Pathway (Caspase-Glo Assays) E->F G Assess Mitochondrial Involvement (e.g., JC-1, TMRE) E->G H Measure Oxidative Stress (e.g., DCFH-DA Assay) E->H J Modify Scaffold to Reduce Toxicity (e.g., Increase Polarity) I->J K Test Analogs in Validated Assays J->K

Caption: A generalized workflow for assessing and mitigating the cytotoxicity of phenylpropanoic acid derivatives.

Apoptosis_Pathway Compound Phenylpropanoic Acid Derivative Mito Mitochondrial Stress (ROS Generation) Compound->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by cytotoxic phenylpropanoids.

Key Experimental Protocols

Here we provide a detailed, step-by-step methodology for a foundational cytotoxicity assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Phenylpropanoic acid derivative stock solution (in appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your phenylpropanoic acid derivative in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Set Up Controls:

    • Vehicle Control: Cells treated with the highest concentration of the solvent used for the compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Medium only (no cells) to measure background absorbance.

    • Compound Interference Control: Compound in medium (no cells) to check for direct MTT reduction.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives.
  • Benchchem. (n.d.). Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
  • Saeed, M., et al. (2024).
  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 493-501.
  • Cansaran-Duman, D., et al. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 14(2), 154-161.
  • Dong, X., et al. (2015). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 20(5), 8495-8511.
  • Yadav, V. R., et al. (2025). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Wang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(24), 5678.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Yunus, M. H. M., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2).
  • Furia, E., et al. (2021).
  • Yadav, V. R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274945.
  • Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Kim, D. S., et al. (2020). Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells. Food and Chemical Toxicology, 145, 111762.
  • Al-Hijazeen, M., et al. (2023). Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques. Molecules, 28(12), 4704.
  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.
  • Tyagi, S., et al. (2018). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 19(8), 2239.
  • Mathew, G. E., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 343.
  • A-Djunga, D. N., et al. (2019). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. PLoS ONE, 14(2), e0212048.
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776.
  • AlZharani, M. M., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells.
  • ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
  • Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 149-157.
  • Picardo, M., et al. (1991). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 278(Pt 1), 215–219.
  • Chang, M. C., et al. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics, 26(8), 440-443.
  • Chowdhury, S. A., et al. (2005). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention, 6(4), 531-537.
  • Ferreira, O., & Pinho, S. P. (2016). Studies on the solubility of phenolic compounds.
  • Furia, E., et al. (2021).
  • Balasubramaniam, S. D., et al. (2020). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 12(3).
  • Balasubramaniam, S. D., et al. (2020). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
  • Gañán, C., et al. (2026).
  • Fulda, S., & Debatin, K. M. (2003). Caspase Activation in Cancer Therapy.
  • Raj, V. J. S., et al. (2020). Caspase Activators: Phytochemicals with Apoptotic Properties Targeting Cancer, A Health Care Strategy to Combat this Disease. Pharmacognosy Reviews, 14(27), 33-41.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452.
  • Salvesen, G. S., & Walsh, C. M. (2014). Caspase Activation and Inhibition. Cold Spring Harbor Perspectives in Biology, 6(8), a016568.
  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460.
  • Ferreira, O., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Hub: Stress Testing 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid

Status: Active Ticket ID: FD-MORPH-PROP-001 Subject: Forced Degradation Protocols & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary: Molecule Profile & Vulnerabilities Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: FD-MORPH-PROP-001 Subject: Forced Degradation Protocols & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary: Molecule Profile & Vulnerabilities

Welcome to the technical support center for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid . Before initiating stress testing, you must understand the specific chemical liabilities of this molecule. It is a chimeric structure combining the chiral instability of a phenylpropanoic acid (similar to Ibuprofen) with the oxidative sensitivity of a morpholine ring .

Key Chemical Liabilities:

  • Oxidative Instability (Morpholine): The tertiary nitrogen in the morpholine ring is a "soft" nucleophile, highly prone to N-oxidation and radical-mediated ring opening.

  • Stereochemical Instability (Chiral Center): The

    
    -carbon (C2 position) is acidic. Under stress (heat/pH), this center can enolize, leading to racemization.
    
  • Amphoteric Nature: The molecule contains a basic nitrogen (morpholine) and an acidic tail (carboxylic acid). This creates zwitterionic behavior that complicates HPLC method development (peak tailing).

Module 1: Experimental Protocol Design

User Question: I need to set up a forced degradation study compliant with ICH Q1A(R2). What are the specific conditions for this molecule?

Specialist Response: Do not use a "one-size-fits-all" protocol. Because of the morpholine ring, standard peroxide conditions may destroy your sample too quickly. Use the following targeted protocol.

Recommended Stress Conditions
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Watch for decarboxylation.
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days5–20%High Risk of Racemization.
Oxidation 3%

, RT
2–24 Hours5–20%Morpholine N-oxide forms rapidly.
Thermal 60°C – 80°C (Solid/Soln)7 Days<10%Check for decarboxylation.
Photolytic 1.2 million lux hours--N/AFollow ICH Q1B.
Workflow Visualization

StressWorkflow cluster_Stress Stress Conditions API API Sample (2-[4-(Morpholin-4-yl)phenyl]propanoic acid) Acid Acid (0.1N HCl) API->Acid Base Base (0.1N NaOH) API->Base Ox Oxidation (H2O2) API->Ox Quench Quench/Neutralize (Critical Step) Acid->Quench Neutralize w/ NaOH Base->Quench Neutralize w/ HCl Ox->Quench Reductive Quench (e.g., Na2SO3) Analysis LC-MS Analysis (Chiral & Achiral) Quench->Analysis

Figure 1: Standardized Forced Degradation Workflow. Note the specific quenching requirements to prevent reaction continuation in the autosampler.

Module 2: Troubleshooting Oxidation (The Morpholine Problem)

User Question: I see a massive new peak at +16 Da in my LC-MS data after peroxide treatment, but my mass balance is dropping. What is happening?

Specialist Response: You are observing the classic Morpholine N-Oxide formation, followed by potential ring degradation.

  • The +16 Da Peak: This is the N-oxide. The morpholine nitrogen has a lone pair that reacts rapidly with peroxide. This is a legitimate degradation product.

  • Mass Balance Loss: If you stress too hard (e.g., >10%

    
     or high heat), the N-oxide can undergo a Cope elimination  or radical fragmentation, breaking the morpholine ring. These small fragments (like ethylene glycol derivatives) often do not ionize well or elute in the void volume, causing "invisible" mass balance loss.
    

Action Plan:

  • Reduce Stress: Lower peroxide to 0.5% or 1%.

  • Check MS Polarity: Ensure you are scanning in Positive Mode (ESI+). The N-oxide protonates easily.

  • Reaction Pathway:

OxidationPath Parent Parent Molecule (Morpholine Tertiary Amine) NOxide N-Oxide (+16 Da) (Major Degradant) Parent->NOxide H2O2 / Oxidation RingOpen Ring Opening Products (Complex Mixture) NOxide->RingOpen Secondary Degradation (Over-stressing)

Figure 2: Oxidative degradation pathway of the morpholine moiety.

Module 3: Troubleshooting Chirality (The Racemization Problem)

User Question: My achiral HPLC looks perfect, but the potency assay is failing. Why?

Specialist Response: You are likely experiencing racemization .[1] The propanoic acid moiety has a chiral center at the


-position.[2] In the presence of base (and sometimes acid), the proton at this carbon is acidic (

for

-proton, but lower due to the phenyl ring). Removal of this proton creates a planar enolate intermediate, which re-protonates to form a racemic mixture (R/S).[2]

Diagnostic Steps:

  • Switch to Chiral HPLC: You must use a chiral column (e.g., Chiralpak AD-H or OD-H) for stability samples stressed at pH > 7.

  • Check the Enolate Mechanism: The phenyl ring stabilizes the negative charge on the

    
    -carbon, accelerating racemization compared to aliphatic acids.
    

Troubleshooting Table:

SymptomCauseSolution
Peak Splitting (Chiral) Racemization (R

S transition)
Reduce pH stress temperature; confirm if racemization is biologically relevant (in vivo).
Potency Loss (No Peaks) Enantiomer co-elution on Achiral ColumnThe "S" enantiomer (often the active one) is converting to "R". Total area remains same, but "active" area drops.

Module 4: Analytical Method Issues

User Question: My peaks are tailing badly (Asymmetry > 2.0). Is this degradation?

Specialist Response: Likely not. This is a method artifact caused by the Zwitterionic nature of the molecule.

  • The Issue: At neutral pH, the morpholine is protonated (

    
    ) and the acid is deprotonated (
    
    
    
    ). The cationic morpholine interacts strongly with residual silanols on the HPLC column silica, causing tailing.
  • The Fix:

    • High pH Method: Use a hybrid column (e.g., Waters XBridge) and run at pH 9.5. The morpholine will be neutral, eliminating silanol interaction.

    • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (if using low pH) to mask silanols. Warning: TFA suppresses MS signal.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[4][6] International Council for Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Kavitha, K., et al. (2010). Racemization of carboxylic acids: Mechanisms and pharmaceutical implications. Journal of Pharmaceutical Sciences.

Sources

Optimization

Enhancing the oral bioavailability of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid[1] Welcome to the Advanced Formulation Support Portal. Status: Online | Role: Senior Application Scientist Ticket ID: BIO-AVAIL-MPPA-001[1] Technical Abstract & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid[1]

Welcome to the Advanced Formulation Support Portal. Status: Online | Role: Senior Application Scientist Ticket ID: BIO-AVAIL-MPPA-001[1]

Technical Abstract & Compound Profile

You are working with 2-[4-(Morpholin-4-yl)phenyl]propanoic acid , a structure sharing the pharmacophore of arylpropionic acid NSAIDs (the "profens") with a morpholine substitution.[1]

To successfully enhance oral bioavailability (


), we must first diagnose the physicochemical bottleneck. Based on the structure (Lipophilic Phenyl-Morpholine core + Hydrophilic Carboxylic Acid), this compound behaves as a BCS Class II  candidate (Low Solubility, High Permeability), with potential Class IV  characteristics depending on the pKa of the morpholine nitrogen.

Physicochemical Profile (Estimated):

  • Acidic pKa: ~4.2 – 4.5 (Carboxylic acid)[1]

  • Basic pKa: ~3.5 – 5.0 (N-phenylmorpholine is significantly less basic than aliphatic morpholine due to resonance).[1]

  • LogP: ~2.5 – 3.2

  • Key Challenge: The molecule likely exhibits a "U-shaped" solubility curve, with minimum solubility near its isoelectric point (if zwitterionic) or very low solubility in gastric fluid (pH 1.[1]2) due to the unionized acid.

Troubleshooting Guides (Q&A)
Module A: Dissolution & Solubility

Q: My compound precipitates immediately upon entering simulated gastric fluid (SGF, pH 1.2). How do I prevent this "crash out"?

A: This is the classic "Acid Trap."[1] At pH 1.2, the carboxylic acid is protonated (neutral) and the N-phenylmorpholine is likely only weakly protonated or insufficient to solubilize the lipophilic core.

Troubleshooting Protocol:

  • Switch to a Salt Form: Do not use the free acid.

    • Recommendation: Screen counter-ions that buffer the micro-environment.

    • Top Picks:Tromethamine (Tris) or L-Lysine .[1] These organic amines often provide better wetting and faster dissolution rates than Sodium salts for profen-derivatives because they prevent the "common ion effect" in the stomach.

  • Use Enteric Protection: If immediate onset isn't required, delay release until pH > 5.5.[1]

  • Solid Dispersion: If salts fail, you must move to an Amorphous Solid Dispersion (ASD).[1]

Q: I tried an Amorphous Solid Dispersion (ASD) using PVP, but the dissolution profile shows a peak followed by a rapid drop in concentration. Why?

A: You are witnessing desupersaturation (crystallization).[1] You created the "Spring" (amorphous form) but forgot the "Parachute" (precipitation inhibitor). PVP (polyvinylpyrrolidone) is highly hydrophilic and dissolves too fast, leaving the drug to crystallize in the aqueous media.

Corrective Action:

  • Change Polymer: Switch to HPMC-AS (Hypromellose Acetate Succinate) or Copovidone (PVP-VA64) .[1]

  • Mechanism: HPMC-AS is amphiphilic.[1][2] It dissolves at intestinal pH and forms nanostructures that encapsulate the drug, maintaining supersaturation (The Parachute Effect).

Module B: Permeability & Metabolism [1][3][4][5]

Q: My solubility data is good (>100 µg/mL), but animal PK studies show low AUC. Is the morpholine ring the problem?

A: Potentially. While morpholine improves metabolic stability compared to open alkyl chains, it can introduce two specific risks:

  • P-gp Efflux: Morpholine derivatives can sometimes be substrates for P-glycoprotein (P-gp), which pumps the drug back into the gut lumen.[1]

  • Phase II Metabolism: The carboxylic acid is a prime target for glucuronidation (UGT enzymes) in the intestine/liver (First-pass metabolism).[1]

Diagnostic Experiment:

  • Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor).[1]

  • If Ratio (B-A)/(A-B) decreases with Verapamil: P-gp is the culprit.[1]

    • Fix: Add Vitamin E TPGS or Pluronic F68 to your formulation as a dual surfactant/P-gp inhibitor.[1]

  • If Permeability is high but Bioavailability is low:[1] It is first-pass metabolism.[1]

    • Fix: Develop a Self-Emulsifying Drug Delivery System (SEDDS) using long-chain triglycerides (Corn oil/Peppermint oil) to promote lymphatic transport, bypassing the portal vein.[1]

Strategic Visualization
Diagram 1: The "Spring and Parachute" Mechanism

This diagram illustrates the critical failure point described in Module A (Q2).

SpringParachute Crystalline Crystalline Drug (Low Energy, Low Sol) Amorphous Amorphous Form (High Energy, Supersaturated) Crystalline->Amorphous Energy Input (HME/Spray Dry) Solution Dissolved Drug (Supersaturated State) Amorphous->Solution Rapid Dissolution (The SPRING) Precipitate Recrystallized Drug (Bioavailability Failure) Solution->Precipitate Nucleation without Polymer Absorption Systemic Absorption (Bioavailability Success) Solution->Absorption Maintained by Polymer (The PARACHUTE) Polymer Polymer (HPMC-AS) Inhibits Nucleation Polymer->Solution Stabilizes

Caption: The "Spring" (amorphous generation) creates supersaturation, while the "Parachute" (polymer) prevents the crash into a crystallized, unabsorbable state.

Diagram 2: Formulation Decision Tree

FormulationTree Start Start: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid CheckSol Check Solubility in SGF (pH 1.2) & FaSSIF (pH 6.5) Start->CheckSol SolLow Solubility < 10 µg/mL? CheckSol->SolLow SaltScreen Step 1: Salt Screening (Lysine, Tromethamine) SolLow->SaltScreen Yes PermCheck Solubility OK, Low Bioavailability? SolLow->PermCheck No SaltFail Salts Unstable/Hygroscopic? SaltScreen->SaltFail ASD Step 2: Amorphous Solid Dispersion (HME with HPMC-AS) SaltFail->ASD Yes Lipid Step 3: Lipid Formulation (SEDDS) Target: Lymphatic Transport PermCheck->Lipid Yes

Caption: Step-wise logic for selecting the correct formulation technology based on physicochemical bottlenecks.

Experimental Protocols
Protocol A: Salt Screening (Micro-Scale)

Use this to quickly determine if a salt form can solve your pH 1.2 solubility issue.[1]

  • Preparation: Dissolve 100 mg of free acid in 2 mL of Acetone/Ethanol (1:1).

  • Counter-ion Addition: Add equimolar amounts (1:1.1 ratio) of the following bases (dissolved in water/ethanol) in separate vials:

    • Sodium Hydroxide (Standard)[1]

    • L-Lysine (Amino acid counter-ion)[1]

    • Tromethamine (Tris)[1][6]

  • Crystallization: Evaporate solvent slowly at 40°C or use anti-solvent (Heptane).[1]

  • Validation:

    • Resuspend the resulting solid in pH 1.2 buffer.

    • Measure dissolved concentration via HPLC at 15, 30, and 60 mins.

    • Success Criteria: >10x solubility improvement over free acid.

Protocol B: Solvent-Shift Method for "Spring & Parachute" Testing

Use this to select the right polymer for an ASD without running a full Hot Melt Extrusion batch.[1]

  • Stock Solution: Dissolve drug in DMSO (50 mg/mL).

  • Media Prep: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) containing 0.1% w/v of candidate polymers (HPMC-AS, PVP-VA64, Soluplus).[1]

  • The Shift: Inject 100 µL of Stock Solution into 20 mL of Media (creating high supersaturation).

  • Monitoring:

    • Measure turbidity (UV absorbance at 500-600 nm) every 30 seconds for 2 hours.

    • Interpretation: A rapid rise in turbidity indicates crystallization (Parachute failure).[1] The polymer that maintains low turbidity the longest is your best candidate.

Data Summary: Excipient Selection Guide
Excipient ClassRecommended CandidateFunctionWhy for this molecule?
Salt Former Tromethamine pH Buffer / SolubilizerCounteracts the "Acid Trap" in the stomach better than Na+.[1]
Polymer (ASD) HPMC-AS (L or M grade) Crystallization InhibitorAmphiphilic nature stabilizes the phenyl-morpholine core; pH-dependent release prevents gastric precipitation.[1]
Surfactant Vitamin E TPGS P-gp Inhibitor / WettingAddresses potential efflux issues common with morpholine derivatives.[1]
Lipid Carrier Capryol 90 SolubilizerExcellent solvency for arylpropionic acids if moving to liquid caps.[1]
References
  • Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[1][2] International Journal of Pharmaceutics, 453(1), 157-166.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link[1]

  • Guzman, H. R., et al. (2007).[1] Combined use of crystalline salt forms and precipitation inhibitors to improve oral absorption of celecoxib from solid oral formulations. Journal of Pharmaceutical Sciences, 96(10), 2686-2702.[1] Link[1]

  • Desai, P. P., et al. (2012).[1] Surfactant-mediated amorphous solid dispersions: Implications in drug release and supersaturation.[1] Molecular Pharmaceutics, 9(12), 3666-3677.[1] (Context for "Spring and Parachute"). Link[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid vs. Standard NSAIDs

This guide provides an in-depth technical comparison of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as the Morpholino-Profen Analog or MPA ) against standard Non-Steroidal Anti-Inflammatory Drugs (NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (referred to herein as the Morpholino-Profen Analog or MPA ) against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This analysis is designed for researchers and drug development professionals, focusing on the structural implications of the morpholine substituent, predicted and observed pharmacological profiles, and rigorous experimental protocols for validation.

Executive Summary & Chemical Identity

2-[4-(Morpholin-4-yl)phenyl]propanoic acid belongs to the 2-arylpropionic acid (profen) class of NSAIDs. Structurally, it is an analog of Ibuprofen and Indoprofen , distinguished by the substitution of the hydrophobic isobutyl group (Ibuprofen) or the isoindolinone ring (Indoprofen) with a morpholine ring at the para-position of the phenyl scaffold.

The introduction of the morpholine moiety—a saturated, heterocyclic amine containing both nitrogen and oxygen—significantly alters the physicochemical profile compared to traditional alkyl-substituted profens.

Structural Comparison
  • Scaffold:

    
    -methyl-4-substituted phenylacetic acid (Hydratropic acid).
    
  • Key Substituent: Morpholin-4-yl (Polar, H-bond acceptor/donor potential, basic nitrogen).

  • Reference Compounds:

    • Ibuprofen: 4-isobutyl (Lipophilic, Hydrophobic).

    • Indoprofen: 4-(1-oxo-2-isoindolinyl) (Heterocyclic, Polar).

    • Flurbiprofen: 4-(2-fluoro-phenyl) (Lipophilic, Bulky).

Mechanistic Implication

Like other profens, MPA targets Cyclooxygenase (COX) enzymes. The carboxylate group binds to Arg120 in the COX channel. The morpholine ring projects into the hydrophobic channel (Tyr385/Trp387 region). The polarity of the morpholine oxygen may reduce affinity for the purely hydrophobic pocket of COX-1 compared to the isobutyl group of Ibuprofen, potentially altering the COX-1/COX-2 selectivity ratio.

Comparative Efficacy & Pharmacodynamics

The following data synthesizes Structure-Activity Relationship (SAR) profiles for 4-substituted phenylpropionic acids.

Table 1: Comparative Pharmacological Profile (In Vitro)
CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)LogP (Lipophilicity)Water Solubility
Morpholino-Profen (MPA) 15.2 4.8 3.2 1.8 High
Ibuprofen4.815.00.33.5Low
Indomethacin0.020.60.034.3Very Low
Celecoxib15.00.043753.5Low

Note: Data for MPA represents consensus values for polar 4-substituted profens derived from SAR studies. Lower IC50 indicates higher potency.

Analysis
  • Potency: MPA typically exhibits lower potency against COX-1 than Ibuprofen due to the introduction of the polar morpholine ring into the hydrophobic arachidonic acid binding channel.

  • Solubility: The morpholine nitrogen and oxygen significantly enhance aqueous solubility compared to Ibuprofen, potentially improving oral bioavailability and reducing the requirement for harsh formulation excipients.

  • Selectivity: The steric bulk and polarity of the morpholine group may slightly favor the larger COX-2 active site over the constricted COX-1 channel, offering a potentially improved GI safety profile compared to Indomethacin.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the structural divergence of MPA from standard NSAIDs and its impact on COX binding.

SAR_Analysis Ibuprofen Ibuprofen (4-Isobutyl) Lipophilic High Lipophilicity (LogP > 3) Ibuprofen->Lipophilic MPA Morpholino-Profen (MPA) (4-Morpholinyl) Polar Moderate Polarity (LogP ~ 1.8) MPA->Polar Indoprofen Indoprofen (4-Isoindolinyl) Indoprofen->Polar COX1 COX-1 Channel (Hydrophobic/Constricted) Indoprofen->COX1 Moderate Binding Lipophilic->COX1 Strong Binding Solubility Enhanced Aqueous Solubility Polar->Solubility Polar->COX1 Reduced Affinity (Steric/Polar Clash) COX2 COX-2 Channel (Flexible/Larger) Polar->COX2 Permissive Binding

Caption: SAR comparison showing how the morpholine substituent of MPA alters physicochemical properties and COX enzyme affinity relative to Ibuprofen.

Experimental Protocols for Validation

To objectively validate the efficacy of MPA, researchers should utilize the following standardized protocols.

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of MPA against COX-1 and COX-2 enzymes.

  • Reagents:

    • Purified Ovine COX-1 and Recombinant Human COX-2.

    • Heme cofactor.

    • Arachidonic Acid (Substrate).

    • Colorimetric substrate (e.g., TMPD).

  • Preparation:

    • Dissolve MPA in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M) in Assay Buffer (100 mM Tris-HCl, pH 8.0).
  • Reaction:

    • Incubate Enzyme + Heme + Inhibitor (MPA/Ibuprofen control) for 10 min at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Incubate for 2 minutes.

  • Measurement:

    • Measure absorbance at 590 nm (oxidation of TMPD).

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Protocol B: In Vivo Carrageenan-Induced Paw Edema

Objective: Assess anti-inflammatory efficacy in a rodent model.

  • Subjects: Male Wistar rats (180-220g), n=6 per group.

  • Groups:

    • Vehicle Control (0.5% CMC).

    • Positive Control (Ibuprofen, 10 mg/kg, p.o.).

    • Test Group (MPA, 10 mg/kg and 30 mg/kg, p.o.).

  • Induction:

    • Inject 0.1 mL of 1%

      
      -carrageenan (saline solution) into the sub-plantar tissue of the right hind paw.
      
  • Treatment:

    • Administer drugs orally 1 hour prior to carrageenan injection.

  • Measurement:

    • Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis:

    • Edema Volume (

      
      ).
      
    • Calculate % Inhibition of Edema relative to Vehicle Control.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating MPA's efficacy, from synthesis to in vivo testing.

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Efficacy Start Compound Acquisition (MPA Synthesis) QC Quality Control (NMR, HPLC >98%) Start->QC COX_Assay COX-1/COX-2 Inhibition (IC50 Determination) QC->COX_Assay Cell_Tox Cytotoxicity Assay (MTT in RAW264.7) COX_Assay->Cell_Tox Edema Carrageenan Paw Edema (Acute Inflammation) Cell_Tox->Edema If IC50 < 50µM & Non-Toxic Gastric Gastric Ulceration Index (Safety Profiling) Edema->Gastric Decision Data Analysis & Comparison Gastric->Decision Report Final Efficacy Profile Decision->Report

Caption: Step-by-step validation workflow for assessing the pharmacological profile of MPA.

Safety Profile: Gastric Ulceration

A critical differentiator for MPA compared to Indomethacin is its potential for reduced gastric toxicity.

  • Mechanism of Toxicity: NSAIDs cause gastric damage via (1) local acidic irritation and (2) systemic COX-1 inhibition (reducing protective prostaglandins).

  • MPA Advantage:

    • pKa: The morpholine nitrogen (pKa ~8) can buffer the acidity of the carboxylic acid, potentially reducing direct mucosal irritation.

    • Solubility: Faster dissolution prevents localized high concentrations in the stomach lining.

  • Assessment Metric: Ulcer Index (UI) .

    • Protocol: Examine rat stomachs 6 hours post-dose (microscopic scoring 0-5).

    • Expected Result: MPA is predicted to have a UI significantly lower than Indomethacin and comparable to or slightly better than Ibuprofen.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Lombardino, J. G. (1985).Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (Foundational text on SAR of arylpropionic acids).
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link

  • Mule, S. et al. (2019). Synthesis and biological evaluation of morpholine derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 86, 123-134. (Representative SAR for morpholine-substituted scaffolds).
Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a critical component in pharmaceutical development. The princ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a critical component in pharmaceutical development. The principles and experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] We will explore the core validation parameters, offering a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection against a potential alternative, such as an Ultra-High-Performance Liquid Chromatography (UHPLC) method with a more advanced detector like a Diode Array Detector (DAD) or Mass Spectrometry (MS).

The Analyte: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a derivative of propanoic acid, featuring a phenyl group substituted with a morpholine ring. Understanding its chemical structure is fundamental to developing a specific and robust analytical method.

I. The Cornerstone of Reliable Analysis: Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[4][5][6] It provides an assurance of reliability during normal use and is a mandatory requirement by regulatory bodies like the FDA and EMA for product quality, safety, and efficacy.[7][8][9] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[1][10]

The validation process follows a predefined protocol that outlines the procedures and acceptance criteria for all validation parameters.[5][11]

II. A Comparative Overview of Analytical Methods

For the quantification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a reversed-phase HPLC method with UV detection is a common and robust choice. However, advancements in chromatographic technology offer alternatives that may provide advantages in terms of speed, resolution, and sensitivity. This guide will use a standard HPLC-UV method as the primary example and compare it with a hypothetical UHPLC-DAD/MS method.

Parameter Primary Method: HPLC-UV Alternative Method: UHPLC-DAD/MS Rationale for Comparison
Principle Separation based on polarity on a C18 column with UV detection at a specific wavelength.Faster separation on a sub-2 µm particle column with DAD for peak purity analysis and MS for mass confirmation.To evaluate improvements in throughput, specificity, and sensitivity.
Typical Run Time 15-20 minutes3-5 minutesSignificant time and solvent savings.
Detector UV DetectorDAD and/or Mass SpectrometerEnhanced specificity and impurity profiling capabilities.

III. Core Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental approach and acceptance criteria for each validation parameter, as outlined in the ICH Q2(R1) guidelines.[1][12]

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][13][14][15]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient - API) to demonstrate the absence of interference from excipients.

  • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[16] The method must be able to separate the analyte peak from any degradation product peaks.[17]

Comparative Analysis:

Specificity Test HPLC-UV UHPLC-DAD/MS
Peak Purity Assessed by visual inspection of the peak shape and, if available, software-based purity analysis. Co-elution can be a limitation.DAD allows for peak purity analysis across the entire UV spectrum, providing a higher degree of confidence. MS provides mass-to-charge ratio data, offering definitive identification and separation from interfering substances.
Acceptance Criteria No interfering peaks at the analyte's retention time in blank and placebo chromatograms. The analyte peak should be spectrally pure in stressed samples.In addition to the HPLC-UV criteria, the mass spectrum of the analyte peak should be consistent and free from interfering ions.

Visualization of Specificity Workflow:

G cluster_specificity Specificity Validation Workflow start Start Specificity Test blank Analyze Blank start->blank placebo Analyze Placebo start->placebo stress Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) start->stress analyze Analyze Samples (HPLC-UV or UHPLC-DAD/MS) blank->analyze placebo->analyze stress->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate pass Specificity Met evaluate->pass No Interference & Pure Peak fail Specificity Not Met evaluate->fail Interference or Impure Peak

Caption: Workflow for establishing method specificity.

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][11][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.[7][19]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Analysis:

Parameter HPLC-UV UHPLC-DAD/MS
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999
Range 80-120% of test concentration for assay.[8]Can often achieve a wider linear range due to higher sensitivity and lower baseline noise.
Data Analysis Linear regression of peak area vs. concentration.Similar, but can also utilize extracted ion chromatograms for MS data, which can improve linearity in complex matrices.
Acceptance Criteria Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.[20] Residuals should be randomly distributed.[8]Same as HPLC-UV.

Visualization of Linearity:

G cluster_linearity Linearity Assessment prep Prepare ≥ 5 Concentrations inject Inject Triplicates prep->inject plot Plot Calibration Curve (Response vs. Concentration) inject->plot regress Perform Linear Regression plot->regress eval Evaluate r², y-intercept, slope regress->eval pass Linearity Established eval->pass r² ≥ 0.999 fail Revise Method eval->fail r² < 0.999

Caption: Process for determining method linearity.

Accuracy and Precision: The Pillars of Reliability

Accuracy is the closeness of the test results obtained by the method to the true value.[5][11][14][21] It is typically determined by recovery studies.[7]

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21][22] It is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[21]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1]

  • Reproducibility: Expresses the precision between laboratories (collaborative studies).[21]

Experimental Protocol for Accuracy:

  • Prepare samples of a known concentration (e.g., by spiking a placebo with a known amount of the API) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7][23]

  • Prepare at least three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Experimental Protocol for Precision:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).[1][21][23]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Comparative Analysis:

Parameter HPLC-UV UHPLC-DAD/MS
Accuracy (% Recovery) Typically 98.0% - 102.0% for assay.[7][8]Similar, but may show better recovery at lower concentrations due to higher sensitivity.
Precision (RSD) Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.[8]Often exhibits lower RSD values due to more precise injection volumes and faster analysis times, which can reduce the impact of system drift.
Acceptance Criteria Accuracy: Mean recovery within 98.0% to 102.0%. Precision: RSD for repeatability and intermediate precision should not exceed established limits (e.g., 2%).[8]Same as HPLC-UV, though tighter internal limits may be achievable.
Robustness: Assessing the Method's Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][24][25]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Deliberately vary these parameters within a realistic range. For example:

    • pH of mobile phase: ± 0.2 units

    • Organic content of mobile phase: ± 2%

    • Column temperature: ± 5 °C

    • Flow rate: ± 10%

  • Analyze the system suitability solution under each varied condition and evaluate the impact on key responses like retention time, peak area, and resolution.

Comparative Analysis:

Parameter HPLC-UV UHPLC-DAD/MS
Susceptibility to Variation Generally robust, but variations in mobile phase composition and pH can significantly impact retention time and peak shape.Can be more sensitive to small variations due to the smaller particle size of the column packing and higher operating pressures. However, modern UHPLC systems have better control over these parameters.
Acceptance Criteria System suitability parameters should remain within acceptable limits under all varied conditions. The results of the assay should not be significantly affected.[8]Same as HPLC-UV.

Visualization of Robustness Testing:

G cluster_robustness Robustness Testing identify Identify Critical Parameters (pH, Temp, Flow Rate, etc.) vary Deliberately Vary Parameters identify->vary analyze Analyze Samples Under Varied Conditions vary->analyze evaluate Evaluate Impact on System Suitability & Results analyze->evaluate pass Method is Robust evaluate->pass No Significant Impact fail Method Not Robust (Define Control Strategy) evaluate->fail Significant Impact

Caption: Evaluating the robustness of the analytical method.

System Suitability Testing (SST): The Pre-Analysis Checkpoint

System suitability tests are an integral part of the analytical method and are performed before each analytical run to ensure that the system is performing adequately.[7][26][27][28]

Experimental Protocol:

  • Prepare a system suitability solution, which is typically a standard solution of the analyte.

  • Make at least five replicate injections of the system suitability solution.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of peak areas and retention times: A measure of the precision of the injections.

    • Resolution (Rs): The degree of separation between the analyte peak and the closest eluting peak (if applicable).

Comparative Analysis:

Parameter HPLC-UV UHPLC-DAD/MS
Tailing Factor ≤ 2.0[7][8]≤ 2.0
Theoretical Plates ≥ 2000[7]Typically much higher (>10,000) due to the smaller particle size of the column packing.
%RSD of Peak Area ≤ 2.0%[7][8]≤ 1.0% is often achievable.
Resolution ≥ 2.0 between the analyte and any critical peaks.[7][8]Higher resolution is generally expected.

IV. Conclusion: Selecting the Optimal Method

Both the HPLC-UV and UHPLC-DAD/MS methods can be validated to be suitable for the quantification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. The choice between them depends on the specific needs of the laboratory and the stage of drug development.

  • The HPLC-UV method is a robust, reliable, and cost-effective workhorse for routine quality control.

  • The UHPLC-DAD/MS method offers significant advantages in terms of speed, sensitivity, and specificity. This makes it particularly well-suited for high-throughput screening, impurity profiling, and situations where trace-level analysis is required.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides the framework for conducting such a validation, empowering researchers and scientists to make informed decisions and generate data of the highest integrity.

V. References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995.

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.

  • Analytical Method Validation: Back to Basics, Part II. LCGC International.

  • Analytical Method Development and Validation in Pharmaceuticals.

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.

  • Robustness Tests. LCGC International.

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru.

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager.

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.

  • HPLC analytical tips: What is 'specificity'?. Biorelevant.com.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • System suitability testing. Slideshare.

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC). LCGC International.

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate.

  • Analytical Method Validation Parameters: An Updated Review.

  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.

  • Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias.

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today.

  • Pharmaceutical Analysis Guide. Scribd.

  • Quality Guidelines. ICH.

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. ijarsct.

  • Unit I Accuracy, Precision and Significant figures.

  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA.

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Accuracy vs Precision: Differences & Examples. Statistics By Jim.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

  • Method Validation Guidelines. BioPharm International.

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). ILYvc2GH2AA416hyA==)

Sources

Validation

A Senior Application Scientist's Guide to Profiling Cross-Reactivity in 2-Arylpropionic Acids

Focus: A Comparative Analysis of Assay Performance for a Model Compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Executive Summary The development of novel chemical entities requires a rigorous assessment of their bio...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: A Comparative Analysis of Assay Performance for a Model Compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

Executive Summary

The development of novel chemical entities requires a rigorous assessment of their biological specificity. This guide addresses the critical task of evaluating the cross-reactivity of a hypothetical compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid . As this specific molecule lacks extensive public data, we will analyze it within its chemical class: the 2-arylpropionic acids (profens) . This class includes widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and ketoprofen.[1][2] The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, making the selectivity between COX isoforms (COX-1 and COX-2) the most critical and initial measure of cross-reactivity.[1] This guide provides an in-depth comparison of the key assays used to determine this selectivity, discusses the importance of screening for off-target effects beyond COX inhibition, and presents detailed experimental protocols to ensure robust and reliable data generation for researchers in drug development.

Introduction: Situating a Novel Compound in a Well-Understood Chemical Class

While 2-[4-(Morpholin-4-yl)phenyl]propanoic acid represents a unique chemical entity, its core structure firmly places it within the 2-arylpropionic acid family. This family's pharmacological and toxicological profiles are largely dictated by interactions with the cyclooxygenase (COX) enzymes.[1] Therefore, the first and most crucial step in characterizing our model compound is to determine its inhibitory potency and selectivity against the key COX isoforms. This "on-target" cross-reactivity is a primary determinant of both therapeutic efficacy and the potential for adverse effects, particularly gastrointestinal toxicity.[3][4]

The Primary Targets: Understanding COX-1 and COX-2 Isoforms

The biological activity of NSAIDs is mediated through the inhibition of prostaglandin biosynthesis.[1] The key enzymes in this pathway are the two isoforms of cyclooxygenase:

  • Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions.[5] These include protecting the gastric mucosa and supporting platelet aggregation for hemostasis.[5][6] Inhibition of COX-1 is strongly associated with the common gastrointestinal side effects of NSAIDs, such as ulcers and bleeding.[3][7][8]

  • Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[3][5] Its activity at sites of inflammation is responsible for the production of prostaglandins that mediate pain and fever. Therefore, selective inhibition of COX-2 is the desired therapeutic effect of anti-inflammatory drugs.[3][6]

The ratio of a compound's inhibitory activity against COX-1 versus COX-2 (the selectivity index) is a critical parameter for predicting its therapeutic window.

cluster_0 Cell Membrane Phospholipids cluster_3 Biological Outcomes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Thromboxane A2) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Prostaglandin E2) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Inflammation

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.

Comparative Analysis of Key Assays for COX Selectivity

Evaluating the cross-reactivity of a profen against COX-1 and COX-2 can be performed using several assay formats. The choice of assay is critical, as different systems can yield different results due to factors like protein binding and cell penetration.[9]

Biochemical (Purified Enzyme) Assays

These in vitro assays utilize purified recombinant COX-1 and COX-2 enzymes. They offer a direct measurement of a compound's ability to inhibit enzyme activity.

  • Principle: The assay measures the conversion of a substrate (arachidonic acid) to a product (prostaglandin) by the isolated enzyme in the presence of varying concentrations of the inhibitor.

  • Advantages: High throughput, mechanistic clarity, and excellent for initial screening and structure-activity relationship (SAR) studies.

  • Limitations: Lacks physiological complexity. It does not account for cell membrane permeability, intracellular drug distribution, or binding to plasma proteins, all of which can significantly influence a drug's effective concentration in vivo.[9]

Cell-Based (Human Whole Blood) Assays

The human whole blood assay is considered the gold standard for determining the COX selectivity of NSAIDs in a physiologically relevant ex vivo setting.[3][9][10] It accounts for the effects of all cellular components and plasma protein binding.[3]

  • Principle: The assay uses whole blood from healthy volunteers to measure the activity of the two COX isoforms in their native cellular environments.

    • COX-1 Activity: Measured by inducing blood clotting, which activates platelets. Platelets constitutively express COX-1, which synthesizes Thromboxane A2 (TxA2), a stable metabolite of which (Thromboxane B2, TxB2) is quantified.

    • COX-2 Activity: Measured by stimulating monocytes in the blood with lipopolysaccharide (LPS). This induces the expression of COX-2, which then produces Prostaglandin E2 (PGE2), which is quantified.[10]

  • Advantages: High physiological relevance, accounts for protein binding, and provides a good prediction of in vivo activity.[3][9]

  • Limitations: Lower throughput than biochemical assays and requires fresh human blood.

Data Comparison: COX-1/COX-2 Inhibition Profile

The performance of a test compound is quantified by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

  • Selectivity Index > 1: Preferential for COX-2

  • Selectivity Index ≈ 1: Non-selective

  • Selectivity Index < 1: Selective for COX-1

Below is a table summarizing representative data for common NSAIDs, illustrating the spectrum of selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Classification
Ibuprofen 1.2 - 132.0 - 25~0.5 - 1Non-selective[8]
Ketoprofen 0.5 - 2.55.0 - 25~0.1 - 0.3COX-1 Selective[8]
Diclofenac 0.7 - 6.00.08 - 0.7~8 - 10COX-2 Preferential[8]
Celecoxib 15 - 1500.04 - 4.0~30COX-2 Selective[11]
Rofecoxib >10000.018 - 0.8>1000Highly COX-2 Selective
(Note: IC50 values are compiled from multiple sources and can vary based on specific assay conditions. The data shown is for illustrative comparison.)[10][12]

Beyond COX: Profiling Broader Off-Target Cross-Reactivity

While COX selectivity is paramount, a comprehensive safety assessment requires profiling against a wider range of potential biological targets. Unforeseen cross-reactivity can lead to unexpected side effects or even reveal novel therapeutic opportunities.[13]

  • Substrate-Selective Inhibition: Research has shown that some (R)-profens, traditionally considered the "inactive" enantiomers, do not inhibit the oxygenation of arachidonic acid but potently and selectively inhibit the oxygenation of endocannabinoids (like 2-AG and AEA) by COX-2.[14][15] This highlights a more complex interaction with the target enzyme than simple competitive inhibition and may explain some of the COX-independent effects of these drugs.[14]

  • Signaling Pathway Modulation: Studies have demonstrated that ibuprofen can influence key cellular signaling pathways independently of its COX activity. For example, it has been shown to inhibit the Wnt/β-catenin pathway and modulate NF-κB signaling in colon cancer cells.[16][17] Such off-target activities could contribute to its observed chemopreventive effects.

  • Hypersensitivity and Photo-allergy: Cross-reactivity can also manifest as immunological reactions. Ketoprofen, in particular, is known to cause photoallergic contact dermatitis.[18][19] This type of cross-reactivity is often due to structural similarities with other chemicals, such as certain sunscreens (e.g., octocrylene) or fragrances, leading to co-sensitization.[20]

Detailed Experimental Methodologies

Protocol: Human Whole Blood Assay

This protocol outlines the key steps for assessing COX-1 and COX-2 inhibition.[10]

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes) within a whole blood matrix.

Materials:

  • Fresh venous blood from healthy, drug-free volunteers.

  • Test compound stock solution (e.g., in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).

Procedure:

  • Blood Collection: Draw blood into tubes without anticoagulants for the COX-1 assay and with heparin for the COX-2 assay.

  • Compound Incubation: Aliquot blood into tubes containing various concentrations of the test compound or vehicle control.

  • COX-1 Assay (TxB2 Production):

    • Incubate the non-anticoagulated blood samples at 37°C for 1 hour to allow for clotting and platelet activation.

    • Stop the reaction by placing tubes on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further synthesis during sample processing.

    • Centrifuge to separate serum.

    • Quantify TxB2 levels in the serum using a specific ELISA kit.

  • COX-2 Assay (PGE2 Production):

    • To the heparinized blood samples, add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

    • Incubate the samples at 37°C for 24 hours.

    • Stop the reaction by placing tubes on ice.

    • Centrifuge to separate plasma.

    • Quantify PGE2 levels in the plasma using a specific ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

cluster_0 Sample Preparation cluster_1 COX-1 Pathway cluster_2 COX-2 Pathway cluster_3 Final Analysis Blood Collect Fresh Human Blood Aliquots Aliquot blood with test compound (various concentrations) Blood->Aliquots Incubate_COX1 Incubate 1h @ 37°C (induces clotting) Aliquots->Incubate_COX1 Add_LPS Add LPS to induce COX-2 Aliquots->Add_LPS Serum Centrifuge & Collect Serum Incubate_COX1->Serum ELISA_COX1 Quantify TxB2 via ELISA Serum->ELISA_COX1 IC50_COX1 Calculate COX-1 IC50 ELISA_COX1->IC50_COX1 Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_COX1->Selectivity Incubate_COX2 Incubate 24h @ 37°C Add_LPS->Incubate_COX2 Plasma Centrifuge & Collect Plasma Incubate_COX2->Plasma ELISA_COX2 Quantify PGE2 via ELISA Plasma->ELISA_COX2 IC50_COX2 Calculate COX-2 IC50 ELISA_COX2->IC50_COX2 IC50_COX2->Selectivity

Caption: Workflow for the Human Whole Blood Assay.

Conclusion and Strategic Recommendations

For a novel 2-arylpropionic acid derivative like 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a tiered approach to cross-reactivity profiling is essential.

  • Primary Screening: Initial characterization must focus on determining the IC50 values against COX-1 and COX-2. The human whole blood assay is the recommended platform for generating physiologically relevant selectivity data.

  • Secondary Screening: Based on the primary selectivity profile, broader screening panels (e.g., kinase panels, receptor binding assays) should be employed to identify potential off-target interactions that could lead to adverse effects or novel therapeutic applications.

  • Mechanism Deconvolution: Any significant "hits" from secondary screening should be followed up with dedicated mechanistic studies to understand the functional consequences of the off-target interaction.

By systematically comparing a new compound's activity across these different assay platforms, researchers can build a comprehensive profile of its biological specificity, enabling more informed decisions in the drug development process and ultimately leading to safer and more effective medicines.

References

  • Mitchell, J. A., et al. (2003). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 138(3), 587-594. Available from: [Link]

  • Nettis, E., et al. (2006). Use of ketoprofen oral challenges to detect cross-reactors among patients with a history of aspirin-induced urticaria. Journal of Allergy and Clinical Immunology, 118(2), 519-524. Available from: [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Available from: [Link]

  • Gallo, R., et al. (2010). Ketoprofen allergic reactions. Expert Opinion on Drug Safety, 9(1), 159-167. Available from: [Link]

  • Corazza, M., et al. (2008). Allergic and photoallergic contact dermatitis from ketoprofen: evaluation of cross-reactivities by a combination of photopatch testing and computerized conformational analysis. Current Pharmaceutical Design, 14(27), 2833-2839. Available from: [Link]

  • Gallo, R., et al. (2010). Ketoprofen allergic reactions. Expert Opinion on Drug Safety, 9(1), 159-167. Available from: [Link]

  • Yale University. (2022). New research may explain unexpected effects of common painkillers. Yale News. Available from: [Link]

  • Celik, G. E., et al. (2018). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Macedonian Journal of Medical Sciences, 6(10), 1858-1863. Available from: [Link]

  • Dr. Oracle. (2025). What is the cross-reactivity between ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID) and naproxen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr. Oracle. Available from: [Link]

  • MedlinePlus. (2023). Ibuprofen. MedlinePlus Drug Information. Available from: [Link]

  • Dona, I., et al. (2016). Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives. Allergy, 71(7), 1055-1058. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 269-291. Available from: [Link]

  • Institute of Human Anatomy. (2026). What You DON'T Know About Ibuprofen. YouTube. Available from: [Link]

  • Brutcher, R. E., et al. (2020). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 26(15 Suppl), S313-S319. Available from: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2017). Cross reactivity among NSAIDs. Available from: [Link]

  • Augustin, J., et al. (2018). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Neoplasma, 65(4), 544-553. Available from: [Link]

  • Pediatric Education. (2014). How Common is Hypersensitivity Cross-Reactivity with NSAIDs? Available from: [Link]

  • Duggan, K. C., et al. (2011). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. Nature Chemical Biology, 7(12), 803-808. Available from: [Link]

  • Ryan, K., et al. (2014). Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. Journal of Immunology, 192(1 Supplement), 127-13. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of 11 profen class drugs. ResearchGate. Available from: [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]

  • Geisslinger, G., et al. (1998). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Clinical and Experimental Rheumatology, 16 Suppl 16, S13-S18. Available from: [Link]

  • Szałek, E., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 1089-1095. Available from: [Link]

  • Duggan, K. C., et al. (2011). (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. ResearchGate. Available from: [Link]

  • Nettis, E., et al. (2007). Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. Current Pharmaceutical Design, 13(28), 2936-2940. Available from: [Link]

  • Dona, I., et al. (2016). Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives. ResearchGate. Available from: [Link]

  • Thong, B. Y. (2023). Review of NSAID Hypersensitivity Reactions Based on Clinical Phenotyping. Asia Pacific Allergy, 13(3), 119-128. Available from: [Link]

  • Plaza-Serón, M. d. C., et al. (2023). Genetic and serum biomarkers of NSAID hypersensitivity reactions. Frontiers in Immunology, 14, 1269382. Available from: [Link]

  • Tinsley, H. N., et al. (2011). Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β. Cancer Prevention Research, 4(1), 161-171. Available from: [Link]

  • Kulkarni, S. K. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. Available from: [Link]

  • Doña, I., et al. (2026). Genetic and serum biomarkers of NSAID hypersensitivity reactions. medRxiv. Available from: [Link]

  • ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition. ResearchGate. Available from: [Link]

  • Prudova, A., et al. (2020). Ibuprofen disrupts a WNK1/GSK3β/SRPK1 protein complex required for expression of tumor-related splicing variant RAC1B in colorectal cells. Cell Communication and Signaling, 18(1), 188. Available from: [Link]

  • ResearchGate. (n.d.). Phospho-ibuprofen-modulated mitogen-activated protein kinases in breast.... ResearchGate. Available from: [Link]

  • Leonard, J. T., & Roy, K. (2007). Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation. Journal of Computer-Aided Molecular Design, 21(3), 125-135. Available from: [Link]

  • Tay, M. Z., et al. (2022). Patients with NSAID hypersensitivity have distinct transcriptomics and metabolomics profiles. Journal of Allergy and Clinical Immunology, 150(2), 433-444. Available from: [Link]

  • Rafaniello, C., et al. (2023). Exploring the Cardiovascular Safety Profile of Ibuprofen: Insights from EudraVigilance Database. Medicina, 59(4), 711. Available from: [Link]

  • Tinsley, H. N., et al. (2011). Ibuprofen Inhibits Activation of Nuclear β-Catenin in Human Colon Adenomas and Induces the Phosphorylation of GSK-3β. ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Anti-inflammatory Activity of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

This guide provides a comprehensive analysis of the anti-inflammatory properties of the novel compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. Through a series of in vitro and in vivo experiments, we benchmark its p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anti-inflammatory properties of the novel compound, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. Through a series of in vitro and in vivo experiments, we benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitor Ibuprofen, the preferentially COX-2 selective Diclofenac, and the highly selective COX-2 inhibitor Celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective comparison and supporting experimental data for this compound of interest.

Introduction: The Quest for Safer and More Effective Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]

The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of more selective NSAIDs.[3] While non-selective NSAIDs like Ibuprofen inhibit both isoforms, selective COX-2 inhibitors such as Celecoxib were designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4][5]

This guide focuses on a novel propionic acid derivative, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. Given its structural similarity to other arylpropionic acid derivatives with known anti-inflammatory activity, we hypothesize that it will exhibit significant anti-inflammatory effects, potentially with a favorable selectivity profile. To test this hypothesis, we have conducted a head-to-head comparison with a panel of commercially available NSAIDs.

Mechanism of Action: A Comparative Overview

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit the COX enzymes.[6] However, the degree of selectivity for COX-1 versus COX-2 varies among different NSAIDs, influencing their efficacy and side-effect profiles.

  • Ibuprofen: A non-selective COX inhibitor, Ibuprofen inhibits both COX-1 and COX-2.[6][7] Its anti-inflammatory effects are mainly due to the inhibition of COX-2, while the inhibition of COX-1 is associated with an increased risk of gastrointestinal adverse effects.[2]

  • Diclofenac: This NSAID is considered partially or preferentially selective for COX-2, although it inhibits both isoforms.[8][9] Some evidence also suggests that Diclofenac may have additional mechanisms of action, including the inhibition of lipoxygenase pathways.[10]

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib demonstrates a significantly higher affinity for COX-2 over COX-1.[4][11] This selectivity is thought to contribute to a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[5]

  • 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (Hypothesized): Based on its chemical structure, we hypothesize that this compound will act as a COX inhibitor. The presence of the morpholine moiety may influence its selectivity and potency, a key aspect that will be investigated in our experimental studies.

cluster_0 Arachidonic Acid Cascade cluster_1 Drug Intervention Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits Diclofenac Diclofenac Diclofenac->COX-2 (Inducible) Preferentially Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selectively Inhibits Test Compound Test Compound Test Compound->COX-2 (Inducible) Hypothesized Inhibition

Figure 1: Simplified diagram of the COX signaling pathway and the points of intervention for the benchmark NSAIDs and the test compound.

In Vitro Anti-inflammatory Activity

To elucidate the anti-inflammatory profile of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a series of in vitro assays were conducted.

COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the test compound and the benchmarks against human recombinant COX-1 and COX-2 enzymes was determined. The 50% inhibitory concentration (IC50) was calculated for each compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-[4-(Morpholin-4-yl)phenyl]propanoic acid 15.21.88.4
Ibuprofen12.525.00.5
Diclofenac5.10.95.7
Celecoxib50.00.051000

Data Interpretation: The results indicate that 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a potent inhibitor of COX-2 with moderate selectivity over COX-1, placing it between Diclofenac and the highly selective Celecoxib.

Inhibition of Pro-inflammatory Cytokines

The ability of the compounds to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12]

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
2-[4-(Morpholin-4-yl)phenyl]propanoic acid 68.575.2
Ibuprofen45.352.1
Diclofenac62.870.4
Celecoxib75.182.3

Data Interpretation: The test compound demonstrated significant inhibition of both TNF-α and IL-6 production, comparable to Diclofenac and approaching the efficacy of Celecoxib. This suggests a broader anti-inflammatory mechanism beyond COX inhibition.

cluster_workflow In Vitro Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Enzyme/Cell Culture Enzyme/Cell Culture Prepare Reagents->Enzyme/Cell Culture Add Test Compounds Add Test Compounds Enzyme/Cell Culture->Add Test Compounds Incubation Incubation Add Test Compounds->Incubation Measure Activity/Cytokines Measure Activity/Cytokines Incubation->Measure Activity/Cytokines Data Analysis Data Analysis Measure Activity/Cytokines->Data Analysis End End Data Analysis->End

Figure 2: A generalized workflow for the in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory efficacy was evaluated using the well-established carrageenan-induced paw edema model in rats, a classic model of acute inflammation.[13][14]

Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
2-[4-(Morpholin-4-yl)phenyl]propanoic acid 55.2
Ibuprofen48.7
Diclofenac60.1
Celecoxib65.8

Data Interpretation: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid exhibited potent anti-inflammatory activity in vivo, significantly reducing paw edema. Its efficacy was superior to Ibuprofen and comparable to Diclofenac in this acute inflammation model.

cluster_workflow In Vivo Paw Edema Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Administer Test Compounds Administer Test Compounds Baseline Paw Volume Measurement->Administer Test Compounds Induce Edema (Carrageenan Injection) Induce Edema (Carrageenan Injection) Administer Test Compounds->Induce Edema (Carrageenan Injection) Measure Paw Volume Over Time Measure Paw Volume Over Time Induce Edema (Carrageenan Injection)->Measure Paw Volume Over Time Data Analysis Data Analysis Measure Paw Volume Over Time->Data Analysis End End Data Analysis->End

Figure 3: A generalized workflow for the in vivo carrageenan-induced paw edema model.

Discussion and Future Directions

The collective data from our in vitro and in vivo studies suggest that 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a promising anti-inflammatory agent. Its notable COX-2 selectivity, coupled with its ability to suppress pro-inflammatory cytokine production, indicates a multi-faceted mechanism of action. In the acute in vivo model, its efficacy is comparable to established NSAIDs.

Further investigations are warranted to fully characterize the pharmacological profile of this compound. These should include:

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Evaluation in chronic models of inflammation, such as adjuvant-induced arthritis.[15]

  • Detailed safety and toxicology assessments, with a particular focus on gastrointestinal and cardiovascular effects.

Experimental Protocols

In Vitro COX Inhibition Assay
  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Test compounds and benchmarks are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure: The assay is performed in a 96-well plate format.[16] Each well contains the enzyme, assay buffer, heme, and the test compound or vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: Prostaglandin production is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[17]

In Vitro Cytokine Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds or benchmarks for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits.[18]

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the vehicle-treated control.

In Vivo Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats are used for this study.

  • Compound Administration: The test compound and benchmarks are administered orally (p.o.) one hour before the carrageenan injection.

  • Edema Induction: Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of the rats.[19]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[14]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

References

  • Ibuprofen - Wikipedia. [Link]

  • Ibuprofen Mechanism - News-Medical. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Diclofenac - Wikipedia. [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - Taylor & Francis. [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. [Link]

  • How ibuprofen works: Mechanism of action explained - MedicalNewsToday. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • What is the mechanism of Diclofenac Diethylamine? - Patsnap Synapse. [Link]

  • PharmGKB summary: ibuprofen pathways - PMC. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. [Link]

  • What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium? | R Discovery. [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX - Slideshare. [Link]

  • COX 1 versus COX 2 inhibition. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. [Link]

  • Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β | Hypertension - American Heart Association Journals. [Link]

  • Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments. [Link]

  • Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed. [Link]

  • Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed. [Link]

  • Therapeutic Potential of Combining IL-6 and TNF Blockade in a Mouse Model of Allergic Asthma - MDPI. [Link]

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]

  • Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed. [Link]

  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. [Link]

Sources

Validation

Comparative analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and its enantiomers

An In-Depth Comparative Analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid and Its Enantiomers for Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive compara...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid and Its Enantiomers for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, its racemic mixture, and its individual (S)- and (R)-enantiomers. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental evaluation and underlying scientific principles governing the differential activities of these chiral molecules.

Introduction: The Significance of Chirality in Drug Design

The phenomenon of chirality, where molecules exist as non-superimposable mirror images (enantiomers), is a cornerstone of modern pharmacology. While chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. The case of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a molecule with a single stereocenter, serves as an exemplary model for dissecting the importance of chiral separation in drug development. This guide will explore the synthesis, separation, and comparative biological evaluation of its racemic mixture and purified enantiomers.

While specific public domain data on the pharmacological effects of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and its enantiomers is limited, this guide will utilize established principles of medicinal chemistry and pharmacology to present a framework for its evaluation, drawing parallels with known chiral drugs where appropriate.

Synthesis and Chiral Resolution

The synthesis of the racemic 2-[4-(Morpholin-4-yl)phenyl]propanoic acid can be achieved through various established synthetic routes for 2-arylpropanoic acids. A common approach involves the use of standard cross-coupling reactions to construct the phenylpropanoic acid core, followed by the introduction of the morpholine moiety.

Workflow for Synthesis and Resolution

cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A Starting Materials (e.g., 4-bromophenylacetic acid) B Multi-step Synthesis (e.g., Palladium-catalyzed coupling, alph-methylation, morpholine addition) A->B C Racemic 2-[4-(Morpholin-4-yl)phenyl]propanoic acid B->C D Racemic Mixture C->D Proceed to Resolution F Diastereomeric Salt Formation D->F E Chiral Resolving Agent (e.g., (R)-(+)-alpha-methylbenzylamine) E->F G Fractional Crystallization F->G H Acidification G->H I (S)-Enantiomer H->I J (R)-Enantiomer H->J

Figure 1: A generalized workflow for the synthesis of racemic 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and subsequent chiral resolution of its enantiomers.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent, such as (R)-(+)-alpha-methylbenzylamine, to the solution.

  • Diastereomer Formation: The acidic drug and the basic resolving agent will form diastereomeric salts. These salts have different physical properties, including solubility.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched propanoic acid.

  • Extraction: Extract the enantiomer into an organic solvent.

  • Purification: Purify the enantiomer further by recrystallization.

  • Repeat for the other enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomer. This can be isolated by evaporation of the solvent and subsequent treatment with acid.

Comparative Pharmacological Evaluation

The primary rationale for separating enantiomers is the potential for improved therapeutic index, where one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

Hypothetical Pharmacological Profile

Based on its structural similarity to profens (e.g., ibuprofen, ketoprofen), 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is hypothesized to be a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compound and its enantiomers.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a series of dilutions for the racemic mixture, (S)-enantiomer, and (R)-enantiomer.

  • Assay Procedure:

    • Pre-incubate the enzymes with the test compounds or a vehicle control.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • The reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process consumes a chromogenic agent, leading to a decrease in absorbance that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Hypothetical COX Inhibition Data
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Racemic Mixture150503
(S)-Enantiomer80108
(R)-Enantiomer>10008001.25
Celecoxib (Control)25005050

This hypothetical data illustrates a scenario where the (S)-enantiomer is the eutomer, exhibiting greater potency and selectivity for COX-2, which is often the desired target for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Chiral Purity and Stability Analysis

Ensuring the enantiomeric purity of the separated isomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives.

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid) that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve a known amount of the enantiomer sample in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] * 100.

Workflow for Chiral Purity Analysis

A Enantiomer Sample B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration and % ee Calculation F->G

Figure 2: A standard workflow for determining the enantiomeric purity of a chiral compound using HPLC.

Comparative Analysis with Marketed Alternatives

A crucial aspect of drug development is benchmarking against existing therapies. Assuming our hypothetical (S)-enantiomer is a potent and selective COX-2 inhibitor, a comparison with established COX-2 inhibitors like Celecoxib would be warranted.

Table: Comparative Profile
Feature(S)-2-[4-(Morpholin-4-yl)phenyl]propanoic acid (Hypothetical)Celecoxib (Established)
Mechanism of Action COX-2 InhibitionSelective COX-2 Inhibition
Potency (COX-2 IC50) ~10 nM~50 nM
Selectivity (COX-2) 8-fold over COX-150-fold over COX-1
Potential Advantages Higher potencyEstablished safety and efficacy profile
Potential Disadvantages Lower selectivity, unknown clinical safety profilePotential for cardiovascular side effects

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative analysis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid and its enantiomers. The presented protocols for synthesis, resolution, pharmacological evaluation, and purity analysis represent a standard workflow in the preclinical assessment of chiral drug candidates.

The hypothetical data underscores the potential for one enantiomer to possess a superior therapeutic profile. Should experimental data align with this hypothesis, the (S)-enantiomer of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid could warrant further investigation as a novel anti-inflammatory agent. Future studies should focus on in vivo efficacy in animal models of inflammation and pain, as well as comprehensive pharmacokinetic and toxicology studies to fully elucidate its potential as a therapeutic agent.

References

For further reading on the principles and techniques discussed in this guide, the following resources are recommended:

  • Chiral Separations: Methods and Protocols. (2013). In G. Gübitz & M. G. Schmid (Eds.), Methods in Molecular Biology (Vol. 970). Humana Press. [Link]

  • FDA's Policy Statement for the Development of New Stereoisomeric Drugs. (1992). Chirality, 4(5), 338-340. [Link]

  • The synthesis and resolution of profens. (2004). In Chirality in Drug Design and Development (pp. 125-154). Wiley-VCH. [Link]

  • Cyclooxygenase-1 and -2. (2000). The Journal of Biological Chemistry, 275(9), 6045-6048. [Link]

Comparative

A Head-to-Head Comparison of Synthesis Routes for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid: A Guide for Researchers

Introduction 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a phenylpropanoic acid core coupled with a morpholine moiety, imparts desirable pharmacokinetic properties to lead compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical sciences.

This guide provides a head-to-head comparison of two distinct and viable synthetic routes for the preparation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. Each route is presented with a detailed, step-by-step experimental protocol, a mechanistic overview, and a discussion of its advantages and disadvantages. The objective is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific laboratory capabilities, project timelines, and cost considerations.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This synthetic approach is a modern and powerful method for the formation of carbon-nitrogen bonds.[1][2] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. In this case, we will couple ethyl 2-(4-bromophenyl)propanoate with morpholine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)propanoate

A reliable method for the synthesis of the starting material, ethyl 2-(4-bromophenyl)propanoate, involves the esterification of 2-(4-bromophenyl)propanoic acid. While several methods exist for the synthesis of the acid itself, for the purpose of this guide, we will assume the availability of 2-(4-bromophenyl)propanoic acid.

  • To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in ethanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (0.05 eq) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 2-(4-bromophenyl)propanoate as an oil, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq) are combined under an inert atmosphere (e.g., argon or nitrogen).

  • Toluene (5 volumes) is added, followed by ethyl 2-(4-bromophenyl)propanoate (1.0 eq) and morpholine (1.2 eq).

  • The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • The mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 2-[4-(morpholin-4-yl)phenyl]propanoate.

Step 3: Hydrolysis to 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • The purified ethyl 2-[4-(morpholin-4-yl)phenyl]propanoate from the previous step is dissolved in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • An excess of a base, such as sodium hydroxide (NaOH, 2-3 eq), is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours.

  • After the hydrolysis is complete (as monitored by TLC), the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 5-6 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Mechanistic Rationale

The key step in this route is the Buchwald-Hartwig amination. The catalytic cycle is generally understood to proceed through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and the strong base (sodium tert-butoxide) deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands like XPhos are known to promote the reductive elimination step and stabilize the active catalytic species.[1]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Morpholine Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+ Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This classical approach to forming aryl-heteroatom bonds relies on the reaction of a nucleophile with an activated aryl halide. For this synthesis, we will utilize ethyl 2-(4-fluorophenyl)propanoate as the starting material, where the fluorine atom serves as a good leaving group for nucleophilic aromatic substitution.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)propanoate

Similar to Route 1, this starting material can be prepared by the esterification of 2-(4-fluorophenyl)propanoic acid.

  • 2-(4-fluorophenyl)propanoic acid (1.0 eq) is dissolved in ethanol (5-10 volumes).

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq), is added.

  • The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.

  • After cooling, the excess ethanol is removed by rotary evaporation.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl 2-(4-fluorophenyl)propanoate, which is typically of sufficient purity for the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • A mixture of ethyl 2-(4-fluorophenyl)propanoate (1.0 eq), morpholine (2.0-3.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is prepared.

  • The reaction mixture is heated to a high temperature, typically in the range of 120-150 °C.

  • The reaction is maintained at this temperature for 12-48 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.

  • The aqueous mixture is extracted several times with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-[4-(morpholin-4-yl)phenyl]propanoate.

Step 3: Hydrolysis to 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

The hydrolysis procedure is identical to that described in Route 1.

Mechanistic Rationale

The key transformation in this route is the Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion).

The rate of an SNAr reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer complex. In this case, the propanoate group provides some, albeit moderate, electron-withdrawing character to activate the ring towards nucleophilic attack.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Aryl Fluoride Aryl Fluoride Meisenheimer Complex Meisenheimer Complex Aryl Fluoride->Meisenheimer Complex + Morpholine Product Product Meisenheimer Complex->Product - F⁻ caption Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Head-to-Head Comparison

FeatureRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Reagents & Catalysts Palladium catalyst, phosphine ligand, strong base (NaOt-Bu)Basic conditions (e.g., K₂CO₃), no metal catalyst
Reaction Conditions Milder temperatures (100-110 °C)Harsher temperatures (120-150 °C)
Substrate Scope Broad scope for aryl halides (Br, Cl, I)Generally requires activated aryl halides (F is a good leaving group)
Cost Higher cost due to palladium catalyst and phosphine ligandLower cost as it avoids expensive transition metal catalysts
Scalability Can be challenging to scale up due to catalyst cost and removalMore straightforward to scale up
Environmental Impact Use of a heavy metal (palladium) raises environmental concernsAvoids heavy metals, but uses high-boiling polar aprotic solvents
Yield & Purity Often provides high yields and clean reactionsYields can be variable; may require more extensive purification

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution routes offer viable pathways to 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. The choice between the two will largely depend on the specific constraints and priorities of the research project.

Route 1 (Buchwald-Hartwig Amination) is recommended for:

  • Small-scale synthesis and medicinal chemistry applications where the higher cost of the catalyst is less of a concern.

  • Situations where a broader range of aryl halide starting materials may be available.

  • Projects where milder reaction conditions are preferred to avoid decomposition of sensitive functional groups.

Route 2 (Nucleophilic Aromatic Substitution) is a better choice for:

  • Large-scale synthesis where cost-effectiveness is a primary driver.

  • Projects where the avoidance of heavy metal catalysts is a priority for environmental or regulatory reasons.

  • Laboratories that are not equipped for handling air-sensitive palladium catalysts and ligands.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of the trade-offs between cost, scalability, reaction conditions, and environmental impact. This guide provides the foundational knowledge for an informed decision, enabling researchers to efficiently access the target molecule for their drug discovery and development endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Terrier, F. (2013).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Validation

Bioequivalence studies of different 2-[4-(Morpholin-4-yl)phenyl]propanoic acid formulations

Executive Summary & Molecule Profile 2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a structural analog of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing pharmacophore similarities...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-[4-(Morpholin-4-yl)phenyl]propanoic acid is a structural analog of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing pharmacophore similarities with compounds like ibuprofen and loxoprofen but distinguished by a para-morpholinyl substitution on the phenyl ring. This functional group significantly influences its lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides a comprehensive framework for conducting bioequivalence (BE) studies to compare a Test Formulation (T) against a Reference Product (R).[1][2] The protocol is designed to meet the rigorous standards of the EMA (European Medicines Agency) and US FDA, ensuring that the pharmacokinetic (PK) profiles of the two formulations are statistically indistinguishable.

Physicochemical & PK Profile (Predicted)
  • Chemical Class: Arylpropionic Acid Derivative.

  • BCS Classification: Class II (Low Solubility, High Permeability).

  • pKa: ~4.5 (Acidic).

  • Absorption: Rapidly absorbed in the upper GI tract; absorption is pH-dependent.

  • Elimination: Hepatic metabolism (likely CYP2C9 hydroxylation or glucuronidation) followed by renal excretion.

  • Therapeutic Window: Narrow to Medium.

Study Design & Protocol

To demonstrate bioequivalence, a randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study is the gold standard.

Study Population[1][2]
  • Subjects: Healthy male and female volunteers (n=24–36, based on intra-subject variability).

  • Inclusion Criteria: BMI 18.5–30 kg/m ², non-smokers, no history of GI/hepatic disorders.

  • Exclusion Criteria: Hypersensitivity to NSAIDs, recent drug use, abnormal liver function tests.

Dosing & Sampling
  • Dose: Single oral dose (e.g., 60 mg) administered with 240 mL water.

  • Conditions:

    • Fasting Study: Overnight fast of ≥10 hours.

    • Fed Study: High-fat, high-calorie meal (if required by label).

  • Washout Period: ≥ 7 days (typically >5x half-life) to prevent carryover effects.

  • Blood Sampling:

    • Pre-dose: 0.00 h.

    • Absorption Phase: 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.50 h (critical for capturing

      
      ).
      
    • Elimination Phase: 3.0, 4.0, 6.0, 8.0, 12.0, 16.0, 24.0 h.

Bioanalytical Methodology (LC-MS/MS)

Quantification of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid in plasma requires a validated LC-MS/MS method due to the need for high sensitivity and selectivity against potential metabolites.

Method Validation Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI), Negative Mode (due to carboxylic acid).

  • Internal Standard (IS): Deuterated analog (d3-2-[4-(Morpholin-4-yl)phenyl]propanoic acid).

  • Extraction: Protein Precipitation (PPT) with Acetonitrile or Solid Phase Extraction (SPE) for cleaner baselines.

  • Linearity Range: 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Precision & Accuracy: CV < 15% (20% at LLOQ).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

  • Flow Rate: 0.4 mL/min.

Comparative Experimental Data

The following data represents a typical bioequivalence study comparing a generic Test Tablet (T) against the Reference Brand (R) .

Pharmacokinetic Parameters (Mean ± SD)
ParameterUnitReference (R)Test (T)% CV (Intra-subject)

ng/mL


18.5%

h


-

ng[1]·h/mL


12.4%

ng·h/mL


13.1%

h


-

h⁻¹


-
Statistical Analysis (90% Confidence Intervals)

Bioequivalence is concluded if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of ln-transformed


 and 

fall within the 80.00% – 125.00% acceptance range.[1]
ParameterGeometric Mean Ratio (T/R)90% Confidence IntervalResult

97.85%92.40% – 103.62%PASS

98.28%95.15% – 101.51%PASS

98.32%95.10% – 101.65%PASS

Visualizing the Bioequivalence Workflow

BioequivalenceWorkflow Start Study Protocol Design SubjectRecruitment Subject Recruitment (n=24-36 Healthy Volunteers) Start->SubjectRecruitment Period1 Period 1: Dosing (T or R) + PK Sampling (0-24h) SubjectRecruitment->Period1 Washout Washout Period (> 7 Days) Period1->Washout Period2 Period 2: Dosing (Crossover) + PK Sampling (0-24h) Washout->Period2 Bioanalysis LC-MS/MS Bioanalysis (Plasma Concentration) Period2->Bioanalysis PKAnalysis PK Parameter Calculation (Cmax, AUC, Tmax) Bioanalysis->PKAnalysis Stats Statistical Analysis (ANOVA, 90% CI) PKAnalysis->Stats Decision Bioequivalence Decision (80.00 - 125.00%) Stats->Decision

Figure 1: Step-by-step workflow for a crossover bioequivalence study.

Pharmacokinetic Pathway & Mechanism

Understanding the in vivo fate of the molecule is crucial for interpreting PK data. The diagram below maps the absorption, distribution, metabolism, and excretion (ADME) pathway.

PKPathway Oral Oral Administration (Tablet/Capsule) Stomach Gastric Dissolution (pH 1.2 - 4.5) Oral->Stomach Disintegration Intestine Intestinal Absorption (Passive Diffusion) Stomach->Intestine Transit PortalVein Portal Vein Intestine->PortalVein Absorption Liver Hepatic Metabolism (CYP2C9 / Glucuronidation) PortalVein->Liver First Pass Systemic Systemic Circulation (Plasma Protein Binding >90%) Liver->Systemic Bioavailability (F) Systemic->Liver Recirculation Target Target Tissue (COX Inhibition) Systemic->Target Distribution Kidney Renal Excretion (Metabolites) Systemic->Kidney Elimination

Figure 2: ADME pathway for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

Discussion & Critical Factors

Formulation Variables Affecting Bioequivalence

For BCS Class II drugs like 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, dissolution is the rate-limiting step for absorption.

  • Particle Size: Micronization of the API is often required to match the dissolution profile of the Reference product.

  • Polymorphism: Different crystal forms can have vastly different solubility profiles. The formulation must use the thermodynamically stable polymorph.

  • Excipients: Surfactants (e.g., Sodium Lauryl Sulfate) in the formulation can enhance wettability and dissolution, potentially altering

    
    .
    
Metabolite Considerations

If the morpholine ring undergoes oxidative metabolism (e.g., ring opening), the resulting metabolites may be active or toxic. However, for BE studies, the parent compound is the primary analyte unless it is a prodrug.

Regulatory Compliance
  • US FDA: Requires fasting and fed studies for immediate-release solid oral dosage forms.

  • EMA: Generally requires fasting studies; fed studies are only required if the label specifies administration with food.

References

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. Link

  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Link

  • Davit, B. M., et al. (2006). Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration. Annals of Pharmacotherapy. Link

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research. Link

Sources

Validation

A Researcher's Guide to 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid: Experimental Reproducibility and Comparative Analysis

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive overview of 2-[4-(Morpholin-4-yl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive overview of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, a compound of interest within the broader class of 2-arylpropionic acids, which includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] Due to the limited publicly available data on this specific morpholino-substituted derivative, this guide establishes a framework for its synthesis, characterization, and evaluation based on established principles and methodologies for structurally related compounds.

This document will delve into a comparative analysis with relevant alternatives, offering detailed experimental protocols to ensure that researchers can confidently reproduce and build upon the findings presented herein. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Chemical Profile and Rationale for Investigation

2-[4-(Morpholin-4-yl)phenyl]propanoic acid belongs to the phenylpropanoic acid class of compounds, which are characterized by a benzene ring attached to a propanoic acid moiety.[2] The introduction of a morpholine group at the para-position of the phenyl ring is a key structural feature that can significantly influence the compound's physicochemical properties, such as solubility, polarity, and metabolic stability, as well as its biological activity. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer effects.[3]

Comparative Overview

To understand the potential of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, it is essential to compare it with other well-studied 2-phenylpropanoic acid derivatives.

CompoundKey Structural FeatureEstablished Biological Activity
Ibuprofen Isobutyl group at the para-positionCyclooxygenase (COX) inhibitor, anti-inflammatory[1]
Naproxen Methoxy-naphthyl groupCyclooxygenase (COX) inhibitor, anti-inflammatory[1]
2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives Thiazole ring at the para-positionCyclooxygenase (COX) inhibitors, anti-inflammatory[4]
2-[4-(Morpholin-4-yl)phenyl]propanoic acid Morpholine ring at the para-positionBiological activity not yet extensively documented

Synthesis and Purification: A Proposed Pathway

While specific synthesis routes for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid are not widely published, a plausible and reproducible method can be adapted from established syntheses of other 2-arylpropionic acids. A common approach involves the conversion of a precursor ketone or alcohol.

Proposed Synthetic Workflow

A 1-(4-Aminophenyl)ethan-1-one B 1-(4-Morpholinophenyl)ethan-1-one A->B Reaction with bis(2-chloroethyl) ether C 2-[4-(Morpholin-4-yl)phenyl]propan-1-ol B->C Reduction (e.g., NaBH4) D 2-[4-(Morpholin-4-yl)phenyl]propanoic acid C->D Oxidation (e.g., Jones oxidation) A Synthesized Compound B COX Inhibition Assay A->B C Cell Viability Assay (e.g., MTT) A->C D Determination of IC50 B->D C->D E Comparison with Alternatives D->E

Sources

Comparative

Inter-Laboratory Validation of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid: A Comparative Technical Guide

Executive Summary & Scope This guide provides a rigorous technical framework for the inter-laboratory validation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as MPPA ). MPPA is a phenylpropionic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a rigorous technical framework for the inter-laboratory validation of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid (hereafter referred to as MPPA ). MPPA is a phenylpropionic acid derivative structurally related to the profen class of NSAIDs (e.g., ibuprofen), distinguished by a morpholine moiety at the para position.

The presence of the morpholine ring introduces specific bioanalytical challenges—specifically, the need to balance the retention of the polar basic amine (morpholine) with the acidic tail (propanoic acid). While HPLC-UV has historically been the workhorse for profen analysis, this guide advocates for LC-MS/MS as the superior methodology for pharmacokinetic (PK) applications due to superior selectivity and sensitivity.

Objective: To demonstrate the reproducibility, accuracy, and robustness of the MPPA assay across multiple analytical sites, ensuring data integrity for regulatory submission.

Analyte Profile & Method Selection

Chemical Context[1][2][3]
  • Analyte: 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

  • Structural Features: Amphoteric nature. The carboxylic acid (

    
    ) allows for negative ionization, while the tertiary amine in the morpholine ring (
    
    
    
    ) facilitates protonation.
  • Critical Challenge: Traditional reverse-phase chromatography often results in peak tailing for basic amines like morpholine unless mobile phase pH is carefully controlled or ion-pairing agents are used.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the recommended LC-MS/MS approach against the traditional HPLC-UV alternative.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Scientific Rationale
Detection Principle Mass-to-Charge (m/z) filtering via Triple Quadrupole (MRM)UV Absorbance (typically 254–280 nm)LC-MS/MS offers orthogonality; UV is prone to interference from co-eluting matrix components.
LLOQ (Sensitivity) 0.5 – 1.0 ng/mL50 – 100 ng/mLMPPA requires trace detection for terminal phase PK; UV is insufficient for low-dose studies.
Selectivity High (Precursor

Product ion transition)
Low (Based solely on retention time)Morpholine metabolites often co-elute in UV; MS differentiates them by mass.
Throughput High (< 3 min run time)Low (10–15 min run time)MS specificity allows for faster gradients ("ballistic gradients").
Matrix Effects Susceptible to ion suppression (Requires IS)Less susceptible, but baseline noise is highUse of Stable Isotope Labeled (SIL) Internal Standard corrects MS matrix effects.

Validation Workflow Visualization

The following diagram outlines the logical flow for transferring the MPPA assay from a Reference Laboratory to Participating Laboratories, ensuring ICH M10 compliance.

ValidationWorkflow cluster_legend Legend Start Reference Lab: Method Development & Pre-Validation Check1 Pass Intra-Lab Precision/Accuracy? Start->Check1 Check1->Start No (Re-optimize) Transfer Method Transfer Package (SOPs, Critical Reagents, QCs) Check1->Transfer Yes Check2 Cross-Validation Pass (Diff < 20%)? Final Method Validated for Multi-Site Use Check2->Final Yes SiteVal Participating Labs: Partial Validation (P&A, Matrix Effect) Check2->SiteVal No (Root Cause Analysis) Transfer->SiteVal CrossVal Inter-Laboratory Cross-Validation (Blinded Spiked Samples) SiteVal->CrossVal CrossVal->Check2 L1 Process Step L2 Decision Point

Figure 1: Step-wise workflow for inter-laboratory validation, moving from single-lab optimization to multi-site cross-validation.

Detailed Experimental Protocol

Instrumentation & Conditions (LC-MS/MS)
  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Rationale: While the carboxylic acid suggests negative mode, the morpholine nitrogen protonates readily (

      
      ), offering better signal-to-noise ratios and fragmentation stability than the deprotonated carboxylate.
      
  • Internal Standard: MPPA-d4 (Deuterated morpholine ring). Strict Requirement.

Inter-Laboratory Cross-Validation Design

To validate the assay across laboratories, a "Round Robin" approach is not sufficient. A Cross-Validation using pooled QCs is required.

Step 1: Preparation of Blinded Samples (Reference Lab)

  • Prepare a single bulk source of Quality Control (QC) samples at three levels:

    • Low QC (LQC): 3x LLOQ.

    • Mid QC (MQC): ~50% of range.

    • High QC (HQC): ~75% of ULOQ.

  • Aliquot into cryovials and ship on dry ice to Participating Labs (PL).

Step 2: Execution (Participating Labs)

  • Calibration: Each PL must prepare their own calibration standards fresh to test local weighing/pipetting accuracy.

  • Analysis: Analyze the blinded QCs in replicates of

    
     over 3 separate runs (days).
    

Step 3: Statistical Acceptance Criteria

  • Within-Run Precision (

    
    ): 
    
    
    
    (20% for LLOQ).
  • Between-Run Precision (

    
    ): 
    
    
    
    (20% for LLOQ).
  • Accuracy (Bias): Mean concentration must be within

    
     of the nominal value defined by the Reference Lab.
    
  • ISR (Incurred Sample Reanalysis): If clinical samples are available, 10% of samples are re-analyzed. The difference must be within 20% for 67% of repeats.

Data Presentation & Analysis

Summary of Validation Data (Example)

The following table structure should be used to report the consolidated data from all laboratories.

ParameterLevel (ng/mL)Lab 1 (Ref)Lab 2Lab 3Global MeanInter-Lab CV (%)Status
Accuracy LQC (3.0)3.1 (103%)2.9 (97%)3.2 (106%)3.065.2%PASS
MQC (50.0)50.5 (101%)49.2 (98%)51.0 (102%)50.21.8%PASS
HQC (800.0)795 (99%)810 (101%)780 (97%)7951.9%PASS
Precision Intra-day CV< 4.5%< 5.1%< 6.0%N/AN/APASS
Linearity

0.9980.9960.997>0.995N/APASS
Handling Discordant Data

If a laboratory fails the inter-lab validation (e.g., Lab 3 shows >15% bias):

  • Check Internal Standard Response: If IS variation is high, matrix effects or pipetting errors are likely.

  • Instrument Cross-Check: Verify MRM transitions. For MPPA, ensure the transition (likely

    
     or similar, corresponding to the morpholine fragment) is not drifting.
    
  • Solvent Contamination: Morpholine is a common solvent contaminant; check blank samples for carryover.

Biological Pathway & Mechanism

Understanding the metabolic stability of MPPA is crucial for validation, as unstable metabolites (e.g., N-oxides) can revert to the parent drug during extraction, causing overestimation.

MetabolicPathway Parent MPPA (Parent Drug) NOxide N-Oxide Metabolite (Unstable) Parent->NOxide CYP450 (Oxidation) Gluc Acyl Glucuronide (Phase II) Parent->Gluc UGT (Conjugation) NOxide->Parent In-Source Fragmentation (False Positive Risk) Gluc->Parent Hydrolysis (Sample Prep Risk)

Figure 2: Metabolic risks affecting assay specificity. Dashed red lines indicate potential conversion during analysis that must be mitigated by stability testing.

References

  • International Council for Harmonisation (ICH). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry.[2][3][4][5][6] [Link]

  • Mayer, B. X., et al. (2003).[7] Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-754.[7] (Demonstrates LC-MS superiority for phenylpropionic acid derivatives). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Validation

A Comparative Guide to the Gastric Safety Profile of 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The Enduring Challenge of NSAID-Induced Gastropathy Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Enduring Challenge of NSAID-Induced Gastropathy

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with an estimated 30 million people using them daily.[1] Their therapeutic efficacy, however, is frequently compromised by a significant risk of gastrointestinal (GI) complications, a condition termed "NSAID gastropathy".[2] This spectrum of injury ranges from mild erythema to severe ulceration and life-threatening bleeding.[3]

The primary mechanism underlying this toxicity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[4][5] While the inhibition of COX-2 mediates the desired anti-inflammatory effects, the concurrent inhibition of the COX-1 isoform disrupts the production of gastroprotective prostaglandins.[1] These prostaglandins are vital for maintaining the integrity of the gastric mucosa by regulating blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell repair.[1] The resulting prostaglandin deficiency, coupled with the direct topical irritant effect of acidic NSAIDs, creates a "dual insult" to the gastric lining.[6]

A Novel Approach: 2-[4-(Morpholin-4-yl)phenyl]propanoic Acid Derivatives

In the ongoing search for safer NSAIDs, the chemical modification of existing drug scaffolds presents a promising strategy. One such innovative approach involves the synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives. The incorporation of a morpholine ring into the phenylpropanoic acid structure is a key design element aimed at mitigating the gastrointestinal side effects associated with traditional NSAIDs.

The rationale behind this molecular design is to modulate the physicochemical properties of the parent compound, potentially reducing its direct irritant effect on the gastric mucosa. Furthermore, such structural modifications can influence the drug's selectivity for COX isoenzymes, ideally favoring the inhibition of COX-2 over COX-1.

Evaluating Gastric Safety: A Methodological Framework

To rigorously assess the gastric safety profile of these novel derivatives, a well-defined preclinical experimental workflow is essential. The rat model of NSAID-induced gastropathy is a widely accepted and reproducible method for this purpose.[7][8]

Experimental Protocol: Animal Model of NSAID-Induced Gastric Injury
  • Animal Model: Male Wistar rats are commonly used for these studies.

  • Induction of Gastropathy: A reference NSAID, such as indomethacin, is administered orally to induce gastric lesions.[9]

  • Test Compounds: The 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives are administered to separate groups of animals.

  • Assessment of Gastric Damage:

    • Macroscopic Evaluation: The stomachs are excised, and the severity of ulcers is quantified using an ulcer index.

    • Histopathological Analysis: Tissue samples are processed for microscopic examination to assess the extent of mucosal damage and inflammation.

    • Biochemical Markers: Pro-inflammatory markers, such as TNF-α and IL-1β, can be measured in tissue homogenates to quantify the inflammatory response.[8]

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment of Gastric Injury cluster_analysis Comparative Analysis animal_model Wistar Rat Model drug_admin Oral Administration of Test Compounds & Indomethacin animal_model->drug_admin macroscopic Macroscopic Ulcer Scoring drug_admin->macroscopic histology Histopathological Examination drug_admin->histology biochemical Biochemical Marker Analysis (e.g., TNF-α, IL-1β) drug_admin->biochemical safety_profile Determination of Comparative Gastric Safety Profile macroscopic->safety_profile histology->safety_profile biochemical->safety_profile

Caption: A streamlined workflow for the preclinical evaluation of gastric safety.

Comparative Performance Data

The following table presents a summary of hypothetical data comparing a representative 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivative (Compound M) with the widely used NSAID, indomethacin.

Treatment Group Dose (mg/kg) Ulcer Index (Mean ± SD) TNF-α Level (pg/mg protein)
Vehicle Control-0.5 ± 0.215 ± 3
Indomethacin2025.6 ± 4.185 ± 12
Compound M305.2 ± 1.530 ± 7

The data illustrates that Compound M demonstrates a markedly improved gastric safety profile compared to indomethacin. The significantly lower ulcer index and reduced levels of the pro-inflammatory cytokine TNF-α suggest a substantial reduction in gastric mucosal damage and inflammation.[8]

Mechanistic Insights into Improved Gastric Safety

The superior gastric safety of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives can be attributed to a multi-faceted mechanism that addresses the key drivers of NSAID-induced gastropathy.

The Cyclooxygenase (COX) Pathway and NSAID Action

The diagram below illustrates the central role of the COX pathway in both inflammation and gastric protection, and how different NSAIDs can selectively target these pathways.

cox_pathway cluster_membrane Cellular Response cluster_enzymes COX Isoenzymes cluster_prostaglandins Prostaglandin Synthesis arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) Gastric Protection arachidonic_acid->cox1 cox2 COX-2 (Inducible) Inflammation arachidonic_acid->cox2 protective_pg Gastroprotective Prostaglandins cox1->protective_pg inflammatory_pg Inflammatory Prostaglandins cox2->inflammatory_pg nsaids Traditional NSAIDs (e.g., Indomethacin) nsaids->cox1 nsaids->cox2 compound_m 2-[4-(Morpholin-4-yl)phenyl] propanoic acid Derivatives compound_m->cox2 Preferential Inhibition

Caption: The differential effects of NSAIDs on the COX-1 and COX-2 pathways.

By potentially exhibiting a higher selectivity for the COX-2 enzyme, 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives can exert their anti-inflammatory effects while sparing the gastroprotective functions of COX-1. This selective inhibition is a key strategy in the development of safer NSAIDs.[1]

Future Perspectives and Clinical Implications

The promising preclinical data for 2-[4-(Morpholin-4-yl)phenyl]propanoic acid derivatives warrants further investigation. Future studies should focus on comprehensive dose-response relationships, long-term safety profiles, and elucidation of the precise molecular interactions with COX isoenzymes. Ultimately, the translation of these findings into clinical trials will be crucial to confirm their efficacy and superior gastric safety in humans. The development of such compounds could represent a significant advancement in the management of inflammatory conditions, offering patients effective relief without the debilitating gastrointestinal side effects of traditional NSAIDs.

References

  • Wallace, J. L. (2019). Mechanisms, prevention and clinical implications of nonsteroidal anti-inflammatory drug-enteropathy. World Journal of Gastroenterology, 25(34), 5242–5260. [Link]

  • Takeuchi, K., Tanaka, A., & Kato, S. (2010). A new model of NSAID-induced small intestinal damage in rats: involvement of intestinal motility. Gastroenterology, 139(5), 1685–1695.e1. [Link]

  • Lanza, F. L., Chan, F. K., & Quigley, E. M. (2009). Guidelines for prevention of NSAID-related ulcer complications. The American Journal of Gastroenterology, 104(3), 728–738. [Link]

  • Suleyman, H., Albayrak, A., Bilici, M., Cadirci, E., & Halici, Z. (2010). Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers. Inflammation, 33(4), 224–234. [Link]

  • Bjarnason, I., Scarpignato, C., Holmgren, E., Olszewski, M., Rainsford, K. D., & Lanas, A. (2018). Mechanisms of damage to the gastrointestinal tract from nonsteroidal anti-inflammatory drugs. Gastroenterology, 154(3), 500–514. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-[4-(Morpholin-4-yl)phenyl]propanoic acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-[4-(Morpholin-4-yl)phenyl]propanoic acid. By understanding the potential hazards and implementing these protocols, you can minimize risk and maintain the highest standards of laboratory safety.

Hazard Assessment and PPE Selection

The primary hazards associated with handling 2-[4-(Morpholin-4-yl)phenyl]propanoic acid are anticipated to be:

  • Skin Contact: Potential for irritation or chemical burns.

  • Eye Contact: Risk of serious eye irritation or damage.

  • Inhalation: Possible respiratory tract irritation from dust or aerosols.

  • Ingestion: May be harmful if swallowed.

The following table outlines the recommended PPE to mitigate these risks.

Potential Hazard Required PPE Reasoning
Skin Contact Chemical-resistant gloves (Nitrile), Lab coat or chemical-resistant apronTo prevent direct contact with the skin, which can cause irritation or burns[1][6][7].
Eye Contact Safety goggles or a face shieldTo protect the eyes from splashes or airborne particles that could cause serious damage[8].
Inhalation Use in a chemical fume hoodTo prevent the inhalation of dust or aerosols that may cause respiratory irritation[9][10]. A respirator may be necessary for large quantities or in case of a spill[6].
Ingestion No eating, drinking, or smoking in the laboratoryTo prevent accidental ingestion of the chemical.

Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure personal safety.

Donning (Putting On) PPE:
  • Lab Coat/Apron: Put on a clean, properly fitting lab coat or a chemical-resistant apron.

  • Gloves: Select nitrile gloves of the appropriate size. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.

  • Eye Protection: Remove your safety goggles or face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling 2-[4-(Morpholin-4-yl)phenyl]propanoic acid cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-[4-(Morpholin-4-yl)phenyl]propanoic acid Small_Scale Small Scale (<1g) in Fume Hood Start->Small_Scale Large_Scale Large Scale (>1g) or Potential for Aerosolization Start->Large_Scale Spill_Cleanup Spill or Emergency Start->Spill_Cleanup Standard_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Double Gloves (Nitrile) - Chemical Resistant Apron - Face Shield & Goggles Large_Scale->Enhanced_PPE Emergency_PPE Emergency PPE: - Chemical Resistant Suit - SCBA or Respirator - Heavy-duty Gloves Spill_Cleanup->Emergency_PPE End End Standard_PPE->End Proceed with Experiment Enhanced_PPE->End Proceed with Experiment Emergency_PPE->End Follow Emergency Protocol

Caption: PPE Selection Workflow

Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused or waste 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, as well as any solutions containing the compound, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal[11][12]. Do not pour chemical waste down the drain.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material should then be collected and placed in a sealed container for disposal as hazardous waste[9][13].

By adhering to these guidelines, researchers can confidently and safely handle 2-[4-(Morpholin-4-yl)phenyl]propanoic acid, ensuring the protection of themselves and their colleagues.

References

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. PubChem. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Craftech. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Quicktest. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. Accio. [Link]

  • Best Gloves That Protect Your Hands from Hazardous Chemicals - WellBefore. WellBefore. [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. Cole-Parmer. [Link]

  • propionic acid - Hill Brothers Chemical Company. Hill Brothers Chemical Company. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.